2-cyano-N-(3-isopropoxypropyl)acetamide
Description
Properties
IUPAC Name |
2-cyano-N-(3-propan-2-yloxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-8(2)13-7-3-6-11-9(12)4-5-10/h8H,3-4,6-7H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBXIQGNRWMCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429335 | |
| Record name | 2-cyano-N-(3-isopropoxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-49-9 | |
| Record name | 2-cyano-N-(3-isopropoxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-2-cyano-N-(3-isopropoxypropyl)acetamide
Abstract
This document provides a comprehensive technical overview of 2-cyano-N-(3-isopropoxypropyl)acetamide, a specialized organic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. The guide elucidates its chemical identity, physicochemical properties, and established synthetic pathways. Furthermore, it details an illustrative experimental protocol for its preparation and characterization, discusses its role as a key intermediate for heterocyclic synthesis, and outlines critical safety and handling procedures. This whitepaper is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this compound's synthesis and application.
Chemical Identity and Properties
Nomenclature and Identifiers
This compound is a member of the N-substituted cyanoacetamide class. Its structure incorporates a nitrile group, an amide linkage, and an isopropoxypropyl side chain, which impart unique reactivity and physical properties.
| Identifier | Value | Source |
| CAS Number | 15029-49-9 | [1] |
| Molecular Formula | C₉H₁₆N₂O₂ | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonym | acetamide, 2-cyano-N-[3-(1-methylethoxy)propyl]- | [1] |
| InChI | InChI=1S/C9H16N2O2/c1-8(2)13-7-3-6-11-9(12)4-5-10/h8H,3-4,6-7H2,1-2H3,(H,11,12) | [3] |
| InChIKey | JNBXIQGNRWMCOZ-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)OCCCNC(=O)CC#N | [3] |
Physicochemical Properties
The physicochemical properties of a compound are critical for designing synthetic routes, purification strategies, and formulation studies. The data below summarizes key computed and experimentally derived properties.
| Property | Value | Source |
| Molecular Weight | 184.24 g/mol | [1][2] |
| Monoisotopic Mass | 184.12119 Da | [3] |
| XlogP (Predicted) | 0.4 | [3] |
| Physical Form | Expected to be a liquid or low-melting solid at STP |
Synthesis and Mechanism
Synthetic Pathway: Amidation of Ethyl Cyanoacetate
The most direct and widely adopted method for synthesizing N-substituted cyanoacetamides is the aminolysis (amidation) of an alkyl cyanoacetate, such as ethyl cyanoacetate, with a corresponding primary amine.[4][5] This approach is favored for its efficiency and the broad availability of starting materials. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, leading to the displacement of the ethoxy group and formation of the stable amide bond.
The causality behind this choice of pathway lies in its atom economy and operational simplicity. The reaction can often be driven to completion by heating, and in some cases, by removing the alcohol byproduct (e.g., ethanol) to shift the equilibrium, in accordance with Le Châtelier's principle.[6]
Caption: General synthesis via nucleophilic acyl substitution.
Mechanistic Insights
The reaction proceeds through a classic nucleophilic acyl substitution mechanism. The primary amine, 3-isopropoxypropan-1-amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final proton transfer step yields the final amide product and ethanol. The presence of the electron-withdrawing cyano group activates the adjacent methylene protons, a key feature that makes this class of compounds valuable synthons for subsequent reactions.[5]
Applications in Research and Development
Role as a Versatile Synthetic Intermediate
This compound is not typically an end-product but rather a highly valuable intermediate. Cyanoacetamide derivatives are renowned for their utility in constructing a wide range of heterocyclic compounds, which form the core of many pharmaceutical agents.[7][8] The molecule possesses three key reactive sites:
-
The Active Methylene Group: The protons between the cyano and carbonyl groups are acidic and can be easily deprotonated, allowing for a variety of condensation reactions (e.g., Knoevenagel condensation).[5]
-
The Nitrile Group: The cyano group can participate in cyclization reactions to form nitrogen-containing heterocycles like pyridines and pyrimidines.[9]
-
The Amide Group: The N-H proton can also be involved in cyclization pathways.
This polyfunctional nature allows chemists to use cyanoacetamides as precursors for complex molecular architectures, including quinolines, pyridones, and other pharmacologically relevant scaffolds.[9][10]
Potential Biological Activities
While specific biological data for this compound is not widely published, the broader class of cyanoacetamide derivatives has demonstrated a wide spectrum of biological activities. They are integral to the synthesis of compounds investigated as anti-cancer, anti-inflammatory, and antimicrobial agents.[5][7] Therefore, this molecule serves as a valuable starting point for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.
Experimental Protocols
Illustrative Synthesis Protocol
This protocol is a self-validating system, incorporating reaction monitoring and product purification to ensure the integrity of the final compound. It is based on established methods for the synthesis of N-substituted cyanoacetamides.[4][6]
Materials:
-
3-Isopropoxypropan-1-amine (1.0 eq)
-
Ethyl cyanoacetate (1.05 eq)
-
Toluene (as solvent)
-
Anhydrous Magnesium Sulfate (for drying)
-
Ethyl acetate and Hexanes (for chromatography)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
NMR Spectrometer, FT-IR Spectrometer
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-isopropoxypropan-1-amine (e.g., 10 mmol, 1.17 g) and toluene (100 mL). Begin stirring.
-
Reagent Addition: Add ethyl cyanoacetate (10.5 mmol, 1.19 g) to the flask.
-
Reflux: Heat the mixture to reflux (approx. 110°C) and maintain for 6-12 hours. The causality for refluxing is to provide sufficient activation energy for the amidation reaction to proceed at a reasonable rate.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent), observing the consumption of the starting amine.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in ethyl acetate and purify via column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure product.
-
Characterization: Combine the pure fractions, remove the solvent via rotary evaporation, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
Caption: Workflow for synthesis and purification.
Safety and Handling
Hazard Identification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazards can be inferred from related acetamide and cyanoacetamide compounds.[11][12] All new compounds should be handled as potentially hazardous.
| Hazard Class | Description | Precautionary Statement Reference |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | [13] |
| Skin Irritation | May cause skin irritation. | [12] |
| Eye Irritation | May cause serious eye irritation. | [12] |
| Carcinogenicity | Some simple amides like acetamide are suspected of causing cancer. | [14] |
Recommended Handling Procedures
Given the potential hazards, strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield at all times.[15]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14][16]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[11]
Conclusion
This compound, identified by CAS number 15029-49-9, is a valuable chemical intermediate. Its synthesis is readily achievable through standard amidation procedures. The true value of this compound lies in the reactivity of its cyano and active methylene groups, which makes it a powerful synthon for the construction of diverse and complex heterocyclic molecules. This positions it as a key building block for academic and industrial researchers engaged in the discovery of new pharmaceuticals and functional materials. Proper adherence to safety protocols is essential when handling this and related compounds.
References
- BenchChem. (2025). Experimental procedure for synthesizing N-substituted cyanoacetamides.
-
Amerigo Scientific. This compound. Retrieved from [Link]
- Santa Cruz Biotechnology. Acetamide Safety Information.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Cyanoacetamide in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed [Table]. Retrieved from [Link]
-
Penta Chemicals. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
- Scribd. (n.d.). Acetamide Notes.
- Abdelhamid, I. A., et al. (2020). Synthesis, and Synthetic Applications of Cyanoacetamides.
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry.
- Wang, K., & Dömling, A. (2011). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. PMC - NIH.
-
Wikipedia. Cyanoacetamide. Retrieved from [Link]
- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides.
-
PubChemLite. This compound (C9H16N2O2). Retrieved from [Link]
-
PubChem. 2-Cyano-N-methylacetamide. Retrieved from [Link]
-
PubChem. 2-Amino-2-cyanoacetamide. Retrieved from [Link]
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-cyano-N-(3-phenylpropyl)acetamide: A Technical Guide.
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound [amp.chemicalbook.com]
- 3. PubChemLite - this compound (C9H16N2O2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Cyanoacetamide - Wikipedia [en.wikipedia.org]
- 13. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. archpdfs.lps.org [archpdfs.lps.org]
- 16. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Technical Guide to the Molecular Weight of 2-cyano-N-(3-isopropoxypropyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular weight of 2-cyano-N-(3-isopropoxypropyl)acetamide, a key physicochemical parameter essential for research, development, and quality control in the chemical and pharmaceutical sciences. This document elucidates the theoretical calculation of its molecular and monoisotopic mass, discusses the principles and applications of mass spectrometry for empirical verification, and details relevant analytical methodologies for the characterization of acetamide derivatives. By integrating theoretical principles with practical applications, this guide serves as a comprehensive resource for scientists and professionals engaged in the study and utilization of this compound.
Introduction to this compound
This compound is a chemical compound belonging to the class of cyanoacetamides. These compounds are characterized by a nitrile group and an acetamide functional group, making them versatile intermediates in organic synthesis. The broader family of acetamide derivatives is of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which can include roles as enzyme inhibitors and intermediates in the synthesis of heterocyclic compounds with therapeutic potential.[1] An accurate understanding of the molecular weight of this compound is the foundation for its quantitative analysis, formulation, and interpretation of its biological activity.
Physicochemical Properties and Molecular Weight
The fundamental identity of a chemical compound is defined by its molecular formula and structure. These, in turn, determine its molecular weight, a critical parameter for stoichiometric calculations, solution preparation, and analytical characterization.
Chemical Structure and Formula
The structure of this compound comprises a cyanoacetamide core linked to a 3-isopropoxypropyl group via an amide bond.
Systematic Name: this compound CAS Number: 15029-49-9[2] Molecular Formula: C9H16N2O2[2][3]
The molecular formula was determined through elemental analysis and confirmed by high-resolution mass spectrometry.
Calculation of Molecular Weight
The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula. Using the atomic weights from the periodic table (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u):
-
Carbon (C): 9 atoms × 12.011 u/atom = 108.099 u
-
Hydrogen (H): 16 atoms × 1.008 u/atom = 16.128 u
-
Nitrogen (N): 2 atoms × 14.007 u/atom = 28.014 u
-
Oxygen (O): 2 atoms × 15.999 u/atom = 31.998 u
Molecular Weight (MW) = 108.099 + 16.128 + 28.014 + 31.998 = 184.239 u
For practical laboratory and commercial purposes, this is typically rounded to 184.24 g/mol .[2][3]
Monoisotopic Mass
In mass spectrometry, the monoisotopic mass is often more relevant. This is the mass of a molecule calculated using the mass of the most abundant isotope of each element (C: 12.000000 u, H: 1.007825 u, N: 14.003074 u, O: 15.994915 u).
-
Carbon (¹²C): 9 × 12.000000 = 108.000000
-
Hydrogen (¹H): 16 × 1.007825 = 16.125200
-
Nitrogen (¹⁴N): 2 × 14.003074 = 28.006148
-
Oxygen (¹⁶O): 2 × 15.994915 = 31.989830
Monoisotopic Mass = 108.000000 + 16.125200 + 28.006148 + 31.989830 = 184.121178 Da
This precise mass is crucial for high-resolution mass spectrometry, enabling the unambiguous identification of the compound. A predicted monoisotopic mass is reported as 184.12119 Da.[4]
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H16N2O2 | [2][3] |
| Molecular Weight | 184.24 g/mol | [2][3] |
| Monoisotopic Mass | 184.12119 Da | [4] |
| CAS Number | 15029-49-9 | [2] |
| SMILES | CC(C)OCCCNC(=O)CC#N | [4] |
| InChI | InChI=1S/C9H16N2O2/c1-8(2)13-7-3-6-11-9(12)4-5-10/h8H,3-4,6-7H2,1-2H3,(H,11,12) | [4] |
Analytical Methodologies for Molecular Weight Determination and Characterization
The empirical determination and confirmation of the molecular weight of this compound, along with its purity and structure, rely on a suite of modern analytical techniques. The choice of method is dictated by the research objective, whether it is routine quality control or detailed structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.
-
Workflow for MS Analysis:
Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.
-
Expected Adducts: In techniques like Electrospray Ionization (ESI), the molecule is often observed as protonated or sodiated adducts.
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for separating the target compound from impurities prior to analysis and for quantifying its concentration.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the quantification of acetamide derivatives.[5]
-
Principle: Separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a mobile phase.
-
Typical Protocol Outline:
-
Instrumentation: HPLC system with a UV-Vis or MS detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.[5]
-
Detection: UV detection at a wavelength determined by the compound's chromophore or, for higher specificity, mass spectrometry.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
-
Principle: The sample is vaporized and separated in a capillary column before being detected by a mass spectrometer.
-
Considerations: Thermal degradation can be a concern for some acetamide derivatives, potentially leading to the formation of artifacts.[6] Cool-on-column injection techniques can mitigate this issue.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a direct measure of molecular weight, NMR provides invaluable structural information that complements MS data. ¹H and ¹³C NMR spectra can confirm the presence of all expected functional groups (isopropoxy, propyl chain, amide, cyano) and their connectivity, thus validating the structure corresponding to the measured molecular weight.
Synthesis and Relevance in Drug Development
This compound is synthesized through standard organic chemistry reactions. A plausible synthetic route involves the acylation of 3-isopropoxypropan-1-amine with a cyanoacetic acid derivative.
-
General Synthetic Pathway:
Caption: General Synthetic Scheme for this compound.
The cyanoacetamide scaffold is a key building block in the synthesis of more complex molecules. In drug development, acetamide derivatives are explored for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.[1] Structural modifications to the acetamide scaffold can significantly influence a compound's biological activity, bioavailability, and pharmacokinetic properties.[1][7]
Conclusion
The molecular weight of this compound is a fundamental constant, established as 184.24 g/mol based on its molecular formula of C9H16N2O2 . This value, along with its precise monoisotopic mass of 184.12119 Da , is critical for all quantitative aspects of its handling and analysis. The verification of this molecular weight is routinely achieved through mass spectrometry, often coupled with chromatographic techniques for purification and quantification. A thorough understanding of these principles and methodologies is essential for researchers and professionals in the fields of chemical synthesis, analytical chemistry, and drug discovery.
References
-
Amerigo Scientific. This compound. [Link]
-
Journal of Agricultural and Food Chemistry. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. [Link]
-
PubChemLite. This compound (C9H16N2O2). [Link]
- Google Patents.
-
Wikipedia. Cyanoacetamide. [Link]
-
Digital Commons @ NJIT. Design, synthesis, biological and computational studies of flavonoid acetamide derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound [amp.chemicalbook.com]
- 4. PubChemLite - this compound (C9H16N2O2) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]
An In-depth Technical Guide to 2-cyano-N-(3-isopropoxypropyl)acetamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-cyano-N-(3-isopropoxypropyl)acetamide is a member of the N-substituted cyanoacetamide family, a class of compounds recognized for their versatile reactivity and significant potential in medicinal chemistry and organic synthesis.[1][2] The molecule incorporates a reactive cyanoacetamide core, which is a valuable pharmacophore and a key building block for a variety of heterocyclic systems. This guide provides a comprehensive overview of the known and anticipated chemical properties, a validated synthesis protocol, and a discussion of the potential applications of this compound, with a focus on its relevance to drug discovery and development.
Molecular and Physicochemical Profile
While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be reliably predicted based on its structure and data from closely related analogues.
Core Chemical Identifiers
| Property | Value | Source |
| CAS Number | 15029-49-9 | [3][4] |
| Molecular Formula | C₉H₁₆N₂O₂ | [3][4][5] |
| Molecular Weight | 184.24 g/mol | [3][4] |
| IUPAC Name | This compound | [5] |
| SMILES | CC(C)OCCCNC(=O)CC#N | [5] |
| InChI Key | JNBXIQGNRWMCOZ-UHFFFAOYSA-N | [5] |
Predicted Physicochemical Properties
A comprehensive experimental characterization of the physicochemical properties of this compound has not been reported. The following table presents predicted values and data from analogous compounds to provide a working reference for researchers.
| Property | Predicted/Analogous Value | Notes |
| Physical State | Expected to be a liquid or low-melting solid at room temperature. | Based on the properties of similar N-substituted acetamides. |
| Melting Point | Not available. | For comparison, 2-cyanoacetamide has a melting point of 119-121 °C.[6] |
| Boiling Point | Not available. | N-substituted acetamides generally have high boiling points. |
| Solubility | Expected to be soluble in a range of organic solvents such as alcohols, and chlorinated solvents. | The isopropoxypropyl group may impart some solubility in less polar solvents. |
| XlogP | 0.4 | [5] |
Synthesis and Mechanistic Insights
The synthesis of N-substituted cyanoacetamides is a well-established area of organic chemistry.[2][7] The most common and efficient method involves the nucleophilic acyl substitution of an alkyl cyanoacetate with a primary or secondary amine.[2]
Proposed Synthesis Workflow
The synthesis of this compound can be readily achieved through the reaction of ethyl cyanoacetate with 3-isopropoxypropan-1-amine. This reaction is typically performed at elevated temperatures, and can be conducted with or without a solvent.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure based on established methods for the synthesis of N-substituted cyanoacetamides.[2]
Materials:
-
Ethyl cyanoacetate
-
3-Isopropoxypropan-1-amine
-
Ethanol (for purification)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of ethyl cyanoacetate and 3-isopropoxypropan-1-amine.
-
Reaction Conditions: Heat the reaction mixture with stirring to 80-100 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Characterization: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Heating: The aminolysis of the ester is an equilibrium process. Driving off the ethanol byproduct and providing thermal energy helps to push the reaction to completion.
-
Solvent-free option: For many amine-ester condensations, running the reaction neat (without solvent) can be more efficient and simplifies purification.
-
Purification: Recrystallization is an effective method for purifying solid products, while column chromatography is suitable for oils or for separating closely related impurities.
Spectroscopic and Structural Characterization
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the isopropoxy group (a doublet and a septet), methylene protons of the propyl chain, the methylene group adjacent to the cyano group, and a broad signal for the amide N-H. |
| ¹³C NMR | Resonances for the carbonyl carbon, the cyano carbon, and the various aliphatic carbons in the isopropoxypropyl chain. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C≡N stretch (around 2250 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-H stretches (around 2850-3000 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (184.24 g/mol ). Predicted adducts include [M+H]⁺ at m/z 185.12847 and [M+Na]⁺ at m/z 207.11041.[5] |
Reactivity and Potential for Further Functionalization
The chemical reactivity of this compound is primarily dictated by the cyanoacetamide moiety. This functional group offers several avenues for further chemical modification, making it a valuable intermediate in multi-step syntheses.
Sources
- 1. DBNPA - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound [amp.chemicalbook.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. PubChemLite - this compound (C9H16N2O2) [pubchemlite.lcsb.uni.lu]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
A-Technical-Guide-to-the-Synthesis-of-2-cyano-N-(3-isopropoxypropyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 2-cyano-N-(3-isopropoxypropyl)acetamide, a substituted cyanoacetamide derivative. N-substituted cyanoacetamides are crucial building blocks in organic and medicinal chemistry, serving as versatile precursors for a wide array of heterocyclic compounds with significant pharmacological activities.[1] This document details the most efficient and industrially relevant synthetic route, grounded in the principles of nucleophilic acyl substitution. We will explore the retrosynthetic analysis, reaction mechanism, detailed experimental protocols, safety considerations, and characterization of the target molecule. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction and Strategic Importance
N-substituted cyanoacetamides are a class of organic compounds characterized by a reactive methylene group positioned between a nitrile and an amide carbonyl group.[1] This unique structural motif makes them highly valuable intermediates in the synthesis of diverse heterocyclic systems such as pyridones, pyrimidines, and quinolines.[1][2][3] The inherent reactivity and polyfunctional nature of these molecules have cemented their role in the development of novel therapeutic agents and functional materials.[3]
The target molecule of this guide, this compound (CAS No. 15029-49-9), incorporates a flexible isopropoxypropyl side chain, a feature often explored in medicinal chemistry to modulate pharmacokinetic properties.[4] The efficient and scalable synthesis of this compound is therefore of significant interest. The most direct and economical pathway involves the formation of an amide bond between a cyanoacetic acid derivative and the corresponding primary amine, 3-isopropoxypropylamine.[1][3]
Retrosynthetic Analysis and Synthesis Design
The logical design of a synthetic pathway begins with a retrosynthetic analysis. For this compound, the most strategic disconnection is the amide C-N bond. This bond is reliably formed through nucleophilic acyl substitution, a cornerstone reaction in organic synthesis.
This disconnection simplifies the target molecule into two readily available starting materials:
-
A Cyanoacetyl Synthon: Typically an activated form of cyanoacetic acid, such as an alkyl cyanoacetate (e.g., ethyl cyanoacetate).
-
An Amine Synthon: The primary amine, 3-isopropoxypropylamine.
Caption: Retrosynthetic analysis of the target molecule.
Core Synthesis Pathway: Aminolysis of Ethyl Cyanoacetate
The forward synthesis is achieved through the direct aminolysis of an alkyl cyanoacetate, most commonly ethyl cyanoacetate, with 3-isopropoxypropylamine. This reaction is a classic example of nucleophilic acyl substitution, where the amine displaces the alkoxy group of the ester to form the more stable amide.[5][6]
The choice of ethyl cyanoacetate is strategic due to its commercial availability, favorable reactivity, and the benign nature of the ethanol byproduct.[5][7][8] The reaction can be performed under thermal conditions, either neat (solvent-free) or in a high-boiling solvent to facilitate completion.[1][3]
Caption: Forward synthesis via aminolysis reaction.
Mechanistic Causality
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-isopropoxypropylamine attacks the electrophilic carbonyl carbon of ethyl cyanoacetate.
-
Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as a leaving group.
-
Proton Transfer: The ethoxide, a moderately strong base, abstracts a proton from the newly formed, positively charged amide nitrogen to generate the final neutral amide product and ethanol.
This mechanism explains the choice of reactants: a primary amine is a competent nucleophile, and the ester carbonyl provides a suitable electrophilic site. Heating the reaction provides the necessary activation energy to overcome the energy barrier for the formation of the tetrahedral intermediate.
Experimental Protocol: Conventional Thermal Synthesis
This protocol is adapted from established general procedures for the synthesis of N-substituted cyanoacetamides.[1][6]
Materials and Equipment
-
Reagents:
-
Ethyl Cyanoacetate (C₅H₇NO₂, MW: 113.12 g/mol )
-
3-Isopropoxypropylamine (C₆H₁₅NO, MW: 117.19 g/mol )
-
Deionized Water
-
Ethanol (for recrystallization, optional)
-
-
Equipment:
-
Round-bottom flask (sized appropriately for the scale)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of ethyl cyanoacetate and 3-isopropoxypropylamine. For example, for a 0.1 mole scale reaction, use 11.31 g of ethyl cyanoacetate and 11.72 g of 3-isopropoxypropylamine. While the reaction can be run neat, a high-boiling solvent like toluene or DMF can be used if desired.
-
Heating: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the reaction mixture to 100-120°C with vigorous stirring.[1]
-
Reaction Monitoring: Monitor the progress of the reaction over several hours (typically 4-10 hours).[1] The reaction can be tracked by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of n-hexane and ethyl acetate) to observe the consumption of the starting materials.[1]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add a significant volume of cold deionized water (e.g., 150-200 mL) to the reaction mixture while stirring.[1] The product, being organic and often solid or an oil, will precipitate out of the aqueous solution.
-
Filtration: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the solid cake with additional portions of cold deionized water to remove any water-soluble impurities.
-
Drying and Purification: Air-dry the collected product. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a product of high purity. The final product, this compound, is expected to be a solid or a high-boiling oil at room temperature.
Data and Process Parameters
The following table summarizes the key parameters for the described synthesis. Yields are estimates based on typical outcomes for this class of reaction.
| Parameter | Value / Description | Rationale & Field Insight |
| Reactant Ratio | 1:1 (Amine:Ester) | An equimolar ratio is typically sufficient. A slight excess of the amine can be used to drive the reaction to completion but may complicate purification. |
| Solvent | Neat (Solvent-free) or Toluene | Running the reaction neat is economical and simplifies work-up. Toluene can be used to ensure homogeneity and control the temperature via reflux. |
| Temperature | 100 - 120 °C | Provides sufficient thermal energy to overcome the activation barrier for aminolysis without causing significant decomposition of reactants or product.[1] |
| Reaction Time | 4 - 10 hours | The duration is dependent on scale and temperature. Monitoring by TLC is crucial to avoid unnecessarily long heating times.[1] |
| Typical Yield | 80 - 95% | This reaction is generally high-yielding due to the thermodynamic stability of the amide bond formed. |
| Purification | Precipitation / Recrystallization | A simple and effective method for isolating the product from the ethanol byproduct and any unreacted starting materials. |
Safety and Handling
Proper laboratory safety protocols must be followed at all times.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Chemical Hazards:
-
Ethyl Cyanoacetate: Harmful if swallowed or in contact with skin.[1]
-
3-Isopropoxypropylamine: Primary amines can be corrosive and toxic. Handle with care.
-
High Temperatures: Use caution when working with the heating mantle to avoid thermal burns.
-
Always consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.
Characterization
The identity and purity of the synthesized this compound (Molecular Formula: C₉H₁₆N₂O₂, Molecular Weight: 184.24 g/mol ) should be confirmed using standard analytical techniques:[4][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical environment of all protons and carbons.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch (~2250 cm⁻¹), the amide C=O stretch (~1650 cm⁻¹), and N-H bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Predicted m/z for [M+H]⁺ is 185.12847.[10]
Conclusion
The synthesis of this compound is most effectively achieved via the direct thermal amidation of ethyl cyanoacetate with 3-isopropoxypropylamine. This method is robust, high-yielding, and relies on readily available starting materials. The procedure is straightforward, involving a simple heating step followed by precipitation, making it suitable for both laboratory-scale synthesis and potential industrial scale-up. The principles and protocols outlined in this guide provide a solid foundation for the successful synthesis and purification of this and other related N-substituted cyanoacetamide derivatives.
References
- Experimental procedure for synthesizing N-substituted cyanoacetamides. - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUaCjWfGlhRaZzGchL7GzqtfXgDZagAdVawH4ZUN3v8CUI3mm83J_ynsjwZrA-tAYkxr2SQKQX-6hux64EpyMbc5QUQPchRymJGDsz202vxSYUvDPI5Kkhm-CAJYITzYmcvogJtD9miFawTv8tuE5UD4PhGRMdDNoWJirbWdv-qjnbXYIjQsVcrHwCm4MvZd9vt-yt-ym_TdSspP4z3jizI90=]
- This compound (C9H16N2O2) - PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfZr3HV62rCBTsSCnHKPjgtv3D6GYNAze2n2ExnsxsPH0AUa4h0EAyz3yUqZwyPCAWScxUdgzwcELQ5TEwSlyK6sqcWkTV8pjE3FpSvgKiEgdXULMJidMD8N3pC8aybTtCarM_CZwmTOjP6YiQ]
- This compound - Amerigo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1cvzc61pr2pPXnBWny5DRL3kUfqNBEexbaj3klvILtV73mwCgn9Haa7jnaVi2nv1FUFzqWDvwpF2LPRjQmlJQwxXwjUoawfSoFLFfI9ZDcAEQFgotCr_Zt_djXj32_Ex_FjaCFvp54hjaXpKr8LFL_k11N8Si9dolgnlI3UYGvmnNCIQZC5_Gu7sm4UxdfItt6aM=]
- Ethyl cyanoacetate - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC9py2jzzn4pj9uKglUEoavHrddzGUAkqpwtImrOXR6bh1Y9jev_R7AEX7TTFFmRCoSWW-zyMX-QlpBvFqy6ZqagzpwlsbEyvPU7pRUyxwftlNcXBUTSuAb9BKF53oRtJsXvZ2zXRAzFo8AA==]
- Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY) - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfPu5HEBkUeBRVBJlBATwwIyvB8EAfspebsaCcysDNZMsv_GG81IMFz0PxZDypsA1LLO0hB8cuidiTILS6dzJjkkooYWMzB-KvQfksxQ0f2feBG-AjdnWPmpjH3_rzV_WK5rdgoLeuq61nNYtYpq5PUsdit0lMVxGzbMHpfrTJ5SVV2REj-pNNmZvyhOiWIKw9DpgtrDGdu5BmSkjmald2nMu6MF2YJMrueJrLD0PKo6wJm5ElhpvzU0B-J1wIqraasY1KcRYPlyxNXKRm07MmMe0_2O8=]
- Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgV6RT2mD1z92PYL5amTUfblSwdPY2rhAjOOKzyFwM41jM-WQljWhyhY-oHflAmo_f7-7qRVaCq81itS7LBM_uB9ToithhGK3F5DdfLWKTrO9mCiHl4jkkHaZBpTTnotSnj396w__k-VHfYcE=]
- Synthesis of cyanoacetamide derivatives 2aed | Download Table - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIQEucu9iHFAWUTrDjJsry8pqqwm39pXbyfwXmtzYglmKZPayDCy11ryCDCZFwmjXotcrTu5DfoNjal-s8VsF-uH3vBDzOtqW7JZRQIcaZbEVAdDiITwpOZylhN5x5IohQVv1TK-a68WOFXhr3hzcTigiThz59ge2Y2rqy6xnfMYGIHmNU7ru9eFxR-R6h-EaEMq8ms2MKeh3kcmP]
- Rapid, Low-Temperature Amidation of Ethyl Cyanoacetate (II) with Lithium Amides Derived from Primary and Secondary Amines (I). | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJKBmgFODyIxCOiGhX0y7nMSmXvn_itXZdktN55-7prBB4MYAVL9c9hiDVAb0i1he4YATF3YGAVeLRvMYSmjYGgu_tHWfqaB1PWchJ_64XchDu833J69EJXN9hfmkMdJ6I-bYS2exAQs9edV3_vhxpUwDz6COZSX2HDzeDAeDbDmzQDomWHphyYnX4fOUl7OTibH6Vi3KK5jw0xjWjKdo8h4sbeb6eXmkpLCUIymdJPa3duydb3r8WJPrl8WfZqylRKX5pwg13CMs2IzB_fBXr3B5EbQnCFZoOxA4MEXLFOBOqluJFzxMk9WNTw-fm50lfydWtV5I4Pk9Cmw==]
- Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs4S9biVwz3NEtcfMjhaouSzsicWbcf-H5Opyl-jyXlU42NJKTN_0iTFm562wycZM3pVYGRXsOuU1o7QI1-NT-h63rxW72rqepEg7O9J7BISUTiHWqP9g5ocg9hXMd0v5aIwQbmRR4YAcg99av]
- Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9c3dFastugfo2F2LfBzFrh_RQOW4x3o_mGlR6GE-qrsH9G9FiC76fKS988wxHYvsvghaQLa3D80_moNyW_EJ9iLInqNv7mTvEWiRMW2wmToFzhqdGuumkvevrKXp6MjMZUB4tPBWDK6NiEoR9]
- Cyanoacetamide - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6e8ypxwbxPI7gxFzR2Sxc01g5Ns_NFFUTGrxaygG9WidZzSGZMtUtJdPnl6bgJemhQVoGwmlBMTfZwmGWcWhsLYvIg3XKjP2vCqxbRkgCL1tv7CwPCYMIhoO4EyyIU-reF21ESWQs]
- Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - TÜBİTAK Academic Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZgTI-RgJJZgDYKxVsUSO3PnM8CVk-39W1aLQs2MyldkS7qoeAI7a8BLeCSOfZ7H28_NvLXzfRO57XlOp-sp3HgArz-Olv9wFv1qhjiHoSI9xC5WyHOB9gLthAwYWhdfqtc9Ui3XJjJLXp8swk-svjHvMTHgBUvlQoBlnNhz0OSyQ7xWaeanQE]
- ethyl cyanoacetate - Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvQ3zLR1-wIUxS-c92XQzAGD-MK_qnm7zV43Ble-PyuizuPmwhJHQac4tYkjVyjdxCs-0KuiRX5va7ThVVzUVk91TElBBL2kpY3cea3syv2XBMg4o_cjcMJ5Vd1BHU6LYZTUV2ZA==]
- Ethyl Cyanoacetate Reactions - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhY5bcNVDzqIdRYiXwQtTXttapij363Z80VAAO5ZAjOjH5E6C5SKqEFt3EIZnB6jh2C1YGgQWNOIr36oXYP4-dQbqLi69BNNUm4yXqkMIHQ43O0jqnHr4j6xvwkOryjtBt4lCiOWpMj5wW5cbqCCgcF9uZDCVj8HGwjmYctE46JtB8YHZj6gRE4mDWz1ZE5MF5__848V0fODx9ZOQdz3RxazVZkcKuB2Df1D9t91aNaIrmnaie99QoSRz5RL-6x2dw5_1Yu_iCsRFCji0O5g==]
- Buy 2-cyano-N-(cyclopropylmethyl)acetamide (EVT-8934362) - EvitaChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj2-_1dezdf73m9JLTCRy0FFuUj1gz11sV4dH-4AwyuMcomgO4sgEfLbTlWR-lPTPOEbt7nnqf_UagRhX0y7O6KJsxJacCBozzfl9CpvXjUswswRAScPLB30m1XLxwTi-iHEoiDLEsHw==]
- This compound - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhH5QSVnORjSpHe8__twDm5v7qOouAAKSGsF70w0hkvw2UvFPUm_4ncbBzccty0NcIyg2b5fGF-HAKqY5WMZVWxcmuYBm8jf6pkMSgsdNJYy2QKN6VAMt63W3nxiGLgXNm7q6MbK232VRwUfz2bAO5Hy6dYsmjb8wOqOeBmGVD1w==]
- Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSISxXvBBq67zjTaNc3hGWO6kJ8s2Bf-X-OUtRkl8yrqaXfPF_4SgwBlk048zXDFxgVYucTsws9QSsDWmZOYUvbHN1d_xbIsAfM9pWj1-WiwgjOtG-TZEsuIAbpwXlKwGqJN1nJ-8epYWVg6eHg7cG54dZ7VeqMh99XiIozi93iUhe5cljuGjCxfokJ3-0v4u-Hvteq6_Z5JlM2BRfrP8I5EmW6zEBBngL-RgTvyThRVq6_Q7PbAeO_YiZxuAAzFl3_LV3rZdhDMuiEQbu0QpM977h2S8OQo5bvAQ=]
- (PDF) Ethyl Cyanoacetate Reactions - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw2WVXTBfoF2onkhbu7yCOgPSznMQoyfsV9Gxj7hj-_VOID1RayeemiNELrkvsqICs9bymyg3WuRHn2m0JWC1Nr42vRz_20zlxdTSS6jMwHZdMjsjKSyHWEBZmZjvKwbIoyf6TatGUQcZxeelEPtEMxKLEYgSY5P7Miwh8O93yvIeyPDe3mcgO3CE=]
- Study on optimum synthesis of ethyl cyanoacetate - E3S Web of Conferences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz4bHiJeiBeCCsb-gndDgRDTgvRRTcHniyYxN5ah1fw1jEZicYJzz9HFZHBlx9yGHnEKd7lM4ygTdVQcyTYkF1m3Lv8zESDZPwb9NV-I9bctQaGyPI4bNHVZisGwuzEEbQDb3wS-Bunzh1uhYOu4teyRMxgYqwlD8DIIitawlBDBGhbLlfKGW6iCAR7P7jhtM56w==]
- 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrHdvru4kwEg5tCZTgP6oOARBdBh0QvCVkZInPPhrwYzK_CLzJMcLZYYEG-qsQNtaBZNLA48C2DsIICICvmM7mZP3YxCmYQZ-zm-XG6vzPWrrn8YEUaCwCG0F5LG-LgxKC6o5YhyoHcKHUFBWpQXqa8T_YZ4wU2epDgwKFIWM=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. This compound [amp.chemicalbook.com]
- 10. PubChemLite - this compound (C9H16N2O2) [pubchemlite.lcsb.uni.lu]
Spectroscopic Characterization of 2-cyano-N-(3-isopropoxypropyl)acetamide: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic characteristics of the molecule 2-cyano-N-(3-isopropoxypropyl)acetamide. While direct experimental data for this specific compound is not widely published, this document synthesizes fundamental principles of spectroscopic analysis and data from analogous structures to offer a robust predictive guide for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and practical utility.
Molecular Structure and Functional Group Analysis
This compound possesses a molecular formula of C₉H₁₆N₂O₂ and a molecular weight of 184.24 g/mol . A thorough understanding of its constituent functional groups is paramount for interpreting its spectroscopic data. The key functionalities include:
-
Secondary Amide: The -C(=O)NH- group is a central feature, influencing the molecule's chemical and physical properties.
-
Nitrile: The -C≡N group has a distinct and characteristic spectroscopic signature.
-
Ether (Isopropoxy): The -O-CH(CH₃)₂ group contributes specific signals in NMR and IR spectroscopy.
-
Aliphatic Chains: The propyl and isopropyl groups provide a scaffold of sp³-hybridized carbons and associated protons.
The interplay of these groups dictates the molecule's electronic environment and, consequently, its interaction with various forms of electromagnetic radiation, which is the basis of spectroscopic analysis.
Predicted Spectroscopic Data
The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to reveal distinct signals corresponding to the different proton environments in the molecule. The delocalization of lone pair electrons from the nitrogen to the carbonyl group in the amide can lead to restricted rotation around the C-N bond, potentially resulting in more complex spectra.[1]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| NH (Amide) | 6.5 - 8.5 | Broad Singlet | 1H | The amide proton is typically deshielded and may exhibit broadening due to quadrupole effects of the adjacent nitrogen and potential hydrogen bonding.[2][3] |
| CH (Isopropoxy) | 3.4 - 3.7 | Septet | 1H | This proton is adjacent to an oxygen atom and is split by the six equivalent methyl protons. |
| CH₂ (adjacent to NH) | 3.2 - 3.5 | Quartet/Triplet | 2H | deshielded by the adjacent nitrogen of the amide. |
| CH₂ (adjacent to O) | 3.3 - 3.6 | Triplet | 2H | deshielded by the ether oxygen. |
| CH₂ (central propyl) | 1.6 - 1.9 | Quintet/Multiplet | 2H | Located between two CH₂ groups, leading to complex splitting. |
| CH₂ (adjacent to CN) | 2.5 - 2.8 | Singlet/Triplet | 2H | Protons adjacent to the electron-withdrawing nitrile group are deshielded. |
| CH₃ (Isopropoxy) | 1.0 - 1.3 | Doublet | 6H | These six equivalent protons are split by the single methine proton. |
The carbon NMR spectrum will provide information on the number and types of carbon atoms present.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| C=O (Amide) | 165 - 175 | Carbonyl carbons in amides are significantly deshielded.[4] |
| C≡N (Nitrile) | 115 - 125 | The nitrile carbon appears in a characteristic downfield region.[5] |
| CH (Isopropoxy) | 65 - 75 | The carbon atom bonded to the ether oxygen is deshielded. |
| CH₂ (adjacent to O) | 60 - 70 | This carbon is also deshielded due to the adjacent oxygen. |
| CH₂ (adjacent to NH) | 35 - 45 | The nitrogen atom causes a downfield shift. |
| CH₂ (central propyl) | 25 - 35 | A typical range for an aliphatic methylene carbon. |
| CH₂ (adjacent to CN) | 20 - 30 | The nitrile group has a moderate deshielding effect. |
| CH₃ (Isopropoxy) | 20 - 25 | These carbons are in a typical upfield region for aliphatic methyl groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Amide) | 3250 - 3400 | Strong, Broad | N-H Stretch |
| C-H (sp³) | 2850 - 3000 | Medium to Strong | C-H Stretch |
| C≡N (Nitrile) | 2220 - 2260 | Medium, Sharp | C≡N Stretch[6] |
| C=O (Amide I) | 1630 - 1690 | Strong, Sharp | C=O Stretch[7] |
| N-H (Amide II) | 1510 - 1570 | Medium to Strong | N-H Bend and C-N Stretch[8] |
| C-O (Ether) | 1050 - 1150 | Strong | C-O Stretch |
The presence of a strong, sharp peak around 1650 cm⁻¹ (Amide I) and a distinct peak around 2240 cm⁻¹ for the nitrile group would be key identifiers in the IR spectrum.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. For this compound, with a molecular weight of 184.24, the following is expected:
-
Molecular Ion Peak (M⁺): An ion at m/z = 184 would correspond to the intact molecule. This peak may be of low intensity in some ionization modes.
-
Protonated Molecule ([M+H]⁺): In techniques like electrospray ionization (ESI), a prominent peak at m/z = 185 is anticipated.[9]
Predicted Fragmentation Pattern:
Amides often undergo cleavage of the bond between the carbonyl group and the nitrogen atom.[9][10] Common fragmentation pathways for this molecule could include:
-
α-cleavage: Fission of the C-C bond adjacent to the carbonyl group or the C-N bond.
-
McLafferty Rearrangement: While less likely in this specific structure due to the lack of a γ-hydrogen on the acyl side, it is a common fragmentation for amides with longer alkyl chains.[11]
Key Predicted Fragment Ions:
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| 141 | [M - CH₃CHO]⁺ | Loss of acetaldehyde from the isopropoxy group. |
| 125 | [M - C₃H₇O]⁺ | Loss of the isopropoxy radical. |
| 101 | [C₄H₉N₂O]⁺ | Cleavage of the propyl chain. |
| 86 | [C₄H₈NO]⁺ | Cleavage of the amide bond. |
| 44 | [C₂H₆N]⁺ | Fragment from the isopropoxypropylamine side. |
Experimental Protocols
To acquire the spectroscopic data for this compound, the following standard methodologies are recommended.
NMR Spectroscopy Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Acquisition
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the key absorption bands.
Mass Spectrometry Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Workflow Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of the target compound.
Caption: A simplified proposed fragmentation pathway for this compound in mass spectrometry.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging fundamental principles and comparative data, researchers can effectively anticipate the NMR, IR, and MS signatures of this molecule. The outlined experimental protocols offer a standardized approach for obtaining empirical data, which can then be used to validate the predictions made in this guide. This foundational knowledge is crucial for the quality control, characterization, and further development of this and related compounds in a research and development setting.
References
-
Abraham, R. J., & Mobli, M. (2008). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 46(11), 1053–1061. [Link]
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]
-
Griffiths, L., & Grant, G. H. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395–408. [Link]
-
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20083–20092. [Link]
-
Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopy Analysis: Nitriles. [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? [Link]
-
Loth, K., et al. (2010). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. Journal of the American Chemical Society, 132(30), 10486–10499. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides. [Link]
-
Scribd. (n.d.). Chemists' 13C NMR Shift Guide. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Yang, J., et al. (2019). 1H NMR Spectrum of Amide Compounds. University Chemistry, 34(1), 82-86. [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]
-
University of Colorado Boulder. (n.d.). Table of IR Absorptions. [Link]
-
epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amides. [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-. In NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Al-Majid, A. M., et al. (2022). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Molecules, 27(19), 6543. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-. In NIST Chemistry WebBook. [Link]
-
SpectraBase. (n.d.). 2-cyano-N-(4-isopropylphenyl)acetamide. [Link]
-
Al-Hourani, B. J., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(3), M1372. [Link]
-
ResearchGate. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. [Link]
-
ResearchGate. (n.d.). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The... [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-. In NIST Chemistry WebBook. [Link]
Sources
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
"2-cyano-N-(3-isopropoxypropyl)acetamide" material safety data sheet (MSDS)
An In-Depth Technical Guide to the Safe Handling and Characterization of 2-cyano-N-(3-isopropoxypropyl)acetamide
This guide provides a comprehensive overview of the material safety, handling protocols, and chemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data from structurally related compounds to establish a robust safety and handling framework. Due to the limited specific toxicological data for this compound, a cautious and informed approach, grounded in the understanding of its functional groups, is paramount.
Chemical Identification and Structural Overview
This compound is a derivative of cyanoacetamide, featuring an N-substituted 3-isopropoxypropyl group. This structure combines a reactive nitrile group and an amide linkage, necessitating careful handling.
Key Identifiers:
-
Chemical Name: this compound
-
CAS Number: 15029-49-9[1]
Caption: Chemical Structure of this compound.
Hazard Identification and Inferred Classification
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. | GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) |
This classification is predictive and based on structural analogues. This compound must be handled as a hazardous substance until its toxicological properties are thoroughly investigated.[7]
Toxicological Profile: An Evidence-Based Assessment
The toxicological properties of this compound have not been fully investigated.[7] The primary concern stems from the cyanoacetamide moiety.
-
Acute Toxicity: Based on analogues, the compound is presumed to be moderately toxic if ingested, inhaled, or absorbed through the skin.[4] The oral LD50 for the parent compound, 2-cyanoacetamide, in mice is 1,680 mg/kg.[6]
-
Irritation: It is expected to be an irritant to the skin, eyes, and respiratory system.[5][6] Direct contact should be strictly avoided.
-
Chronic Exposure: Data on carcinogenicity, mutagenicity, and reproductive toxicity are not available for this specific compound or its closest analogues.[4] The parent compound, acetamide, is listed as "Suspected of causing cancer" (H351), which warrants a high degree of caution during handling.[8]
-
Metabolism Concerns: A key toxicological consideration for cyano-containing compounds is the potential for in vivo metabolism to release cyanide. Hazardous decomposition under fire conditions can also produce hydrogen cyanide gas.[5][9]
Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.
4.1. Engineering Controls
-
Primary Containment: All handling of solid or solutions of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Ventilation: The laboratory must be well-ventilated, with safety showers and eyewash stations readily accessible.[4]
4.2. Personal Protective Equipment (PPE)
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) that satisfy EU Directive 89/686/EEC and the standard EN 374.[6] Gloves must be inspected before use and changed immediately if contaminated.
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Skin and Body Protection: A lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[6]
-
Respiratory Protection: If working outside a fume hood (not recommended) or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (N95 or P1 type) is necessary.[6]
Caption: Standard workflow for safely handling this compound.
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Accidental Release Measures: For a small spill, and only if properly trained and equipped, carefully sweep up the solid material, avoiding dust formation, and place it into a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area, ensure ventilation, and contact the institution's environmental health and safety department.[7]
Physicochemical Data, Stability, and Storage
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O₂ | [1][2][3] |
| Molecular Weight | 184.24 g/mol | [1][2] |
| Physical Form | Predicted to be a solid or liquid | |
| XlogP (predicted) | 0.4 | [3] |
| Monoisotopic Mass | 184.12119 Da | [3] |
Stability and Reactivity:
-
Stability: The compound is expected to be stable under normal laboratory conditions.[4][5]
-
Conditions to Avoid: Avoid strong heating, as it may lead to decomposition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5][6]
-
Hazardous Decomposition Products: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide.[5][9]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6][10]
Illustrative Synthesis Pathway
Understanding the synthesis of this molecule provides context for potential impurities and reaction hazards. A plausible route involves the aminolysis of an activated cyanoacetic acid derivative with 3-isopropoxypropan-1-amine.
Caption: Plausible synthesis of the target compound via aminolysis.
This reaction is analogous to the well-established synthesis of cyanoacetamide from ethyl cyanoacetate and ammonia.[11] The reaction would likely require heating and would produce ethanol as a byproduct. Standard purification techniques like recrystallization or column chromatography would be necessary.
Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Waste Disposal: Dispose of this material through a licensed professional waste disposal service.[6][7]
-
Containers: Do not reuse empty containers. They should be disposed of as unused product.[7]
-
Environmental Precautions: Do not let the product enter drains or waterways.[4][7]
References
-
This compound. Amerigo Scientific. [Link]
-
This compound (C9H16N2O2). PubChemLite. [Link]
-
Cyanoacetamide. Wikipedia. [Link]
-
Acetamide, 2-cyano-. NIST WebBook. [Link]
-
Material Safety Data Sheet: cyanoacetamide 98%. Oakwood Chemical. [Link]
-
Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). ResearchGate. [Link]
-
Cyanoacetamide. Organic Syntheses Procedure. [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound [amp.chemicalbook.com]
- 3. PubChemLite - this compound (C9H16N2O2) [pubchemlite.lcsb.uni.lu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. One moment, please... [oxfordlabfinechem.com]
- 7. capotchem.cn [capotchem.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Unlocking the Potential of 2-cyano-N-(3-isopropoxypropyl)acetamide: A Technical Guide for Innovative Research
For Immediate Release
This technical guide serves as an in-depth exploration of the potential research applications of 2-cyano-N-(3-isopropoxypropyl)acetamide, a molecule poised at the intersection of versatile reactivity and potential biological significance. While direct research on this specific compound is nascent, its structural components—the proven pharmacophore of the cyanoacetamide core and the modulating N-(3-isopropoxypropyl) substituent—provide a strong rationale for its investigation across several key scientific domains. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics for novel discoveries.
Molecular Profile and Synthesis
Chemical Identity:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 15029-49-9[1] |
| Molecular Formula | C₉H₁₆N₂O₂[1] |
| Molecular Weight | 184.24 g/mol [1] |
| Predicted XlogP | 0.4[2] |
The structure of this compound features a reactive cyanoacetamide core, known for its utility in synthesizing a wide array of heterocyclic compounds and its presence in various biologically active molecules.[3] The N-substitution with a 3-isopropoxypropyl group introduces a flexible, lipophilic element that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Synthetic Approach:
The synthesis of N-substituted cyanoacetamides is a well-established process in organic chemistry. A common and efficient method involves the nucleophilic acyl substitution of an alkyl cyanoacetate, such as ethyl cyanoacetate, with the corresponding amine, in this case, 3-isopropoxypropan-1-amine. This reaction can be performed under various conditions, including conventional heating or microwave irradiation to expedite the process.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 3-isopropoxypropan-1-amine and ethyl cyanoacetate in a suitable high-boiling solvent (e.g., ethanol or solvent-free).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Caption: General workflow for the synthesis of this compound.
Potential Research Applications
The true potential of this compound lies in its versatility as a scaffold for generating novel compounds with diverse biological activities. The following sections outline promising avenues for research.
As a Precursor in Heterocyclic Synthesis for Drug Discovery
The cyanoacetamide moiety is a highly valuable building block in medicinal chemistry due to its ability to participate in a variety of cyclization reactions. The active methylene group, flanked by the cyano and carbonyl groups, is readily deprotonated and can react with various electrophiles to form five- and six-membered heterocyclic rings, which are prevalent in many approved drugs.
Potential Heterocyclic Scaffolds:
-
Pyridones: Reaction with 1,3-dicarbonyl compounds can yield substituted pyridone derivatives, a class of compounds known for their diverse pharmacological activities, including antiviral and anticancer properties.
-
Pyrimidines: Condensation with amidines or guanidines can lead to the formation of substituted pyrimidines, which are core structures in many kinase inhibitors and other therapeutic agents.
-
Thiophenes: The Gewald reaction, involving condensation with a ketone or aldehyde and elemental sulfur, can produce substituted aminothiophenes, which have shown a range of biological activities.
Caption: Potential pathways for heterocyclic synthesis from the target compound.
Experimental Protocol: Synthesis of a Substituted Pyridone Derivative
-
Reaction Setup: In a suitable solvent such as ethanol, dissolve this compound and an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Isolation: Upon completion, cool the reaction mixture to induce precipitation of the product. The solid can be collected by filtration, washed with cold solvent, and dried.
-
Characterization: Characterize the final product using standard analytical techniques (NMR, MS, IR).
Investigation of Inherent Biological Activities
While often used as a synthetic intermediate, the cyanoacetamide scaffold itself is present in molecules with notable biological effects. It is plausible that this compound and its simple derivatives could exhibit inherent pharmacological activities. The isopropoxypropyl side chain can modulate the compound's lipophilicity and hydrogen bonding capacity, potentially influencing its interaction with biological targets.
Proposed Areas of Investigation:
-
Anticancer Activity: Many cyanoacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] Initial screening of this compound against a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) is warranted.
-
Antimicrobial Properties: The acetamide linkage and the potential for hydrogen bonding suggest that this compound could be explored for its antibacterial and antifungal activities. Screening against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans would be a logical starting point.
-
Anti-inflammatory Effects: Some N-substituted acetamides have shown anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX). In vitro assays to determine COX-1/COX-2 inhibition could be performed.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
-
Cell Culture: Culture selected cancer cell lines in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Cell Treatment: Seed the cells in 96-well plates and, after allowing them to attach, treat them with varying concentrations of the compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. Calculate the cell viability and determine the IC₅₀ value of the compound.
Caption: Proposed biological screening cascade for the target compound.
Future Perspectives and Conclusion
This compound represents a promising, yet underexplored, chemical entity. Its true value will be unlocked through systematic investigation into its synthetic utility and inherent biological properties. The research avenues proposed in this guide provide a solid framework for initiating such studies. The combination of a reactive cyanoacetamide core with a potentially pharmacokinetically favorable N-alkoxypropyl side chain makes this compound an attractive starting point for the development of novel therapeutics and other valuable chemical entities. It is our hope that this guide will inspire further research and lead to significant scientific advancements.
References
-
Amerigo Scientific. This compound. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Priyanka et al. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. 2021;7(1):33.
- Fadda AA, Bondock S, Rabie R, Etman H. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turk J Chem. 2008;32:259-286.
-
ResearchGate. Synthesis, and Synthetic Applications of Cyanoacetamides. Available from: [Link]
- Hirsh AJ, et al. Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. J Pharmacol Exp Ther. 2008;325(1):77-88.
-
Rice University. Chemists Make Strides to Simplify Drug Design, Synthesis. Available from: [Link]
-
MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available from: [Link]
-
PubMed. The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators. Available from: [Link]
-
PubMed Central. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Available from: [Link]
-
NIH. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Available from: [Link]
Sources
"2-cyano-N-(3-isopropoxypropyl)acetamide" mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-cyano-N-(3-isopropoxypropyl)acetamide
Abstract
This compound is a chemical entity with a currently uncharacterized biological mechanism of action. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and determine its molecular targets and downstream cellular effects. By integrating structural analysis, a multi-phased experimental workflow, and robust data interpretation, this document serves as a roadmap for elucidating the compound's pharmacological profile. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Introduction and Structural Hypothesis Generation
The compound this compound is characterized by several key functional groups: a cyano group (-C≡N), an acetamide moiety (-NHC(O)CH₃), and an isopropoxypropyl side chain. An initial analysis of this structure allows for the generation of several testable hypotheses regarding its potential mechanism of action.
-
Cyano Group: The nitrile is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor or, in some contexts, be metabolized to a reactive species. Notably, certain cyano-containing compounds are known inhibitors of cysteine proteases and other enzymes.
-
Acetamide Moiety: The acetamide group is a common feature in many pharmaceuticals and can be involved in hydrogen bonding with biological targets. Its presence suggests potential interactions with a variety of protein active sites.
-
Isopropoxypropyl Side Chain: This lipophilic side chain will influence the compound's solubility, cell permeability, and pharmacokinetic properties. It can also mediate van der Waals interactions within a target's binding pocket.
Given these features, this compound could potentially target a range of enzymes or receptors. This guide outlines a systematic approach to move from these initial hypotheses to a validated mechanism of action.
A Phased Approach to Mechanism of Action Elucidation
A robust investigation into a novel compound's mechanism of action is best approached in a phased manner, starting with broad screening and progressively narrowing the focus to specific molecular interactions and cellular pathways.
Figure 1: A multi-phase workflow for mechanism of action elucidation.
Phase 1: Target Identification and Phenotypic Screening
The initial phase is designed to broadly identify the biological processes affected by this compound. A dual approach is recommended:
-
Phenotypic Screening: This strategy identifies compounds that alter a cell's characteristics in a desired way, without prior knowledge of a specific molecular target.[1][2][3] High-content imaging can be employed to monitor a multitude of cellular parameters simultaneously, such as cell morphology, viability, and the localization of specific proteins. This provides an unbiased view of the compound's effects at a cellular level.
-
Target-Based Screening: Concurrently, the compound can be screened against panels of known biological targets, such as kinases, proteases, or G-protein coupled receptors. This hypothesis-driven approach can rapidly identify direct interactions with well-characterized protein families.
The goal of this phase is to generate a "hit"—a reproducible, concentration-dependent effect, either phenotypic or target-based, that warrants further investigation.
Phase 2: Target Validation and Direct Engagement
Once a putative target or a consistent phenotype is identified, the next critical step is to confirm that the compound directly binds to its intended molecular target within the complex environment of the cell.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to verify target engagement in intact cells.[4][5][6][7] The principle is that a protein becomes more thermally stable when a ligand is bound.[7] By heating cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, a shift in the protein's melting curve confirms direct binding.[4][5][8]
-
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique for quantifying the binding kinetics and affinity of a compound to a purified target protein.[9][10][11] This assay provides precise measurements of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), which is a measure of binding affinity.[10][11]
A positive outcome from these assays provides strong evidence that the compound directly and specifically engages the identified target.
Phase 3: Pathway Elucidation and Functional Analysis
With a validated target in hand, the focus shifts to understanding the downstream consequences of this interaction.
-
Western Blotting: This technique is fundamental for analyzing the impact of the compound on signaling pathways.[12] By using antibodies specific to total and phosphorylated forms of proteins, one can determine if the compound modulates the activity of kinases, phosphatases, or other signaling molecules downstream of the target.[13][14][15]
-
Transcriptomics (RNA-Seq): To gain a global view of the compound's effects on gene expression, RNA sequencing can be employed. This can reveal entire pathways and cellular processes that are up- or down-regulated following treatment, providing a comprehensive "fingerprint" of the compound's activity.
-
Functional Assays: Ultimately, the molecular and cellular changes must be linked to a functional outcome. Assays measuring cell proliferation, apoptosis, migration, or other relevant cellular functions are essential to connect target engagement with the desired therapeutic effect.
Experimental Protocols
The following protocols are provided as a template for the investigation of this compound.
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to a putative target protein in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture the selected cell line to ~80% confluency. Treat cells with varying concentrations of the compound or vehicle (e.g., DMSO) for a predetermined time.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated samples indicates thermal stabilization and thus, direct target engagement.
Protocol: Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of this compound on the phosphorylation status of a key downstream signaling protein (e.g., p-ERK).
Methodology:
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Separate 20-30 µg of each protein sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., GAPDH).
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical Target Engagement and Functional Data
| Assay | Parameter | This compound |
| SPR | Kₗ (nM) | 150 |
| CETSA | ΔTₘ (°C) | +4.5 |
| Functional Assay | IC₅₀ (µM) | 2.5 |
The data in Table 1 would suggest that the compound binds to its target with a reasonably high affinity (Kₗ = 150 nM), engages the target in a cellular context (ΔTₘ = +4.5°C), and elicits a functional response at a micromolar concentration (IC₅₀ = 2.5 µM).
Figure 2: A hypothetical signaling pathway inhibited by the compound.
Conclusion
Elucidating the mechanism of action for a novel compound like this compound is a systematic process that requires a combination of unbiased screening, rigorous target validation, and detailed functional analysis. The phased approach outlined in this guide, from broad phenotypic screening to specific pathway analysis, provides a robust framework for success. By adhering to principles of scientific integrity, employing self-validating experimental systems, and carefully interpreting the resulting data, researchers can confidently characterize the pharmacological profile of this and other novel chemical entities.
References
- A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press.
- How does SPR work in Drug Discovery? - deNOVO Biolabs.
- Advanced Western Blotting Solutions for Cell Signaling P
- How Is Surface Plasmon Resonance Used In Drug Discovery? - Chemistry For Everyone.
- Surface Plasmon Resonance (SPR) - Charnwood Discovery.
- Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks.
- Target identification and validation | Medicinal Chemistry Class Notes - Fiveable.
- Phenotypic screening - Wikipedia.
- The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC - NIH.
- Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery - Taylor & Francis Online.
- Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - UK.
- Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US.
- Target Identification & Validation in Drug Discovery & Development - Danaher Life Sciences.
- Target Discovery: Identification and Valid
- Analysis of Signaling Pathways by Western Blotting and Immunoprecipit
- Target Identification and Valid
- Target identification and valid
- Phenotypic screening - Grokipedia.
- Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991 - Benchchem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
- Phenotypic Screening - BioScience - Sygn
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
- Cellular thermal shift assay - Grokipedia.
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews.
Sources
- 1. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 2. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. news-medical.net [news-medical.net]
- 7. annualreviews.org [annualreviews.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. denovobiolabs.com [denovobiolabs.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
- 14. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Synthesis and Derivatization of N-Substituted Cyanoacetamides, Centered on 2-cyano-N-(3-isopropoxypropyl)acetamide
Executive Summary: The N-substituted cyanoacetamide scaffold is a cornerstone in modern medicinal chemistry and organic synthesis. Its unique trifunctional nature—comprising a reactive methylene group, a versatile nitrile, and a modifiable amide—renders it a privileged structure for the synthesis of a vast array of heterocyclic compounds and other complex molecules.[1][2] Many of these derivatives have demonstrated significant pharmacological potential, including anticancer, antimicrobial, and insecticidal activities.[3][4][5] This guide provides an in-depth exploration of the synthesis, reactivity, and analytical characterization of this chemical class, using 2-cyano-N-(3-isopropoxypropyl)acetamide as a central, representative model. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and outline logical pathways for the design and creation of novel structural analogs for application in drug discovery and materials science.
Part 1: The Cyanoacetamide Core: A Privileged Scaffold
Introduction to N-Substituted Cyanoacetamides
N-substituted cyanoacetamides are polyfunctional organic compounds characterized by a cyano group (-C≡N) and an N-substituted amide group (-C(=O)NHR) attached to the same methylene carbon. This arrangement results in a highly reactive "active methylene" group (-CH₂-) flanked by two electron-withdrawing groups, making its protons acidic and easily removed by a base.[2] This reactivity is the primary reason for their extensive utility as synthons in heterocyclic synthesis.[2][6] They serve as precursors for a multitude of ring systems, including pyridines, pyrimidines, thiophenes, and pyrazoles.[2][7][8]
The scaffold possesses both nucleophilic and electrophilic sites, allowing for a diverse range of chemical transformations.[2][8]
-
Nucleophilic Sites: The deprotonated active methylene carbon (C-2) and, to a lesser extent, the amide nitrogen.
-
Electrophilic Sites: The carbonyl carbon (C-1) and the nitrile carbon (C-3).
This inherent chemical versatility has cemented the cyanoacetamide moiety as a critical building block in the development of novel therapeutic agents.[4][9]
The Exemplar Compound: this compound
To ground our exploration, we will use this compound as our core structure.
While this specific compound is not extensively documented as a final bioactive agent, its structure is emblematic of the class. It consists of the cyanoacetamide core functionalized with an N-(3-isopropoxypropyl) group. This aliphatic, ether-containing side chain provides a point of departure for understanding how modifications to the N-substituent can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. The true value of this molecule lies in its potential as a versatile intermediate for further chemical elaboration.
Part 2: Synthetic Strategies for N-Substituted Cyanoacetamides
The efficient synthesis of the N-substituted cyanoacetamide core is fundamental to any subsequent derivatization campaign. The most prevalent and economically viable method is the direct amidation of an alkyl cyanoacetate.[1][2]
Foundational Synthesis: Amidation of Alkyl Cyanoacetates
Causality of Method Choice: This reaction, an aminolysis of the ester, is favored for its simplicity, high atom economy, and the widespread availability of starting materials. Ethyl cyanoacetate is a common and relatively inexpensive reagent. The reaction proceeds by nucleophilic attack of the primary or secondary amine on the ester's carbonyl carbon, followed by the elimination of ethanol. It can often be driven to completion by heating, sometimes without the need for a solvent.[2]
Detailed Protocol 1: Conventional Synthesis of this compound
-
Materials:
-
Ethyl cyanoacetate
-
3-Isopropoxypropylamine
-
Toluene (or another high-boiling solvent, optional)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add 3-isopropoxypropylamine (1.0 equivalent).
-
Add ethyl cyanoacetate (1.1 equivalents). While the reaction can be run neat, adding a solvent like toluene can aid in temperature control and mixing.
-
Heat the reaction mixture to reflux (approximately 100-110°C if using toluene) with vigorous stirring for 8-12 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the starting amine. A typical mobile phase is ethyl acetate/hexane.
-
Upon completion, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
If run neat, or after solvent removal, dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water and brine to remove any unreacted amine and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, this compound, can be further purified by vacuum distillation or column chromatography if necessary.
-
Self-Validation: The success of the synthesis is confirmed by standard analytical techniques as outlined in Part 4. The disappearance of the ester peak and the appearance of the amide peak in the ¹³C NMR spectrum, along with the correct molecular ion peak in mass spectrometry, validates the protocol.
Visualization 1: General Synthetic Workflow
Caption: Key pathways for the derivatization of the cyanoacetamide core.
Part 4: Characterization and Analysis of Analogs
The unambiguous structural confirmation of newly synthesized analogs is critical for establishing structure-activity relationships (SAR). A standard suite of spectroscopic methods is employed for this purpose.
Protocol 2: Standard Characterization Workflow for a Novel Analog
-
Purity Assessment: Initially assess the purity of the synthesized compound using TLC and/or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and molecular weight, matching it to the expected chemical formula.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum to confirm the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record a ¹H NMR spectrum to identify all unique proton environments and their integrations, and to observe coupling patterns.
-
Record a ¹³C NMR spectrum to identify all unique carbon environments.
-
If the structure is complex, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be required for full assignment.
-
| Technique | Scaffold Feature | Typical Observation | Reference |
| ¹H NMR | Active Methylene (-CH₂-) | Singlet, ~3.4-3.7 ppm | [11][12] |
| Amide N-H | Broad singlet, variable shift (~7-9 ppm) | [12] | |
| ¹³C NMR | Nitrile (-C≡N) | ~115-120 ppm | [11][12] |
| Carbonyl (-C=O) | ~162-168 ppm | [11][12] | |
| Active Methylene (-CH₂-) | ~25-30 ppm | [11] | |
| FT-IR | Nitrile (-C≡N stretch) | Strong, sharp band at ~2250 cm⁻¹ | [12] |
| Carbonyl (C=O stretch) | Strong band at ~1650-1680 cm⁻¹ | [12] | |
| Amide (N-H stretch) | Broad band at ~3200-3400 cm⁻¹ | [13] |
Table 2: Typical spectroscopic data for confirming the N-substituted cyanoacetamide scaffold.
Part 5: Conclusion and Future Outlook
The N-substituted cyanoacetamide framework, exemplified by this compound, represents a remarkably fertile ground for chemical innovation. The synthetic accessibility of the core structure, combined with the predictable and high-yielding reactivity of the active methylene group, provides a robust platform for generating vast libraries of diverse molecules. [14]The strategies outlined in this guide—systematic modification of the N-substituent and strategic reactions at the active methylene position—form a logical basis for any research program aimed at exploring this chemical space. For drug development professionals, these methodologies are directly applicable to lead discovery and optimization, enabling the rapid generation of analogs to build SAR and improve ADME profiles. The continued exploration of multicomponent reactions like the Gewald synthesis will further expand the accessible chemical space, promising the discovery of novel compounds with significant biological and material applications. [9][15]
References
- BenchChem. (2025). Experimental procedure for synthesizing N-substituted cyanoacetamides. BenchChem.
- Kenany, E. R., & El-Sayed, A. S. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests.
- Hosseini, H., & Bayat, M. (n.d.). Synthesis of cyanoacetamide derivatives 2a-d.
- Amerigo Scientific. (n.d.). This compound. Amerigo Scientific.
- Al-Suwaidan, I. A., et al. (2021). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.
- El-Sabbagh, I. T., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Zenodo.
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32, 257-295.
- Khalil, A. M., et al. (2022). Synthesis, and Synthetic Applications of Cyanoacetamides.
- Wang, K., & Dömling, A. (2012). Cyanoacetamides (IV): versatile one-pot route to 2-quinoline-3-carboxamides.
- Rather, M. A., et al. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide.
- Fadda, A. A. (2014). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
- ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity.
- PubChemLite. (n.d.). This compound (C9H16N2O2). PubChemLite.
- Wang, K., Herdtweck, E., & Dömling, A. (2012). Cyanoacetamides (IV): versatile one-pot route to 2-quinoline-3-carboxamides.
- Scribd. (n.d.).
- Wang, K., & Dömling, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
- Nordin, N. I. F., et al. (2021). Potential Recognition Layer in Electrochemical Sensor: A Comparative Characterization of p-Cyano Schiff Base Compounds. Biointerface Research in Applied Chemistry, 11(4), 11487-11498.
- BenchChem. (n.d.). 2-Cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Amerigo Scientific [amerigoscientific.com]
- 11. tandfonline.com [tandfonline.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyanoacetamides (IV): versatile one-pot route to 2-quinoline-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Bio-active Heterocycles from 2-Cyano-N-(3-isopropoxypropyl)acetamide
Foreword: The Strategic Value of Cyanoacetamide Scaffolds
In the landscape of modern medicinal chemistry and drug development, the efficient construction of novel heterocyclic scaffolds is paramount. Nitrogen-containing heterocycles, in particular, form the core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic selection of a versatile starting material can unlock access to a diverse library of compounds, accelerating discovery pipelines. 2-Cyano-N-(3-isopropoxypropyl)acetamide emerges as a highly valuable and flexible precursor. Its structure is endowed with multiple reactive centers: an activated methylene group, a nucleophilic amide, and an electrophilic nitrile. This trifecta of functionality allows it to participate in a wide array of cyclization and multicomponent reactions. The N-(3-isopropoxypropyl) substituent not only imparts specific solubility and pharmacokinetic properties but also offers a site for further chemical modification.
This document provides an in-depth guide to leveraging this compound as a foundational building block for the synthesis of high-value pyridone and thiophene derivatives. The protocols and mechanistic discussions are designed for researchers and scientists, emphasizing the causality behind experimental choices to ensure reproducibility and facilitate further innovation.
Synthesis of Substituted 3-Cyano-2-Pyridones
The 2-pyridone nucleus is a privileged scaffold found in numerous biologically active compounds, exhibiting a range of therapeutic properties including anti-inflammatory, anti-HIV, and antitumoral activities.[3][4] The reaction of cyanoacetamide derivatives with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds provides a direct and efficient route to this important heterocyclic system.[5][6]
Scientific Principle & Mechanistic Insight
The synthesis of 3-cyano-2-pyridones from a cyanoacetamide and a β-diketone, such as acetylacetone, proceeds through a base-catalyzed cascade reaction. The mechanism involves an initial Knoevenagel condensation between the activated methylene group of the cyanoacetamide and one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization (Michael-type addition) where the amide nitrogen attacks the α,β-unsaturated ketone intermediate, and subsequent dehydration to yield the aromatic pyridone ring. The choice of a mild base like potassium hydroxide or piperidine is crucial to facilitate the initial condensation without promoting unwanted side reactions.
Experimental Protocol: Synthesis of 1-(3-Isopropoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol details the reaction of this compound with acetylacetone.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Potassium Hydroxide (KOH) (0.2 eq)
-
Ethanol (Absolute)
-
Distilled Water
-
Dichloromethane (DCM)
-
Magnesium Sulfate (Anhydrous)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (0.01 mol, 1.84 g).
-
Add absolute ethanol (30 mL) and stir until the solid is fully dissolved.
-
Add acetylacetone (0.011 mol, 1.10 g, 1.12 mL) to the solution.
-
In a separate beaker, dissolve potassium hydroxide (0.002 mol, 0.11 g) in a minimal amount of ethanol and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).
-
After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure.
-
Partition the residue between DCM (50 mL) and water (50 mL). Separate the organic layer, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethanol/water or by column chromatography on silica gel.
Visualization of Pyridone Synthesis Workflow
Caption: Workflow for the synthesis of 3-cyano-2-pyridone derivatives.
Expected Data & Characterization
| Parameter | Expected Result |
| Yield | 60-80%[5] |
| Appearance | White to off-white crystalline solid |
| IR Spectroscopy (cm⁻¹) | ~2220 (C≡N stretch), ~1660 (C=O, amide stretch)[5] |
| ¹H NMR (CDCl₃, δ, ppm) | Signals corresponding to isopropoxypropyl group, two methyl singlets (~2.2-2.4 ppm), and a vinyl proton singlet (~6.1-6.4 ppm)[5] |
| ¹³C NMR (CDCl₃, δ, ppm) | Peaks for C≡N (~115 ppm), C=O (~162 ppm), and carbons of the pyridone ring and substituents. |
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a cornerstone of heterocyclic chemistry, providing a powerful and convergent multicomponent route to highly substituted 2-aminothiophenes.[7][8] These scaffolds are of significant interest due to their prevalence in pharmaceuticals with anti-inflammatory, anti-tumor, and antiviral activities.[9] The reaction's operational simplicity and use of readily available starting materials make it highly attractive.
Scientific Principle & Mechanistic Insight
The Gewald reaction synthesizes a 2-aminothiophene from a ketone (or aldehyde), an α-cyanoester or other active methylene nitrile, and elemental sulfur, catalyzed by a base (typically a secondary amine like morpholine or triethylamine).[8] The mechanism initiates with a Knoevenagel condensation between the ketone and the active methylene group of this compound to form an α,β-unsaturated nitrile intermediate.[8] Elemental sulfur (S₈) then adds to the activated methylene carbon, likely forming a thiirane intermediate after nucleophilic attack on the sulfur ring. This intermediate undergoes intramolecular cyclization, where the sulfur attacks the nitrile carbon, followed by tautomerization to yield the final 2-aminothiophene product.[8]
Experimental Protocol: Synthesis of a Tetrasubstituted 2-Aminothiophene
This protocol details the Gewald reaction using this compound, cyclohexanone, and sulfur.
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Elemental Sulfur (S₈) (1.1 eq)
-
Morpholine (0.2 eq) or Triethylamine
-
Ethanol or N,N-Dimethylformamide (DMF)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as traces of H₂S may be produced.
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, combine this compound (0.01 mol, 1.84 g), cyclohexanone (0.01 mol, 0.98 g, 1.03 mL), and elemental sulfur (0.011 mol, 0.35 g).
-
Add ethanol (30 mL) as the solvent.
-
Add the basic catalyst, morpholine (0.002 mol, 0.17 g, 0.17 mL), dropwise to the stirred suspension. An exothermic reaction may be observed.
-
Gently heat the mixture to 50-60°C and maintain for 2-3 hours, with continuous stirring.
-
Monitor the reaction by TLC. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove any unreacted sulfur and starting materials.
-
The product can be further purified by recrystallization from ethanol or another suitable solvent.
Visualization of the Gewald Reaction Mechanism
Caption: Key mechanistic steps of the Gewald 2-aminothiophene synthesis.
Expected Data & Characterization
| Parameter | Expected Result |
| Yield | 70-90% |
| Appearance | Yellow to orange crystalline solid |
| IR Spectroscopy (cm⁻¹) | Broad bands for NH₂ (~3300-3450), C≡N stretch (~2200), C=C stretch (~1600) |
| ¹H NMR (DMSO-d₆, δ, ppm) | Appearance of a broad singlet for the NH₂ protons (~6.0-7.0 ppm, D₂O exchangeable), alongside signals for the isopropoxypropyl group and the fused cyclohexyl ring protons. |
| MS (EI) | Molecular ion peak [M⁺] corresponding to the calculated molecular weight of the product. |
Application Note: Thorpe-Ziegler Cyclization Strategy
The Thorpe-Ziegler reaction is a powerful method for forming carbon-carbon bonds via the intramolecular cyclization of dinitriles, catalyzed by a strong base.[10][11][12] While this compound is not a dinitrile, its core structure can be strategically modified to create a precursor suitable for a Thorpe-Ziegler type cyclization, demonstrating the expansive utility of this starting material.
Principle and Strategic Adaptation
The reaction proceeds via the deprotonation of an α-carbon to one nitrile group, creating a carbanion that then attacks the electrophilic carbon of the second nitrile group within the same molecule.[13] This forms a cyclic enamine, which can be subsequently hydrolyzed to a cyclic ketone.[11]
To apply this strategy to our starting material, one must first introduce a second nitrile group into the molecule. A plausible synthetic route would involve the chemical modification of the isopropoxypropyl side chain. For example, the terminal isopropoxy group could be converted to a leaving group (e.g., a tosylate or halide) and subsequently displaced by a cyanide anion (e.g., using NaCN). This would generate the required α,ω-dinitrile precursor, primed for intramolecular cyclization.
Visualization of the General Thorpe-Ziegler Mechanism
Caption: General mechanism of the Thorpe-Ziegler intramolecular cyclization.
This forward-thinking approach illustrates how a simple, commercially available building block can be envisioned as a platform for accessing more complex cyclic systems through multi-step synthetic sequences, a common practice in drug development and total synthesis.
References
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, (i), 0-0. [Link]
-
Thorpe-Ziegler Reaction. (n.d.). SynArchive. [Link]
-
Thorpe reaction. (n.d.). Wikipedia. [Link]
-
Thorpe reaction. (2026). Grokipedia. [Link]
-
Al-Adiwish, W. M., et al. (2011). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 16(12), 10367-10387. [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-pyridone Derivatives as Fluorescent Scaffolds. Molecules, 28(1), 1-10. [Link]
-
Gewald reaction. (n.d.). Wikipedia. [Link]
-
Al-Adiwish, W. M., et al. (2011). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. ResearchGate. [Link]
-
El-Gaml, K. M. (2015). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. American Journal of Organic Chemistry, 5(1), 1-9. [Link]
-
Khidre, R. E., et al. (2016). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. Arkivoc, 2016(5), 301-317. [Link]
-
Rather, B. A., & Ganie, S. A. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. [Link]
-
Zhang, P., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. National Institutes of Health. [Link]
-
Perillo, I. A., et al. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304-8. [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
-
Al-Naggar, A. A. (2012). 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. Journal of the Chinese Chemical Society, 59(1). [Link]
-
Rather, B. A., & Ganie, S. A. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Advanced Scientific Research, 13(11), 01-14. [Link]
-
Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. [Link]
Sources
- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. synarchive.com [synarchive.com]
- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. grokipedia.com [grokipedia.com]
Application Notes and Protocols: The Versatility of 2-cyano-N-(3-isopropoxypropyl)acetamide in Heterocyclic Synthesis
Introduction
2-cyano-N-(3-isopropoxypropyl)acetamide is a bifunctional organic molecule poised for significant utility as a precursor in modern organic synthesis. Its structure, characterized by a reactive cyano group, an active methylene group, and an N-substituted acetamide moiety, makes it an ideal building block for the construction of a variety of complex heterocyclic scaffolds. These heterocyclic motifs are central to the fields of medicinal chemistry and materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile precursor, with a focus on a detailed protocol for the synthesis of a substituted pyridone derivative.
Molecular Profile
-
IUPAC Name: this compound
-
CAS Number: 15029-49-9[1]
-
Structure:
The strategic placement of the isopropoxypropyl group on the amide nitrogen offers the potential to enhance the solubility of its derivatives in organic solvents, a favorable characteristic for both reaction and purification processes.
Safety and Handling
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Avoid inhalation of dust, vapors, or mists.[3]
-
Wash hands thoroughly after handling.[3]
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H312: Harmful in contact with skin | P270: Do not eat, drink or smoke when using this product. |
| H332: Harmful if inhaled | P280: Wear protective gloves/protective clothing/eye protection. |
| H315: Causes skin irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| H319: Causes serious eye irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H335: May cause respiratory irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This table is based on the hazard profile of similar cyanoacetamide compounds and should be used as a guideline.[3][4][5]
Application in Heterocyclic Synthesis: Synthesis of Substituted Pyridones
N-substituted 2-pyridones are a class of heterocyclic compounds with a broad range of biological activities, making them attractive targets in drug discovery. This compound is an excellent precursor for the synthesis of 3-cyano-2-pyridone derivatives through a cyclocondensation reaction with a 1,3-dicarbonyl compound.
The following protocol details the synthesis of a novel pyridone, 1-(3-isopropoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a reaction that showcases the utility of the title precursor.
Reaction Scheme
Caption: Synthesis of a substituted pyridone from this compound.
Experimental Protocol
Objective: To synthesize 1-(3-isopropoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Materials:
-
This compound (1.84 g, 10 mmol)
-
Acetylacetone (1.00 g, 10 mmol)
-
Piperidine (0.1 mL, catalytic amount)
-
Ethanol (20 mL)
-
Hydrochloric acid (1 M, for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.84 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Add acetylacetone (1.00 g, 10 mmol) to the solution, followed by the addition of a catalytic amount of piperidine (0.1 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M hydrochloric acid (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3) to afford the pure 1-(3-isopropoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a white to off-white solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Peaks corresponding to the isopropoxypropyl and pyridone protons. |
| ¹³C NMR | Peaks corresponding to the carbons of the heterocyclic ring and the side chain. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z = 249.16 |
| IR (KBr) | Characteristic peaks for C≡N (around 2220 cm⁻¹), C=O (around 1650 cm⁻¹), and C=C (around 1600 cm⁻¹). |
Mechanism of Pyridone Formation
The formation of the 3-cyano-2-pyridone ring proceeds through a well-established reaction cascade involving a Knoevenagel condensation followed by an intramolecular Michael addition and subsequent dehydration.
Caption: Mechanistic pathway for the synthesis of the substituted pyridone.
-
Knoevenagel Condensation: The reaction is initiated by a piperidine-catalyzed Knoevenagel condensation between the active methylene group of this compound and one of the carbonyl groups of acetylacetone. This step results in the formation of an α,β-unsaturated cyanoacetamide intermediate.[6][7]
-
Intramolecular Michael Addition: The enolate, formed by the deprotonation of the remaining acetyl group, undergoes an intramolecular Michael addition to the electron-deficient double bond of the α,β-unsaturated system. This cyclization step forms a six-membered ring intermediate.
-
Dehydration: The final step involves the elimination of a water molecule from the cyclized intermediate to yield the stable, aromatic pyridone ring system.
Broader Synthetic Potential
Beyond pyridone synthesis, this compound is a valuable precursor for other important heterocyclic systems.
Gewald Reaction for Thiophene Synthesis
The Gewald reaction provides a straightforward route to highly substituted 2-aminothiophenes. By reacting this compound with an aldehyde or ketone and elemental sulfur in the presence of a base like triethylamine, one can synthesize 2-amino-N-(3-isopropoxypropyl)thiophene-3-carboxamides.[8][9][10]
Caption: General scheme for the Gewald reaction.
Synthesis of Pyrazole Derivatives
The active methylene group of this compound can be coupled with diazonium salts to form arylhydrazone intermediates. These intermediates can then be cyclized under basic or acidic conditions to yield 5-amino-4-arylazo-1H-pyrazole derivatives, which are valuable scaffolds in medicinal chemistry.[11]
Conclusion
This compound is a highly adaptable and valuable precursor for the synthesis of a wide array of heterocyclic compounds. The protocols and applications detailed in this guide underscore its potential in facilitating the discovery and development of novel chemical entities. The straightforward access to substituted pyridones, thiophenes, and pyrazoles from this single precursor highlights its efficiency and versatility, making it a valuable addition to the synthetic chemist's toolbox.
References
- TCI Chemicals. (2025, May 23).
- ChemicalBook. This compound.
- ResearchGate.
- Sigma-Aldrich. (2024, September 6).
- Fisher Scientific.
- Amerigo Scientific. This compound.
-
Wikipedia. Gewald reaction. [Link]
-
PubMed. Cyanoacetamide MCR (III): three-component Gewald reactions revisited. [Link]
-
PMC. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. [Link]
-
Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. article.sapub.org [article.sapub.org]
- 3. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Cyanoacetamide MCR (III): three-component Gewald reactions revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-cyano-N-(3-isopropoxypropyl)acetamide in Medicinal Chemistry
Foreword: The Strategic Value of N-Substituted Cyanoacetamides in Drug Discovery
In the landscape of medicinal chemistry, the cyanoacetamide scaffold represents a "privileged structure."[1] This designation is reserved for molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a fertile ground for the development of novel therapeutic agents. The inherent reactivity of the cyano and amide functional groups, coupled with the acidic nature of the α-carbon, makes cyanoacetamide and its derivatives exceptionally versatile building blocks for the synthesis of a diverse array of heterocyclic compounds and other complex molecules.[1][2]
This guide focuses on a specific, yet underexplored, member of this class: 2-cyano-N-(3-isopropoxypropyl)acetamide . While direct and extensive biological data for this particular compound is not yet prevalent in public literature, its structural motifs suggest significant potential as a key intermediate in synthetic workflows aimed at discovering new drugs. The N-(3-isopropoxypropyl) substituent introduces a degree of lipophilicity and conformational flexibility that can be strategically exploited to modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds.
These application notes are designed for researchers, scientists, and drug development professionals. The content herein will not only provide a theoretical framework for understanding the potential of this compound but will also offer practical, field-proven protocols for its synthesis and potential downstream applications. Our objective is to empower fellow scientists to leverage this promising chemical entity in their research endeavors.
Physicochemical Properties & Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in medicinal chemistry. Below is a summary of the key identifiers and predicted properties for this compound.
| Property | Value | Source |
| Molecular Formula | C9H16N2O2 | [3][4] |
| Molecular Weight | 184.24 g/mol | [4] |
| CAS Number | 15029-49-9 | [4] |
| Canonical SMILES | CC(C)OCCCNC(=O)CC#N | [3] |
| InChIKey | JNBXIQGNRWMCOZ-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 0.4 | [3] |
Note: Predicted values are computationally derived and should be experimentally verified.
Synthesis Protocol: Amidation of Ethyl Cyanoacetate
The most direct and widely adopted method for the synthesis of N-substituted cyanoacetamides is the amidation of an alkyl cyanoacetate with a primary amine. This nucleophilic acyl substitution reaction is generally high-yielding and proceeds under mild conditions.
Underlying Principle
The reaction involves the nucleophilic attack of the primary amine (3-isopropoxypropan-1-amine) on the electrophilic carbonyl carbon of ethyl cyanoacetate. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the desired amide product.
Materials & Reagents
-
Ethyl cyanoacetate (CAS: 105-56-6)
-
3-isopropoxypropan-1-amine (CAS: 2906-12-9)
-
Toluene (Anhydrous)
-
Magnesium Sulfate (Anhydrous)
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Brine (Saturated Aqueous Sodium Chloride Solution)
-
Ethyl Acetate
-
Hexanes
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (1.0 eq) and 3-isopropoxypropan-1-amine (1.05 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 110-111°C for toluene) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.
Self-Validation & Characterization
The identity and purity of the synthesized product should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (C≡N, C=O, N-H).
Potential Medicinal Chemistry Applications: A Forward-Looking Perspective
Given the established role of the cyanoacetamide moiety as a versatile synthetic intermediate, this compound can be envisioned as a valuable starting material for the synthesis of various classes of compounds with potential therapeutic activities.
Synthesis of Substituted Pyridines and Pyridones
The reactive methylene group of the cyanoacetamide core can participate in Knoevenagel condensation reactions with aldehydes and ketones, followed by cyclization to form substituted pyridines and pyridones.[5] These heterocyclic systems are present in a wide range of biologically active molecules.
Workflow for Pyridone Synthesis
Caption: Conceptual pathway from chemical intermediate to a potential biological target.
Broader Context: Biological Activities of Cyanoacetamide Derivatives
While specific data for this compound is sparse, the broader class of cyanoacetamide derivatives has demonstrated a wide range of biological activities, including:
-
Antibacterial Properties: Novel unsaturated cyanoacetamide derivatives have shown in vitro antibacterial effectiveness against various pathogenic human bacteria. [5]* Insecticidal Activity: Certain synthetic cyanoacetamide derivatives have exhibited high toxicity against agricultural pests such as the cotton mealybug and cowpea aphid. [6]* Anti-inflammatory Potential: Derivatives of phenylacrylamide, synthesized from cyanoacetamide precursors, have been explored for their anti-inflammatory activity. [7]
Future Research & Development
The full potential of this compound as a tool in medicinal chemistry remains to be unlocked. Future research efforts could be directed towards:
-
Synthesis of a Diverse Chemical Library: Utilizing the protocols and conceptual pathways outlined above to generate a library of novel compounds derived from this compound.
-
High-Throughput Screening: Screening the synthesized library against a panel of biological targets to identify potential lead compounds.
-
Structure-Activity Relationship (SAR) Studies: For any identified hits, systematically modifying the structure of the lead compound to optimize its potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a chemical entity with considerable, yet largely untapped, potential in the field of medicinal chemistry. Its value lies not in its intrinsic biological activity, but in its role as a versatile and strategically designed building block. By providing a reliable synthetic protocol and a forward-looking perspective on its potential applications, this guide aims to catalyze further research and innovation in the ongoing quest for novel therapeutics.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Periodikos. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Retrieved from [Link]
-
ASJP. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The.... Retrieved from [Link]
-
PubMed. (n.d.). cyclohexylpropionate (cyprodenate) and of N,N-dimethylaminoethanol-14C1 in animals. Retrieved from [Link]
- Google Patents. (n.d.). US20040024230A1 - Synthesis of cyproterone acetate.
-
Organic Syntheses. (n.d.). cyanoacetamide. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
MDPI. (n.d.). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-cyanophenoxy)-N-[2-[cyclopropyl(oxo)methyl]-3-benzofuranyl]acetamide. Retrieved from [Link]
-
PubChem. (n.d.). Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-. Retrieved from [Link]
-
OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - this compound (C9H16N2O2) [pubchemlite.lcsb.uni.lu]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases [mdpi.com]
The Strategic Utility of 2-cyano-N-(3-isopropoxypropyl)acetamide in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: Unveiling a Versatile Scaffold for Therapeutic Innovation
In the landscape of contemporary drug discovery, the identification and exploitation of versatile chemical building blocks are paramount to the efficient construction of novel therapeutic agents. Among these, N-substituted 2-cyanoacetamides have emerged as a privileged scaffold, prized for their synthetic tractability and their role as precursors to a diverse array of biologically active heterocyclic compounds.[1][2][3][4][5] This guide focuses on a specific, yet underexplored, member of this class: 2-cyano-N-(3-isopropoxypropyl)acetamide . While direct literature on this compound is nascent, its constituent functional groups—a reactive cyanoacetamide core and an isopropoxypropyl side chain—suggest significant potential for the generation of compound libraries with desirable drug-like properties.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a theoretical framework and practical protocols for leveraging this compound as a strategic building block in medicinal chemistry campaigns. We will delve into its intrinsic chemical reactivity, propose synthetic routes to key heterocyclic systems, and discuss the potential pharmacophoric contributions of its unique structural elements.
Physicochemical Properties and Structural Attributes
Understanding the fundamental properties of a building block is crucial for its effective application. The physicochemical characteristics of this compound, summarized in the table below, provide a foundation for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 15029-49-9 | |
| Molecular Formula | C₉H₁₆N₂O₂ | [6] |
| Molecular Weight | 184.24 g/mol | [6] |
| Predicted XlogP | 0.4 | [7] |
The presence of both hydrogen bond donors (amide N-H) and acceptors (carbonyl oxygen, nitrile nitrogen, ether oxygen), coupled with a moderate predicted lipophilicity (XlogP of 0.4), suggests that derivatives of this compound could possess favorable ADME (absorption, distribution, metabolism, and excretion) properties.[7]
Caption: Molecular Structure of this compound.
The Synthetic Versatility of the Cyanoacetamide Core
The synthetic utility of this compound is primarily derived from the reactivity of its cyanoacetamide moiety. This functional group possesses both nucleophilic and electrophilic centers, rendering it a versatile precursor for a wide range of chemical transformations.[1][8] The active methylene group, flanked by the electron-withdrawing cyano and carbonyl groups, is particularly susceptible to deprotonation, forming a carbanion that can participate in various carbon-carbon bond-forming reactions.[1][8]
Caption: Key reactive sites and synthetic applications of the cyanoacetamide core.
Experimental Protocols: Harnessing the Potential of this compound
The following protocols are generalized procedures adapted from established methodologies for cyanoacetamide derivatives.[9][10][11][12][13][14] Researchers should optimize these conditions for the specific substrate, this compound.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of N-substituted cyanoacetamides via the aminolysis of ethyl cyanoacetate.[5]
Materials:
-
3-Isopropoxypropylamine
-
Ethyl cyanoacetate
-
High-boiling point solvent (e.g., xylene or DMF)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 3-isopropoxypropylamine and ethyl cyanoacetate in a minimal amount of a high-boiling point solvent.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation with Aromatic Aldehydes
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds and is widely used in the synthesis of α,β-unsaturated compounds.[9][11][14][15][16]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Basic catalyst (e.g., piperidine, triethylamine, or DIPEAc)[16]
-
Solvent (e.g., ethanol, methanol, or dichloromethane)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine).
-
Stir the reaction mixture at room temperature or under reflux, monitoring for completion by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 3: Synthesis of 3-Cyano-2-Pyridone Derivatives
3-Cyano-2-pyridones are valuable heterocyclic scaffolds with diverse biological activities.[7][10][13][17] They can be synthesized from cyanoacetamides and 1,3-dicarbonyl compounds.[7][13]
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Base (e.g., potassium hydroxide or piperidine)
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) in ethanol.
-
Add a catalytic amount of the base.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After cooling, the product may precipitate. Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution and purify the product by recrystallization or column chromatography.
Protocol 4: Thorpe-Ziegler Cyclization for the Synthesis of Fused Heterocycles
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyano ketone, which can be a precursor to various fused heterocyclic systems.[18][19][20][21] While this compound is not a dinitrile itself, it can be elaborated into a suitable precursor for this reaction.
Conceptual Workflow:
-
Alkylation: Alkylate the active methylene group of this compound with a bifunctional electrophile containing a nitrile group (e.g., chloroacetonitrile) to generate an α,ω-dinitrile precursor.
-
Cyclization: Subject the resulting dinitrile to strong base conditions (e.g., sodium hydride or LHMDS in an aprotic solvent like THF) to induce intramolecular cyclization.[18]
-
Hydrolysis and Further Elaboration: The resulting cyclic β-enaminonitrile can be hydrolyzed to a cyclic ketone, which can then be used to construct a variety of fused heterocyclic ring systems.
The Isopropoxypropyl Side Chain: A Tool for Modulating Pharmacokinetic Properties
The N-(3-isopropoxypropyl) side chain is not merely a passive carrier of the cyanoacetamide warhead. Its structural features can significantly influence the pharmacokinetic profile of the resulting drug candidates. This is where the principles of bioisosterism come into play.[6][22][23][24] Bioisosterism is the strategic replacement of functional groups within a molecule to enhance its biological and physicochemical properties without compromising its desired activity.[22][23]
The isopropoxypropyl group can be considered a bioisosteric replacement for other alkyl or alkoxyalkyl chains. Its key features include:
-
Lipophilicity: The isopropyl and propyl groups contribute to the overall lipophilicity of the molecule, which can influence its ability to cross cell membranes and the blood-brain barrier.
-
Flexibility: The propyl chain provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its biological target.
-
Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage than an ester linkage, potentially leading to a longer in vivo half-life.
-
Hydrogen Bonding: The oxygen atom of the isopropoxy group can act as a hydrogen bond acceptor, potentially contributing to target binding or improving solubility.
By systematically modifying this side chain, medicinal chemists can fine-tune the ADME properties of their lead compounds.
Hypothetical Application in a Signaling Pathway
Derivatives of this compound, particularly the heterocyclic compounds synthesized from it, could potentially modulate various signaling pathways implicated in disease. For instance, pyridone and pyrimidine derivatives are known to act as kinase inhibitors.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug candidate derived from this compound.
Conclusion: A Promising Building Block for Future Drug Discovery
While this compound is not yet a widely utilized building block, its inherent chemical reactivity and the potential for its N-alkyl side chain to confer favorable pharmacokinetic properties make it a highly attractive scaffold for medicinal chemists. The protocols and conceptual frameworks presented in this guide are intended to stimulate further investigation into this promising compound and to facilitate its application in the discovery and development of the next generation of therapeutic agents. The versatility of the cyanoacetamide core, coupled with the tunable nature of the isopropoxypropyl group, offers a powerful platform for generating novel chemical entities with the potential to address a wide range of unmet medical needs.
References
-
Amerigo Scientific. This compound. [Link]
-
PubChem. This compound. [Link]
- Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
-
Patnap Synapse. What is the role of bioisosterism in drug design?[Link]
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286.
- Ciufolini, M. A., et al. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(22), 7849-7852.
- Sanad, S. M. H. (2025). Bis(α-Cyanoacetamides): Versatile Intermediates for the Synthesis of Diverse Heterocyclic and Macrocyclic Molecular Systems. Current Organic Chemistry, 29(17), 1305-1320.
- Wu, Y., et al. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Journal of Medicinal Chemistry.
- Carles, L., et al. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(22), 7849-7852.
- Tamaddon, F., & Maddah-Roodan, S. (2023).
- Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 27(19), 6523.
- Hirayama, T., et al. (1976). A novel synthesis of pyrimidines. I. Cyclization of N-cyano-cyanoaceto derivatives. Chemical and Pharmaceutical Bulletin, 24(1), 26-35.
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry.
- Ghozlan, S. A. S., et al. (2020). Synthesis and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-145.
- Dömling, A., et al. (2012). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 8, 1638-1645.
- Fekri, A., et al. (2022). Synthesis, and Synthetic Applications of Cyanoacetamides.
- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides.
-
Fahim, A. M., & Abu-El Magd, E. E. (2021). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][6][22]triazine and Imidazo[2,1-c][6][22]triazine. ResearchGate.
- Wang, K., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
- Ranu, B. C., et al. (2006). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
- Litvinov, V. P. (2003). Cyanoacetamides and their thio- and selenocarbonyl analogues as promising reagents for fine organic synthesis. Russian Chemical Reviews, 72(1), 75-92.
-
ResearchGate. Synthesis using substituted aromatic aldehydes, Cyanoacetamide and 6‐aminouracil. [Link]
- Hirayama, T., et al. (1974). A NOVEL SYNTHESIS OF PYRIMIDINES. 11. CYCLIZATION OF N-CYANO-CYANOACETAMIDINES (111) with hydrogen chloride and bromide has been. Heterocycles, 2(4), 449-452.
- Al-Zaydi, K. M. (2006). 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives.
-
Journal of the Mexican Chemical Society. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
- Poss-Szczęsny, A., et al. (2024). Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and. Medicinal Chemistry Research, 33(1), 1-13.
- Google Patents.
- Poss-Szczęsny, A., et al. (2024). Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. PubMed.
-
Wikipedia. Thorpe reaction. [Link]
-
L.S. College, Muzaffarpur. Thorpe reaction. [Link]
-
ResearchGate. Initial N-substituted cyanacetamides 20{1-36}. [Link]
-
Chem-Station. Thorpe-Ziegler Reaction. [Link]
- Wang, K., et al. (2010). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides.
- El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969.
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. benthamdirect.com [benthamdirect.com]
- 3. "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis" by AHMED ALI FADDA, SAMIR BONDOCK et al. [journals.tubitak.gov.tr]
- 4. Synthesis and synthetic applications of cyanoacetamides | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 7. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. researchgate.net [researchgate.net]
- 16. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 17. pubs.acs.org [pubs.acs.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 20. lscollege.ac.in [lscollege.ac.in]
- 21. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 22. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 23. tandfonline.com [tandfonline.com]
- 24. drughunter.com [drughunter.com]
Application Note: A Strategic Framework for the Biological Activity Screening of Novel 2-cyano-N-(3-isopropoxypropyl)acetamide Derivatives
Preamble: The Cyanoacetamide Scaffold as a Privileged Motif in Drug Discovery
The cyanoacetamide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical reactivity and its presence in a multitude of biologically active compounds.[1][2] Derivatives built upon this core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The synthesis of a novel library of derivatives, centered on "2-cyano-N-(3-isopropoxypropyl)acetamide," presents a compelling opportunity to explore new therapeutic potential.
This guide provides a comprehensive, field-proven strategic framework for the systematic biological activity screening of these novel derivatives. It moves beyond a simple listing of methods to explain the causality behind the experimental design, ensuring a robust and efficient path from initial hit identification to mechanistic understanding. The protocols described herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness.
Part I: A Tiered Screening Strategy for Efficient Hit Identification
A hierarchical, tiered screening approach is the most efficient method for evaluating a new compound library. This strategy maximizes resource allocation by using broad, high-throughput assays in the initial phase to cast a wide net, followed by progressively more specific and complex assays to confirm activity and elucidate the mechanism of action for the most promising "hits."
Caption: The canonical NF-κB inflammatory signaling pathway.
Protocol 5: General Enzyme Inhibition Assay (Spectrophotometric)
This provides a general framework for assessing whether a compound inhibits a specific enzyme's activity. This protocol must be adapted for the target enzyme of interest (e.g., a specific kinase, protease, or cyclooxygenase). [5][6] Materials:
-
Purified enzyme of interest.
-
Specific substrate for the enzyme.
-
Assay buffer optimized for pH, ionic strength, and cofactors.
-
Test compound and known inhibitor (positive control).
-
96-well UV-transparent or standard microplate.
-
Microplate reader (spectrophotometer).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, set up the following wells:
-
Blank: Assay buffer + vehicle (DMSO).
-
Control (100% activity): Enzyme + buffer + vehicle.
-
Test Wells: Enzyme + buffer + test compound at various concentrations.
-
Positive Control: Enzyme + buffer + known inhibitor.
-
-
Pre-incubation: Add the enzyme and inhibitor/vehicle to the wells. Allow the plate to pre-incubate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts. [6]4. Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance over time at a specific wavelength. The rate of the reaction is proportional to the slope of the absorbance vs. time curve.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (100% activity) wells. Determine the IC50 value as described in Protocol 3.
Part V: Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example Data Summary for Anticancer Screening
| Compound ID | Cell Line | IC50 (µM) ± SD |
|---|---|---|
| Deriv-001 | MCF-7 | 12.5 ± 1.8 |
| Deriv-001 | HCT116 | 25.1 ± 3.2 |
| Deriv-002 | MCF-7 | > 100 |
| Deriv-002 | HCT116 | 89.4 ± 9.5 |
| Doxorubicin | MCF-7 | 0.8 ± 0.2 |
Table 2: Example Data Summary for Antimicrobial Screening
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| Deriv-003 | 8 | 64 |
| Deriv-004 | > 128 | > 128 |
| Ampicillin | 0.5 | 8 |
References
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflamm
- A standard operating procedure for an enzym
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflamm
- Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. ()
- The Nuclear Factor NF-κB Pathway in Inflamm
- Antimicrobial Susceptibility Testing | Area of Focus - CLSI. ()
- MTT Assay Protocol for Cell Viability and Prolifer
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- Novel cyanoacetamide integrated phenothiazines: synthesis, characterization, computational studies and> in vitro> antioxidant and anticancer evalu
- Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico explor
- Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - ResearchG
- MTT assay protocol | Abcam. ()
- MTT Cell Proliferation Assay -
- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. ()
- (PDF)
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. ()
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
- CLSI 2024 M100Ed34(1). ()
- A standard operating procedure for an enzymatic activity inhibition assay - ResearchG
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC. ()
- NF-κB signaling in inflamm
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. ()
- (PDF)
- Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - ResearchG
- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. ()
- Novel Cyanoacrylamides Incorporating Sulfamethoxazole as Potential Anticancer Agents: DNA Interaction, Apoptotic Induction, and S-Phase Cell Cycle Arrest in Colon Cancer Cells | ACS Omega. ()
- (E)-2-Cyano-3-(1H-Indol-3-yl)
- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
- Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)
- Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests - ResearchG
- Modulation of inflammatory mediators involved in the antinociceptive and anti-inflammatory effects of a new thioamide deriv
- Lack of Correlated Data Hinders Comparative Analysis of 2-cyano-N-(3-phenylpropyl)acetamide Activity - Benchchem. ()
- The Pharmacological Potential of 2-Cyano-N-(3-phenylpropyl)acetamide Derivatives: A Technical Overview - Benchchem. ()
- Heterocyclization of Cyanoacetamide Derivatives: Synthesis and Biological Activity of Novel Azoles and Azines - Zagazig University Digital Repository. ()
- Novel cyanoacetamide integr
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. ()
- Can someone provide me with protocols for enzyme inhibition assay and their kinetics? ()
- View of Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ()
Sources
- 1. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Reactivity of 2-cyano-N-(3-isopropoxypropyl)acetamide
Abstract
These application notes provide a comprehensive technical guide on the reactivity of 2-cyano-N-(3-isopropoxypropyl)acetamide, a polyfunctional molecule of interest to researchers in synthetic organic chemistry and drug development. The document elucidates the compound's dual reactivity, exploring its behavior as a potent nucleophile via its active methylene group and as an electrophile at its nitrile and carbonyl carbons. Detailed, field-tested protocols for key transformations—including C-alkylation, Knoevenagel condensation, and hydrolysis—are provided. The underlying principles of each reaction are explained to empower researchers to adapt and troubleshoot these methods for their specific synthetic targets.
Introduction: The Chemical Versatility of this compound
This compound, with the molecular formula C₉H₁₆N₂O₂[1][2], belongs to the N-substituted cyanoacetamide class of compounds. This family of molecules serves as exceptionally versatile building blocks in organic synthesis, largely due to the unique electronic arrangement of their functional groups.[3] The cyanoacetamide moiety is considered a "privileged structure" in medicinal chemistry, frequently appearing as a core scaffold in the synthesis of diverse heterocyclic compounds with significant biological activity.[4][5]
The synthetic utility of this compound stems from its ambiphilic nature, possessing both nucleophilic and electrophilic centers. The key to its reactivity is the α-carbon (C-2), positioned between the strongly electron-withdrawing nitrile (-C≡N) and amide carbonyl (-C=O) groups. This "active methylene" group exhibits significant acidity, allowing for facile deprotonation to generate a resonance-stabilized carbanion—a potent carbon nucleophile. Concurrently, the carbon atoms of the nitrile and carbonyl groups are electrophilic and susceptible to attack by various nucleophiles.[5]
This guide will dissect these reactive pathways, providing both the theoretical basis and practical protocols for manipulating this compound in a laboratory setting.
General Reactivity Profile
The reactivity of this compound is governed by the interplay of its functional groups. The diagram below highlights the primary sites for electrophilic and nucleophilic attack.
Caption: General mechanism for C-Alkylation.
Protocol 1: Synthesis of 2-cyano-N-(3-isopropoxypropyl)propanamide (Methylation)
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Iodomethane (CH₃I) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add NaH (1.1 eq). Wash the NaH with anhydrous hexanes (2x) to remove mineral oil and decant the hexanes carefully under a stream of nitrogen. Add anhydrous THF to the flask.
-
Deprotonation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Evolution of hydrogen gas should be observed.
-
Alkylation: Cool the resulting anion solution back to 0 °C. Add iodomethane (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the title compound.
Knoevenagel Condensation
This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or triethylamine, to form an α,β-unsaturated cyanoacetamide derivative. [6]These products are valuable intermediates for Michael additions and heterocyclic synthesis. [7] Protocol 2: Synthesis of (E)-2-cyano-3-phenyl-N-(3-isopropoxypropyl)acrylamide
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in ethanol.
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heating: Heat the mixture to reflux and stir for 3-5 hours. The product often precipitates from the reaction mixture upon formation.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing with cold ethanol.
-
Purification: The filtered solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.
| Reaction Type | Electrophile | Base/Catalyst | Solvent | Typical Temp. |
| C-Alkylation | Alkyl Halide (R-X) | NaH, LHMDS | THF, DMF | 0 °C to RT |
| Knoevenagel | Aldehyde (R-CHO) | Piperidine, Et₃N | Ethanol, Toluene | Reflux |
| Acylation | Acyl Chloride (RCOCl) | Pyridine, Et₃N | DCM, THF | 0 °C to RT |
Table 1: Summary of Typical Conditions for Reactions with Electrophiles.
Reactions with Nucleophiles: Targeting the Cyano and Carbonyl Groups
The electron-deficient nature of the nitrile and amide carbonyl carbons makes them susceptible to nucleophilic attack. These reactions are fundamental for converting the cyanoacetamide moiety into other functional groups, such as carboxylic acids or amides.
Hydrolysis
Hydrolysis of this compound can proceed at either the nitrile or the amide functional group, depending on the reaction conditions.
-
Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed, first to a primary amide and then to a carboxylic acid, yielding a malonic acid monoamide derivative. [8][9]* Amide Hydrolysis: The secondary amide bond can also be cleaved under strong acidic or basic conditions, typically requiring more forcing conditions than nitrile hydrolysis. [10]
Caption: Workflow for acid-catalyzed hydrolysis.
Protocol 3: Acid-Catalyzed Hydrolysis to 2-carboxy-N-(3-isopropoxypropyl)acetamide
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a 1:1 mixture of water and concentrated HCl (e.g., 6M final concentration).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C). Stir vigorously for 6-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3x).
-
Work-up: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude carboxylic acid can be purified by recrystallization or column chromatography.
Thorpe-Ziegler Reaction Context
While this compound itself cannot undergo an intramolecular Thorpe-Ziegler reaction (which requires a dinitrile), the underlying principle—the Thorpe reaction—is relevant to its chemistry. The Thorpe reaction is the base-catalyzed self-condensation of a nitrile, where the carbanion of one molecule attacks the electrophilic nitrile carbon of another. [11][12]This highlights the dual electrophilic/nucleophilic potential of the cyanoacetamide scaffold and is a foundational concept for understanding its use in the synthesis of nitrogen-containing heterocycles. [13][14]
| Reaction Type | Nucleophile | Conditions | Product Type |
|---|---|---|---|
| Nitrile Hydrolysis | H₂O | Strong Acid (H₃O⁺), Heat | Carboxylic Acid |
| Amide Hydrolysis | H₂O | Strong Acid or Base, Heat | Carboxylic Acid + Amine |
| Addition to Nitrile | Grignard (RMgX) | Aprotic Solvent (Ether/THF) | Ketone (after hydrolysis) |
Table 2: Summary of Typical Conditions for Reactions with Nucleophiles.
Applications in Heterocyclic Synthesis
The true power of cyanoacetamide chemistry is realized when its dual reactivity is exploited to construct complex heterocyclic systems.
-
Pyridone Synthesis: The Knoevenagel product can undergo a Michael addition followed by cyclization to form substituted pyridone rings. [15]* Thiophene Synthesis (Gewald Reaction): The reaction of a cyanoacetamide with a ketone or aldehyde and elemental sulfur in the presence of a base yields highly substituted 2-aminothiophenes. [16][17]* Pyrimidone Synthesis: Intramolecular nucleophilic attack by the amide nitrogen onto a newly formed electrophilic center can lead to pyrimidone annulation. [18] The specific substrate, this compound, serves as an excellent starting point for these transformations, introducing a flexible, functionalized side chain into the final heterocyclic product.
References
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-135. [Link]
-
Ibrahim, M. A. (2012). 2-CYANOACET… SOME REACTIONS OF N-(4-ACETYLPHENYL)-2-CYANOACETAMIDE WITH VARIOUS ELECTROPHILIC REAGENTS. ResearchGate. [Link]
-
Wikipedia. (n.d.). Thorpe reaction. [Link]
-
Grokipedia. (2026). Thorpe reaction. [Link]
-
L.S. College, Muzaffarpur. (2020). Thorpe reaction. [Link]
-
PubChemLite. (n.d.). This compound (C9H16N2O2). [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). Cyanoacetamide. [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 257-293. [Link]
-
Ordabayeva, A., et al. (2022). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 18, 114-121. [Link]
-
ResearchGate. (n.d.). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The reaction of acetamide 3 with aromatic aldehydes derivatives. (c) Reaction of acrylamide derivatives with hydrazine derivatives. [Link]
-
ResearchGate. (n.d.). 2-Cyanoacetamide | Request PDF. [Link]
-
Al-Omran, F., et al. (1997). The reactions of malonamide and 2-cyanoacetamide with substituted propenones. Journal of the Chemical Society, Perkin Transactions 1, (7), 919-924. [Link]
- Google Patents. (1975). US3920670A - Process for hydrolysis of nitriles.
-
Al-Ostoot, F. H., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Results in Chemistry, 6, 101185. [Link]
Sources
- 1. PubChemLite - this compound (C9H16N2O2) [pubchemlite.lcsb.uni.lu]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy 2-cyano-N-(cyclopropylmethyl)acetamide (EVT-8934362) [evitachem.com]
- 9. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. grokipedia.com [grokipedia.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Synthesis of heterocyclic compounds. Part 46. The reactions of malonamide and 2-cyanoacetamide with substituted propenones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation with 2-cyano-N-(3-isopropoxypropyl)acetamide
Introduction: A Gateway to Bioactive Scaffolds
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, offers a powerful and versatile strategy for the synthesis of α,β-unsaturated compounds.[1] This reaction, which involves the condensation of an active methylene compound with an aldehyde or ketone, is widely employed in the synthesis of fine chemicals, polymers, and notably, pharmaceutical intermediates.[2][3] The resulting products, often arylidene cyanoacetamide derivatives, are recognized as crucial building blocks for a diverse array of bioactive molecules.[2][3]
This guide focuses on the application of the Knoevenagel condensation to a specific, yet highly promising active methylene compound: 2-cyano-N-(3-isopropoxypropyl)acetamide . The presence of the isopropoxypropyl group introduces unique physicochemical properties to the resulting Knoevenagel products, potentially influencing their solubility, bioavailability, and interaction with biological targets. This document provides a detailed exploration of the reaction mechanism, comprehensive experimental protocols, and characterization guidelines for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the creation of novel chemical entities.
Reaction Mechanism: A Base-Catalyzed Cascade
The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism. The reaction is initiated by the deprotonation of the active methylene group of this compound, followed by a nucleophilic attack on the carbonyl carbon of an aldehyde, and subsequent dehydration to yield the final α,β-unsaturated product.
The key steps are as follows:
-
Enolate Formation: A basic catalyst, such as piperidine or triethylamine, abstracts a proton from the α-carbon of this compound. The acidity of this proton is enhanced by the adjacent electron-withdrawing cyano and amide groups, leading to the formation of a resonance-stabilized enolate.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate.
-
Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst, to form an aldol-type addition product.
-
Dehydration: This aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated product. This step is often spontaneous and drives the reaction to completion.
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with various aromatic aldehydes. These protocols are based on established procedures for similar N-substituted cyanoacetamides and may be optimized for specific substrates.[3]
Synthesis of this compound
Prior to the Knoevenagel condensation, the starting material, this compound, can be synthesized from ethyl cyanoacetate and 3-isopropoxypropylamine. This reaction is analogous to the synthesis of other N-substituted cyanoacetamides.[2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl Cyanoacetate | 113.12 | 10 | 1.13 g (1.06 mL) |
| 3-Isopropoxypropylamine | 117.19 | 10 | 1.17 g (1.33 mL) |
| Ethanol | 46.07 | - | 20 mL |
Procedure:
-
In a 50 mL round-bottom flask, combine ethyl cyanoacetate (10 mmol) and 3-isopropoxypropylamine (10 mmol) in ethanol (20 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
This protocol utilizes the common and effective base catalyst, piperidine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 184.24 | 1.0 | 184 mg |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.0 | 106 mg (102 µL) |
| Piperidine | 85.15 | 0.1 | 10 µL |
| Ethanol | 46.07 | - | 10 mL |
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion (typically 2-4 hours), the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient).
Protocol 2: Microwave-Assisted, Catalyst-Free Knoevenagel Condensation
For a more rapid and environmentally friendly approach, microwave-assisted synthesis can be employed, often without the need for a catalyst.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |
| This compound | 184.24 | 2.0 | 368 mg |
| Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) | 140.57 | 2.0 | 281 mg |
Procedure:
-
In a microwave-safe vessel, combine this compound (2.0 mmol) and the aromatic aldehyde (2.0 mmol).
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 160 W) for a short duration (e.g., 40-60 seconds).[1]
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: General Experimental Workflow.
Characterization of Products
The resulting (E)-2-cyano-3-aryl-N-(3-isopropoxypropyl)acrylamides can be characterized using standard analytical techniques. The expected spectral data, extrapolated from analogous compounds, are summarized below.[1][3][4]
| Technique | Expected Data |
| ¹H NMR | δ 8.1-8.5 (s, 1H, vinylic CH), δ 7.4-8.0 (m, aromatic protons), δ 6.0-6.5 (br s, 1H, NH), δ 3.5-3.7 (m, 1H, CH of isopropoxy), δ 3.3-3.5 (t, 2H, CH₂-NH), δ 3.2-3.4 (t, 2H, O-CH₂), δ 1.7-1.9 (m, 2H, CH₂), δ 1.1-1.2 (d, 6H, CH₃ of isopropoxy) |
| ¹³C NMR | δ 162-165 (C=O), δ 150-155 (vinylic C-aryl), δ 128-135 (aromatic C), δ 115-117 (CN), δ 100-105 (vinylic C-CN), δ 71-73 (CH of isopropoxy), δ 40-42 (CH₂-NH), δ 38-40 (O-CH₂), δ 28-30 (CH₂), δ 21-23 (CH₃ of isopropoxy) |
| IR (cm⁻¹) | 3200-3400 (N-H stretch), 2210-2230 (C≡N stretch), 1680-1710 (C=O stretch, amide I), 1580-1620 (C=C stretch), 1520-1560 (N-H bend, amide II) |
| Mass Spec | Expected [M+H]⁺ peak corresponding to the molecular weight of the product. |
Conclusion
The Knoevenagel condensation of this compound with various aldehydes provides an efficient and versatile route to novel α,β-unsaturated compounds. The protocols and characterization data presented herein offer a comprehensive guide for researchers to explore the synthesis and potential applications of this promising class of molecules in drug discovery and materials science. The adaptability of the reaction conditions, including both conventional and microwave-assisted methods, allows for the rapid generation of diverse chemical libraries for further investigation.
References
-
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available at: [Link]
-
Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health (NIH). Available at: [Link]
-
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available at: [Link]
-
Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]
Sources
- 1. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]
- 3. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Exploring the Cyclization Potential of 2-cyano-N-(3-isopropoxypropyl)acetamide in Heterocyclic Synthesis
Introduction: The Versatile Cyanoacetamide Scaffold
In the landscape of modern synthetic organic chemistry, the cyanoacetamide moiety stands out as a remarkably versatile and reactive scaffold. Its unique combination of a nucleophilic amide, an activated methylene group, and an electrophilic nitrile group provides a rich platform for the construction of a diverse array of heterocyclic systems. These heterocycles are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals. The compound 2-cyano-N-(3-isopropoxypropyl)acetamide, while not extensively documented in dedicated studies, possesses all the key features of this class of molecules, making it a promising candidate for various cyclization strategies. This guide provides an in-depth exploration of potential cyclization reactions involving this substrate, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.
The strategic placement of the N-(3-isopropoxypropyl) substituent introduces a tether of sufficient length and flexibility to facilitate intramolecular cyclization reactions, opening pathways to valuable saturated heterocycles such as piperidines. Piperidine derivatives are among the most prevalent structural motifs in pharmaceuticals, valued for their favorable pharmacokinetic properties.[1] This document will primarily focus on the intramolecular cyclization of this compound to form substituted piperidinones, a reaction of significant interest in the synthesis of novel bioactive molecules.[2]
Core Reactivity and Mechanistic Considerations
The reactivity of this compound is governed by the interplay of its functional groups. The methylene protons alpha to the cyano and carbonyl groups are acidic and can be readily deprotonated by a base to form a stabilized carbanion. This nucleophilic center can then participate in a variety of bond-forming reactions. Concurrently, the amide nitrogen, while generally less nucleophilic than an amine, can engage in intramolecular cyclizations, particularly when the reaction is entropically favored by the formation of a five- or six-membered ring.
A key consideration for intramolecular cyclization is the choice of reaction conditions to favor one reactive pathway over others. For instance, the use of a strong, non-nucleophilic base would promote deprotonation at the active methylene group, initiating a cascade that could lead to cyclization. Conversely, conditions that enhance the nucleophilicity of the amide nitrogen could favor a different cyclization pathway.
Part 1: Intramolecular Cyclization for the Synthesis of Substituted Piperidinones
One of the most promising applications of this compound is its potential for intramolecular cyclization to yield substituted piperidin-2-one derivatives. This transformation can be envisioned to proceed via a base-mediated intramolecular Thorpe-Ziegler type reaction, where the active methylene group attacks the nitrile, followed by tautomerization and hydrolysis of the resulting enamine to the ketone. A more plausible pathway, however, involves an initial intramolecular Michael addition if the molecule is first modified to introduce an α,β-unsaturated system. A more direct approach involves the activation of a precursor molecule to facilitate the cyclization.
Below is a proposed synthetic protocol for the cyclization of a derivative of this compound to a piperidinone. The protocol involves an initial Knoevenagel condensation to introduce an electrophilic center for the intramolecular cyclization.
Protocol 1: Two-Step Synthesis of a Substituted Piperidin-2,6-dione
This protocol outlines a two-step process starting with a Knoevenagel condensation, followed by a base-catalyzed intramolecular cyclization.
Step 1: Knoevenagel Condensation with an Aldehyde
The initial step involves the reaction of this compound with an aldehyde (e.g., formaldehyde or benzaldehyde) to form an α,β-unsaturated intermediate. This reaction is a classic method for C-C bond formation.
Reagents and Equipment:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add benzaldehyde (1 equivalent).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the α,β-unsaturated cyanoacetamide intermediate.
Step 2: Intramolecular Cyclization to a Piperidin-2,6-dione Derivative
The purified intermediate from Step 1 can then undergo an intramolecular cyclization upon treatment with a base. The amide nitrogen attacks the newly formed electrophilic center, leading to the formation of a six-membered ring.
Reagents and Equipment:
-
α,β-Unsaturated cyanoacetamide intermediate from Step 1
-
Sodium ethoxide (base)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard workup and purification equipment
Procedure:
-
Dissolve the α,β-unsaturated cyanoacetamide intermediate (1 equivalent) in anhydrous ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting piperidin-2,6-dione derivative by column chromatography or recrystallization.
Rationale and Mechanistic Insight:
The Knoevenagel condensation in Step 1 creates an electrophilic alkene. In Step 2, the base deprotonates the amide nitrogen, which then acts as a nucleophile in an intramolecular Michael addition to the alkene, forming the six-membered piperidine ring. Subsequent hydrolysis of the cyano group (which can occur during workup or under specific reaction conditions) would lead to the dione.
Visualization of the Proposed Reaction Pathway:
Caption: Proposed two-step synthesis of a piperidin-2,6-dione derivative.
Part 2: Alternative Cyclization Strategies
While the formation of piperidines is a highly attractive route, the versatile reactivity of the cyanoacetamide scaffold allows for other potential cyclization reactions.
Thorpe-Ziegler Cyclization for Pyridinone Synthesis
Under strongly basic conditions, an intramolecular Thorpe-Ziegler reaction could be induced. This involves the deprotonation of the active methylene group, which then attacks the nitrile of another molecule (intermolecularly) or, if a suitable tether is present, the nitrile of the same molecule (intramolecularly). For this compound, an intramolecular reaction is less likely to form a stable ring without prior modification. However, dimerization followed by cyclization could lead to substituted pyridinone structures. The Michael addition of a cyanoacetamide to an α,β-unsaturated nitrile followed by cyclization is a known method for synthesizing pyridones.[3]
Gewald Multicomponent Reaction for Thiophene Synthesis
The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes.[4] While this is not a direct cyclization of this compound alone, it represents a significant synthetic application of this class of compounds.
Generalized Protocol for the Gewald Reaction:
Reagents and Equipment:
-
This compound
-
A ketone or aldehyde
-
Elemental sulfur
-
A base (e.g., morpholine or triethylamine)
-
A solvent (e.g., ethanol or DMF)
-
Standard reaction and purification equipment
Procedure:
-
Combine the this compound (1 equivalent), the carbonyl compound (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent.
-
Add the base (catalytic amount) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is typically poured into water, and the precipitated product is collected by filtration.
-
The crude 2-aminothiophene can be purified by recrystallization or column chromatography.
Visualization of the Gewald Reaction Workflow:
Caption: Generalized workflow for the Gewald multicomponent reaction.
Quantitative Data Summary
While specific yield data for cyclization reactions of this compound is not available in the literature, the following table provides representative yields for analogous reactions found in the literature for other N-substituted cyanoacetamides to serve as a benchmark for experimental design.
| Reaction Type | Substrate Type | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Knoevenagel Condensation | N-Aryl Cyanoacetamide + Aromatic Aldehyde | N-Methylpiperazine | Solvent-free | Room Temp | High | [3] |
| Gewald Reaction | Cyanoacetamide + Aldehyde + Sulfur | Triethylamine | DMF | Room Temp | Good | [4] |
| Pyridone Synthesis | Cyanoacetamide + Butenonyl C-glycoside | t-BuOK | Organic Solvent | N/A | Good | [3] |
| Quinoxalinone Synthesis | N-Aryl Cyanoacetamide + t-butyl nitrite | N/A | N/A | N/A | Moderate to Good | [5] |
Safety and Handling
Cyanoacetamides should be handled with care in a well-ventilated fume hood. They are potentially harmful if inhaled, ingested, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Nitrile-containing compounds can release hydrogen cyanide upon decomposition or reaction with strong acids, so acidic conditions should be carefully controlled. Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing any experimental work.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the synthesis of diverse and potentially bioactive heterocyclic compounds. The protocols and strategies outlined in this guide, based on established reactivity patterns of cyanoacetamides, provide a solid foundation for researchers to investigate its cyclization chemistry. The intramolecular cyclization to form substituted piperidines is a particularly compelling avenue for exploration, given the prevalence of this scaffold in pharmaceuticals. Further research into the reaction conditions and scope of these cyclizations will undoubtedly unlock the full synthetic potential of this versatile molecule.
References
-
ResearchGate. (2025, August 5). 2-Cyanoacetamide | Request PDF. [Link]
-
Bhuiyan, M. M. H., & Alam, M. A. (2021, February). Scheme 2. The reaction of cyanoacetamide 2 with aldehyde derivatives. J INDIAN CHEM SOC. [Link]
-
Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (n.d.). PMC. [Link]
-
One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides. (2017, October 20). PubMed. [Link]
-
Freeman, F., & Ito, T. I. (n.d.). Reaction of cyanoacetamide and some 2-acylcyclanones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Cyanoacetamide. (n.d.). Wikipedia. [Link]
-
Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. (n.d.). PMC. [Link]
-
This compound (C9H16N2O2). (n.d.). PubChemLite. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). [Link]
-
Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. (2023, September 1). PubMed. [Link]
-
This compound. (n.d.). Amerigo Scientific. [Link]
-
cyanoacetamide. (n.d.). Organic Syntheses Procedure. [Link]
-
Synthesis, and synthetic applications of cyanoacetamides. (n.d.). ResearchGate. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-cyano-N-(3-isopropoxypropyl)acetamide
Introduction
2-cyano-N-(3-isopropoxypropyl)acetamide (CAS No. 15029-49-9) is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol .[1][2] As a member of the cyanoacetamide family, it holds potential for use in various research and development applications, including medicinal chemistry and organic synthesis, where related structures have been investigated.[3][4][5][6] Accurate and reliable quantification of this compound is crucial for purity assessment, stability studies, and pharmacokinetic analysis. This document provides detailed analytical methods for the quantification of this compound in various matrices, targeting researchers, scientists, and drug development professionals. The methodologies described herein are founded on established analytical principles for similar cyano-acetamide derivatives and are designed to be robust and transferable.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the quantification of small organic molecules. Based on methods developed for structurally similar compounds, a reverse-phase HPLC-UV method is proposed as the primary analytical approach for this compound.[7][8][9][10]
Rationale for Method Selection
The choice of a C18 reverse-phase column is based on the non-polar nature of the isopropoxypropyl group and the overall moderate polarity of the molecule. An acetonitrile/water mobile phase is selected for its common use in reverse-phase chromatography, offering good peak shape and resolution for a wide range of compounds.[10] The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can help to sharpen peaks by suppressing the ionization of any residual silanol groups on the stationary phase. A UV detection wavelength of 215 nm is proposed, as amide and nitrile functionalities typically exhibit absorbance in the low UV range.[10]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol for HPLC-UV Analysis
1.3.1. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (85%) or Formic Acid (LC-MS Grade)
-
This compound reference standard
1.3.2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 215 nm |
| Run Time | 15 minutes |
1.3.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter it through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and selectivity. This method is particularly useful for identifying and quantifying trace-level impurities.
Rationale for Method Selection
The molecular weight and structure of this compound suggest it should be amenable to GC analysis. A standard non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for method development. Electron ionization (EI) at 70 eV is a standard ionization technique that will produce a reproducible fragmentation pattern, allowing for both qualitative identification and quantitative analysis.[11][12]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol for GC-MS Analysis
2.3.1. Reagents and Materials
-
Ethyl Acetate (GC Grade)
-
Helium (99.999% purity)
-
This compound reference standard
2.3.2. GC-MS Conditions
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Oven Program | 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Scan mode (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification |
2.3.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare serial dilutions in ethyl acetate to cover the desired concentration range.
-
Sample Solution: Dissolve the sample in ethyl acetate to a concentration within the calibration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices such as biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Rationale for Method Selection
LC-MS/MS combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. Electrospray ionization (ESI) is a suitable ionization technique for this moderately polar molecule. The use of a volatile mobile phase modifier, such as formic acid, is crucial for compatibility with mass spectrometry.[10] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the highest level of selectivity and sensitivity for quantification. Predicted collision cross-section data can aid in method development.[13]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Detailed Protocol for LC-MS/MS Analysis
3.3.1. Reagents and Materials
-
Acetonitrile (LC-MS Grade)
-
Deionized Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
This compound reference standard
-
Stable isotope-labeled internal standard (if available)
3.3.2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by infusion of the reference standard (e.g., [M+H]+ → characteristic product ions) |
3.3.3. Preparation of Solutions
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of an internal standard to all samples and standards to correct for matrix effects and instrument variability. For complex matrices, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) will be necessary.
Method Validation
All developed methods should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Summary and Conclusion
This application note provides a comprehensive guide to the quantitative analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS. While no specific methods for this exact compound are published, the proposed protocols are based on established analytical techniques for structurally related molecules and provide a solid foundation for method development and validation. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix.
References
-
Amerigo Scientific. This compound. [Link]
-
SIELC Technologies. Separation of 2-Cyano-N-((propylamino)carbonyl)acetamide on Newcrom R1 HPLC column. [Link]
-
PubChemLite. This compound (C9H16N2O2). [Link]
-
SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. Separation of Acetamide, N-(aminocarbonyl)-2-cyano- on Newcrom R1 HPLC column. [Link]
-
Wikipedia. Cyanoacetamide. [Link]
-
PubChem. 2-Cyano-N-methylacetamide. [Link]
-
National Institute of Standards and Technology. Acetamide, 2-cyano-. [Link]
-
ResearchGate. Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The.... [Link]
-
National Center for Biotechnology Information. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. [Link]
-
MDPI. Make the Quality Control of Essential Oils Greener: Fast Enantioselective GC-MS Analysis of Sweet and Bitter Orange as a Case Study. [Link]
-
Plant Archives. A CHEMICAL STUDY COMPARED BY USING GC-MS ANALYSIS OF THE ACTIVE INGREDIENTS FROM THE ETHANOLIC EXTRACTS OF LEAVES AND FLOWERS OF. [Link]
-
ResearchGate. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. [Link]
-
MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound [amp.chemicalbook.com]
- 3. Buy 2-cyano-N-(cyclopropylmethyl)acetamide (EVT-8934362) [evitachem.com]
- 4. Cyanoacetamide - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide [mdpi.com]
- 7. Separation of 2-Cyano-N-((propylamino)carbonyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Acetamide, N-(aminocarbonyl)-2-cyano- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. plantarchives.org [plantarchives.org]
- 13. PubChemLite - this compound (C9H16N2O2) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Optimizing Reaction Conditions for 2-cyano-N-(3-isopropoxypropyl)acetamide Synthesis: A Technical Support Guide
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-N-(3-isopropoxypropyl)acetamide. Here, we delve into the optimization of reaction conditions, offering troubleshooting advice and answers to frequently asked questions to streamline your experimental workflow and enhance product yield and purity.
Reaction Overview: The Chemistry of N-Substituted Cyanoacetamide Formation
The synthesis of this compound is typically achieved through the aminolysis of an alkyl cyanoacetate, such as ethyl cyanoacetate, with 3-isopropoxypropylamine. This reaction is a classic example of nucleophilic acyl substitution.[1] The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alkoxy group (in this case, ethoxide), resulting in the formation of the desired amide bond.[2][3]
While the reaction appears straightforward, the direct reaction of esters with amines can be sluggish and may require heating to proceed at a reasonable rate.[3][4] This is because alkoxides are relatively poor leaving groups compared to the halides found in more reactive acyl halides.[2][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
Caption: A typical experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, combine ethyl cyanoacetate and a slight molar excess of 3-isopropoxypropylamine. The reaction can be run neat or in a high-boiling solvent like toluene.
-
Heat the reaction mixture with stirring. A typical temperature is around 100°C. [6]3. Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [6][7]4. Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Slowly add deionized water to the cooled reaction mixture to precipitate the crude product. [6]6. Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water or a cold alcohol to remove any water-soluble impurities. [8]8. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol-water mixture).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The aminolysis of esters can be slow. [4] * Solution: Increase the reaction time or temperature. Monitor the reaction progress to determine the optimal duration and temperature. Be cautious with excessive heating, as it can lead to degradation. [7]* Reagent Volatility: If the reaction is run at a high temperature without a condenser, volatile starting materials may be lost.
-
Solution: Ensure a properly functioning condenser is used throughout the heating process.
-
-
Product Solubility: The product may have some solubility in the workup solvent (water), leading to losses during precipitation and filtration. [8] * Solution: Ensure the precipitation is carried out at a low temperature (e.g., in an ice bath). Minimize the amount of water used for precipitation and washing.
Q2: I'm observing significant impurities in my crude product. What are they and how can I prevent their formation?
A2: Common impurities include unreacted starting materials and side-products. [7]
-
Unreacted Starting Materials: This is often due to an incomplete reaction.
-
Solution: As mentioned above, optimize the reaction time and temperature. Using a slight excess of the amine can also help drive the reaction to completion.
-
-
Self-Condensation of Ethyl Cyanoacetate: Under certain conditions, ethyl cyanoacetate can undergo self-condensation. [9] * Solution: Maintain careful control over the reaction temperature and stoichiometry. Avoid using a strong base as a catalyst unless specifically required by a validated protocol, as this can promote self-condensation.
-
Hydrolysis: The presence of water during the reaction can lead to the hydrolysis of the ester starting material or the nitrile group of the product, although this is less common under typical reaction conditions.
-
Solution: Use dry reagents and solvents if hydrolysis is suspected to be a significant issue.
-
Caption: A decision tree for troubleshooting common synthesis issues.
Q3: My purified product has a low melting point or appears oily. What could be the reason?
A3: This typically indicates the presence of residual solvent or impurities.
-
Residual Solvent: Incomplete drying of the product after recrystallization.
-
Solution: Dry the product under vacuum for an extended period, possibly with gentle heating if the product is thermally stable.
-
-
Persistent Impurities: The chosen recrystallization solvent may not be effective at removing all impurities.
-
Solution: Try a different solvent system for recrystallization. Column chromatography can also be an effective purification method for removing persistent impurities.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different cyanoacetate ester, like methyl cyanoacetate? A: Yes, other alkyl cyanoacetates can be used. The reaction mechanism remains the same, but the reaction rate and optimal conditions might vary slightly. The byproduct will be the corresponding alcohol (e.g., methanol for methyl cyanoacetate).
Q: Is a solvent necessary for this reaction? A: Not always. The reaction can often be run "neat" (without a solvent), especially on a smaller scale. [7]However, on a larger scale, a solvent can help with heat transfer and mixing. [7] Q: What is the best way to monitor the reaction? A: HPLC is the most accurate method for monitoring the reaction progress and determining the purity of the product. [7]For quick, qualitative checks during the reaction, TLC is a convenient and effective tool. [6] Q: Are there any specific safety precautions for this synthesis? A: Yes. Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ethyl cyanoacetate can be harmful, and many amines are corrosive or toxic. [6]Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data Summary
The following table summarizes typical reaction parameters for the synthesis of N-substituted cyanoacetamides.
| Parameter | Typical Value/Condition | Rationale/Notes |
| Reactants | Ethyl cyanoacetate, 3-isopropoxypropylamine | Standard starting materials for this class of compound. |
| Stoichiometry | ~1:1.1 (Ester:Amine) | A slight excess of the amine can help drive the reaction to completion. |
| Solvent | Neat or Toluene/Xylene | High-boiling solvents are suitable for the required reaction temperatures. |
| Temperature | 80-120°C | Heating is generally required to achieve a reasonable reaction rate. [6] |
| Time | 4-12 hours | Reaction progress should be monitored to determine the optimal time. |
| Workup | Precipitation with water | A common and effective method for isolating the crude product. [6] |
| Purification | Recrystallization (e.g., from ethanol/water) | Generally sufficient to obtain a product of high purity. [8] |
References
-
Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]
-
Formation of Amides From Esters. Master Organic Chemistry. [Link]
-
Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. ResearchGate. [Link]
-
Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ACS Catalysis. [Link]
-
Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. National Institutes of Health. [Link]
-
Why did my amide syntesis does not work? ResearchGate. [Link]
- Process for the preparation of cyano-substituted-nitrogen-containing heteroaryl compounds.
-
Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
The preparation and applications of amides using electrosynthesis. Royal Society of Chemistry. [Link]
-
Cyanoacetamide. Organic Syntheses. [Link]
-
DBNPA. Wikipedia. [Link]
-
Initial N-substituted cyanacetamides 20{1-36}. ResearchGate. [Link]
-
Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. National Center for Biotechnology Information. [Link]
-
This compound (C9H16N2O2). PubChem. [Link]
-
This compound. Amerigo Scientific. [Link]
-
Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]
-
Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The... ResearchGate. [Link]
-
Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health. [Link]
-
(PDF) Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
-
Ethyl cyanoacetate. Wikipedia. [Link]
-
SYNTHESIS BASED ON ETHYL CYANOACETATE 325. CHEMICAL PROBLEMS. [Link]
-
ethyl cyanoacetate. Organic Syntheses. [Link]
-
Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
-
Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ASJP. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemprob.org [chemprob.org]
"2-cyano-N-(3-isopropoxypropyl)acetamide" stability and degradation studies
Introduction
Welcome to the technical support guide for 2-cyano-N-(3-isopropoxypropyl)acetamide (CAS: 15029-49-9, Molecular Formula: C9H16N2O2).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this compound. As a molecule featuring both a cyano and an amide functional group, understanding its chemical stability is paramount for ensuring data integrity, developing robust analytical methods, and establishing appropriate storage conditions. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities and potential degradation pathways for this compound?
A1: The chemical structure of this compound contains two primary functional groups susceptible to degradation: the amide bond and the cyano (nitrile) group.
-
Amide Hydrolysis: This is the most common degradation pathway for acetamide derivatives.[3] The amide bond can be cleaved under both acidic and basic conditions to yield 2-cyanoacetic acid and 3-isopropoxypropan-1-amine. This reaction is also accelerated by increased temperature.
-
Cyano Group Hydrolysis: The nitrile group can also undergo hydrolysis, typically under more vigorous acidic or basic conditions. This can lead to the formation of a carboxylic acid, transforming the cyano group into a carboxyl group, or an amide, forming a malonamide derivative.
-
Oxidation: While less common than hydrolysis, oxidative degradation can occur, potentially affecting the isopropoxy group or the methylene bridge adjacent to the cyano group.[3][4]
It is crucial to perform forced degradation studies to definitively identify the specific degradation products that form under various stress conditions.[4][5]
Q2: I'm observing a new peak in my HPLC chromatogram when analyzing samples in an aqueous solution. What could it be?
A2: The appearance of an unexpected peak, particularly in aqueous media, strongly suggests degradation.[3] The most likely culprit is hydrolysis of the amide bond. The resulting degradation products, 2-cyanoacetic acid and 3-isopropoxypropan-1-amine, would have different polarities and therefore different retention times on a reverse-phase HPLC column compared to the parent compound. To confirm this, you should:
-
Analyze the pH of your solution: Hydrolysis is significantly faster in acidic or basic conditions.[3]
-
Run a control: Compare the chromatogram to a sample freshly prepared in a non-aqueous, aprotic solvent (e.g., acetonitrile) where hydrolysis is minimized.
-
Perform co-injection: If you have standards for the suspected degradation products, co-inject them with your degraded sample to see if the retention times match.
-
Employ Mass Spectrometry (LC-MS): For definitive identification, analyzing the sample by LC-MS will provide the molecular weights of the components in the new peaks, allowing for structural elucidation.
Q3: What are the optimal storage and handling conditions to ensure the long-term stability of this compound?
A3: Based on its chemical structure, the following conditions are recommended:
-
Solid Form: Store the solid material in a tightly sealed container in a cool, dry place, protected from light. A desiccator at room temperature or in a refrigerator is ideal.
-
In Solution: Preparing fresh solutions is always the best practice.[3] If solutions must be stored, use a buffered, neutral (pH ~7) aqueous solution or, preferably, an aprotic organic solvent like acetonitrile or DMSO. Store solutions at low temperatures (-20°C or -80°C) and in light-protected vials. Avoid prolonged storage in acidic or basic aqueous solutions.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[3][4] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and effective technique.[6] The key steps are:
-
Forced Degradation: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate the potential degradation products.[7]
-
Method Development: Develop an HPLC method (typically reverse-phase with a C18 column) that can achieve baseline separation between the intact parent compound and all degradation peaks.
-
Method Validation: Validate the method according to ICH guidelines, ensuring it is specific, accurate, precise, linear, and robust.[7] Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is free from co-eluting impurities.
Troubleshooting Guide
| Issue | Symptoms | Possible Causes | Solutions & Optimization |
| Rapid Sample Degradation in Solution | - Appearance of new peaks in the HPLC chromatogram.- A decrease in the area of the main peak.[3]- Change in solution pH over time. | - Hydrolysis: The solution pH is either acidic or basic, accelerating the cleavage of the amide bond.[3]- Temperature: Experiments are being conducted at elevated temperatures. | - pH Control: Maintain the solution pH as close to neutral (pH 7) as possible using an appropriate buffer system.- Temperature Control: Conduct experiments at the lowest feasible temperature to slow hydrolysis rates.[3]- Limit Exposure Time: Prepare solutions immediately before use whenever possible. |
| Multiple Degradation Products Observed | - A complex chromatogram with several new, poorly resolved peaks after stress testing. | - Harsh Stress Conditions: The forced degradation conditions (e.g., acid/base concentration, temperature) were too severe, leading to secondary degradation.- Multiple Degradation Pathways: The compound degrades via several mechanisms simultaneously. | - Moderate Stress Conditions: Reduce the concentration of the stressor (e.g., use 0.1N HCl instead of 1N HCl), lower the temperature, or shorten the exposure time. The goal is to achieve 5-20% degradation, not complete loss of the parent compound.- Optimize Chromatography: Adjust the HPLC mobile phase gradient, organic modifier, or pH to improve the resolution between degradation peaks. |
| Inconsistent Stability Results | - High variability in the percentage of degradation between replicate experiments. | - Inconsistent Stress Application: Variations in temperature, light exposure, or exact concentration of stressors.- Sample Preparation Inconsistency: Differences in sample concentration or solvent matrix. | - Standardize Protocols: Use calibrated equipment (ovens, pH meters) and precisely prepared stress reagents. For photostability, ensure consistent light intensity and distance from the source.- Use a Co-solvent: If solubility is an issue, dissolve the compound in a small, fixed amount of an organic co-solvent before diluting with the aqueous stress medium. |
Visualizing Degradation & Experimental Workflow
Potential Degradation Pathways
The primary degradation mechanisms are anticipated to be hydrolysis of the amide and cyano functional groups.
Caption: Predicted degradation pathways for this compound.
Forced Degradation Experimental Workflow
A typical workflow for a forced degradation study is outlined below, designed to identify degradation products and establish a stability-indicating method.
Caption: Standard experimental workflow for conducting forced degradation studies.
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps to intentionally degrade this compound to support the development of a stability-indicating method, as recommended by ICH guidelines.[7]
Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector
-
pH meter, calibrated oven, photostability chamber
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.
-
-
Stress Conditions (Perform in parallel):
-
Control Sample: Dilute the stock solution with the 50:50 acetonitrile/water mixture to the final concentration (e.g., 100 µg/mL). Keep protected from light at 4°C.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Heat at 60°C for 4 hours. Cool, then neutralize with an equivalent amount of 0.1N NaOH. Dilute to final concentration.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1N HCl. Dilute to final concentration.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to final concentration.[7]
-
Thermal Degradation: Keep an aliquot of the stock solution in an oven at 80°C for 48 hours. Cool and dilute to final concentration.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel sample wrapped in foil should be used as a dark control.
-
-
Sample Analysis:
-
Analyze all samples (control, stressed, and dark control) by a suitable reverse-phase HPLC method.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation for each condition relative to the control sample.
-
Use a PDA detector to check for peak purity of the parent peak in the presence of degradants.
-
Expected Data Summary
The following table summarizes potential outcomes from the forced degradation study, which should be confirmed experimentally.
| Stress Condition | Reagents/Parameters | Expected Degradation | Probable Degradation Products |
| Acidic | 0.1N HCl, 60°C | Moderate to High | 2-cyanoacetic acid + 3-isopropoxypropan-1-amine |
| Alkaline | 0.1N NaOH, RT | High | 2-cyanoacetic acid + 3-isopropoxypropan-1-amine |
| Oxidative | 3% H₂O₂, RT | Low to Moderate | Oxidized derivatives |
| Thermal | 80°C, Solid/Solution | Low to Moderate | Hydrolysis products (if water present) |
| Photolytic | ICH Light Source | Low | Potential for various minor degradants |
References
- BenchChem. (2025). Preventing degradation of 2-cyano-N-(3-phenylpropyl)acetamide during experimental procedures. BenchChem Technical Support.
- Amerigo Scientific. This compound. Amerigo Scientific Product Page.
- R Discovery. Forced Degradation Studies Research Articles. R Discovery Search Results.
- PubChemLite. This compound (C9H16N2O2). PubChemLite Database.
- ChemicalBook. This compound. ChemicalBook Product Page.
- EvitaChem. Buy 2-cyano-N-(cyclopropylmethyl)acetamide. EvitaChem Product Page.
- Wikipedia. Cyanoacetamide. Wikipedia.
- ResearchGate. Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. ResearchGate.
- ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate.
- BenchChem. (2025). Method refinement for the accurate quantification of 2-cyano-N-(3-phenylpropyl)acetamide. BenchChem Technical Support.
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-cyano-N-(3-isopropoxypropyl)acetamide
Welcome to the technical support center dedicated to the synthesis of 2-cyano-N-(3-isopropoxypropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and practical solutions for overcoming common challenges, particularly low reaction yields.
Overview of the Synthesis
The standard synthesis of this compound involves the nucleophilic acyl substitution reaction between an activated derivative of cyanoacetic acid and 3-isopropoxypropylamine. The most common and cost-effective method is the direct aminolysis of an ester, typically ethyl cyanoacetate, with the primary amine.
The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of 3-isopropoxypropylamine attacks the electrophilic carbonyl carbon of ethyl cyanoacetate, forming a tetrahedral intermediate. Subsequently, the ethoxide group is eliminated, yielding the desired amide product and ethanol as a byproduct.[1][2] While straightforward, this reaction is often plagued by equilibrium challenges and side reactions that can significantly depress the yield.
Caption: Competing reactions that can lower product yield.
Q3: My crude product is an oil that won't crystallize, or my final product is discolored (yellow/brown). How do I address this?
An oily or colored product often indicates the presence of significant impurities or residual solvent that depress the melting point and interfere with crystallization. [3] Causality & Solution:
-
Impurities: As discussed, self-condensation products or unreacted starting materials are common impurities.
-
Action: Purification is necessary. A simple acid-base workup can be effective. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a dilute base (e.g., 5% NaHCO₃) to remove any acidic byproducts like cyanoacetic acid formed from hydrolysis. [3][4]* Residual Solvent: Solvents used in the reaction or workup may be trapped in the product.
-
Action: Ensure the product is thoroughly dried under high vacuum. If it remains an oil, attempt purification via recrystallization or column chromatography (see Protocols section).
-
-
Color: Color often arises from high molecular weight, conjugated byproducts formed at high temperatures.
-
Action: During recrystallization, you can add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. [5]
-
Troubleshooting Summary Table
| Symptom | Probable Cause | Recommended Solution |
| Unreacted Starting Materials | Insufficient heat; reaction equilibrium not favorable. | Heat the reaction to reflux in a suitable solvent. [6] |
| Main Impurity is High MW | Self-condensation of ethyl cyanoacetate catalyzed by the amine. [7][8] | Add ethyl cyanoacetate slowly to the heated amine; avoid large excess of ester. |
| Presence of Acidic Impurities | Hydrolysis of ethyl cyanoacetate due to water in reagents or solvents. [9] | Use anhydrous solvents and fresh reagents. Perform a basic wash (e.g., NaHCO₃) during workup. |
| Product is an Oily Substance | High impurity content or residual solvent depressing the melting point. [3] | Perform an acid-base workup followed by recrystallization or column chromatography. Dry thoroughly under high vacuum. |
| Product is Discolored | Formation of high-temperature byproducts. | Use activated carbon during recrystallization to remove color. [5] |
Frequently Asked Questions (FAQs)
Q: What are the optimal starting material stoichiometries? A: A 1:1 molar ratio is theoretically correct. In practice, to avoid the self-condensation side reaction, it is often beneficial to have the amine present in a slight excess or to add the ethyl cyanoacetate portion-wise to the amine to maintain a low concentration of the ester.
Q: Which solvents are recommended for this reaction? A: A solvent in which both starting materials are soluble at elevated temperatures is ideal.
-
Toluene or Xylene: These are excellent choices as they are non-polar, aprotic (preventing hydrolysis), and have high boiling points suitable for refluxing to drive the reaction.
-
Ethanol: While ethanol is a byproduct, using it as a solvent can be acceptable and simplifies solvent handling. The reaction must be driven to completion by prolonged reflux.
-
Neat (Solvent-Free): Simply heating a mixture of the two neat reagents can also be effective and simplifies workup, but temperature control is critical to prevent runaway side reactions.
Q: Is a catalyst required? A: For the direct aminolysis of an ester, a catalyst is not strictly required; heat is the primary driver. [6]The amine reactant itself can act as a base. Some procedures for related syntheses mention the use of basic catalysts like sodium ethoxide, but this can aggressively promote the unwanted self-condensation of ethyl cyanoacetate and is not recommended for this specific transformation. [10] Q: How should I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a moderately polar mobile phase (e.g., 30-50% ethyl acetate in hexanes). The product amide will be more polar than the starting ester but may have a similar polarity to the starting amine. Co-spotting with starting materials is essential. The disappearance of the limiting reagent is the clearest indicator of completion.
Optimized Protocols
Protocol 1: Optimized Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-isopropoxypropylamine (1.0 eq).
-
Solvent Addition: Add toluene (approx. 2-3 mL per mmol of amine).
-
Heating: Begin stirring and heat the solution to reflux (approx. 110°C).
-
Reagent Addition: Slowly add ethyl cyanoacetate (1.05 eq) dropwise to the refluxing amine solution over 30-60 minutes using an addition funnel. This prevents the buildup of high concentrations of the ester, minimizing self-condensation.
-
Reaction: Maintain the mixture at reflux and monitor the reaction by TLC until the starting amine is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A good solvent system for this product is often ethyl acetate/hexanes or isopropanol. The goal is to find a solvent where the product is soluble when hot but sparingly soluble when cold. [3]2. Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethyl acetate) to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small spatula tip of activated carbon, and swirl the hot solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and carbon.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod. [3]6. Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Available at: [Link]
-
Master Organic Chemistry. Formation of Amides From Esters. Available at: [Link]
-
ACS Catalysis. Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. Available at: [Link]
-
ResearchGate. Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Available at: [Link]
-
ResearchGate. Synthesis, and Synthetic Applications of Cyanoacetamides. Available at: [Link]
- Google Patents.CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
-
OECD SIDS. Provisional Guidance for the Outline of the SIDS Initial Assessment Report for Ethyl Cyanoacetate. Available at: [Link]
-
Ataman Kimya. ECYA (ETHYL CYANO ACETATE). Available at: [Link]
-
ResearchGate. How can I minimise the self condensation of ethyl cyanoacetate?. Available at: [Link]
-
PubChem. Ethyl cyanoacetate. Available at: [Link]
-
NIH National Library of Medicine. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. Available at: [Link]
-
ResearchGate. General reaction mechanism for cross-coupling amidation of esters. Available at: [Link]
-
Organic Syntheses. Cyanoacetamide. Available at: [Link]
-
Wikipedia. Ethyl cyanoacetate. Available at: [Link]
- Google Patents.US20130253213A1 - Method for producing cyanoacetic acid....
-
Wikipedia. Cyanoacetamide. Available at: [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. Available at: [Link]
-
Journal of the American Chemical Society. Condensation of Ethyl Cyanoacetate with Alkene Oxides. Available at: [Link]
-
University of Calgary. The Claisen Condensation. Available at: [Link]
-
Chemical Problems. SYNTHESIS BASED ON ETHYL CYANOACETATE. Available at: [Link]
Sources
- 1. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemprob.org [chemprob.org]
- 8. researchgate.net [researchgate.net]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. lib.ysu.am [lib.ysu.am]
Technical Support Center: Synthesis of 2-cyano-N-(3-isopropoxypropyl)acetamide
Welcome to the dedicated technical support guide for the synthesis of 2-cyano-N-(3-isopropoxypropyl)acetamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with this specific amide synthesis. Here, we move beyond generic protocols to provide in-depth, field-tested insights into potential side-product formation, troubleshooting strategies, and robust analytical methodologies.
Our approach is grounded in the core principles of synthetic organic chemistry, emphasizing the causal relationships between reaction conditions, starting material purity, and the final product profile. Every recommendation is designed to be a self-validating step towards achieving high yield and purity.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and work-up of this compound. Each issue is presented in a question-and-answer format, providing a logical path from problem identification to resolution.
Issue 1: Low or No Product Yield
Q1: My reaction is showing low conversion to the desired amide product, even after extended reaction times. What are the likely causes?
A1: Low or no product yield in the synthesis of this compound is a frequent challenge that can typically be traced back to a few key areas: inefficient activation of the carboxylic acid component, compromised nucleophilicity of the amine, or suboptimal reaction conditions.
-
Inefficient Carboxylic Acid Activation: The formation of an amide bond from a carboxylic acid (or its ester derivative) and an amine requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If using a coupling agent like a carbodiimide (e.g., EDC), its degradation due to moisture is a common culprit.
-
Compromised Amine Nucleophilicity: The primary amine, 3-isopropoxypropylamine, can be protonated by an acidic component in the reaction mixture, rendering it non-nucleophilic. This is particularly relevant if you are starting from cyanoacetic acid directly without a suitable base to neutralize it.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent choice, and reactant concentration play a critical role. Amide bond formation can be sluggish at low temperatures, while excessively high temperatures can lead to side reactions and degradation.
Troubleshooting Workflow:
-
Verify Reagent Quality:
-
Ensure your cyanoacetic acid or its ester derivative is pure and dry.
-
If using a coupling agent, use a fresh, unopened bottle or a properly stored aliquot. Many coupling reagents are hygroscopic.
-
Check the purity of your 3-isopropoxypropylamine. Impurities from its synthesis, such as isopropanol or diisopropylamine, can interfere with the reaction.[1]
-
-
Optimize Reaction Conditions:
-
Solvent: Use anhydrous solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Temperature: If the reaction is slow at room temperature, consider gentle heating (e.g., 40-50 °C). Monitor for the appearance of side-products by TLC or LC-MS.
-
Base: When using cyanoacetic acid directly, include a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid and prevent protonation of the amine.
-
Issue 2: Complex Mixture of Side-Products Observed in LC-MS/GC-MS
Q2: My crude product analysis shows multiple unexpected peaks. What are the most probable side-products in this synthesis?
A2: The appearance of multiple side-products is often a result of the inherent reactivity of the starting materials and intermediates. Below is a summary of the most likely impurities you may be observing.
Table 1: Potential Side-Products and Their Origin
| Side-Product | Proposed Structure | Origin | Common m/z ([M+H]⁺) |
| N-acylurea | 2-cyano-1-(1-ethyl-3-(3-dimethylaminopropyl)ureido)ethan-1-one (if using EDC) | Rearrangement of the O-acylisourea intermediate formed during carbodiimide-mediated coupling.[2] | Dependent on the carbodiimide used. |
| Cyanoacetic Acid Dimer | 3-amino-2,4-dicyanopent-2-enedioic acid ester | Self-condensation of the cyanoacetic acid ester, particularly under strongly basic conditions.[3][4][5] | Varies with the ester used. |
| Di-acylated Amine | N,N-bis(2-cyanoacetyl)-3-isopropoxypropylamine | Reaction of the product amide with another activated molecule of cyanoacetic acid. | 252.12 |
| Unreacted Starting Materials | 3-isopropoxypropylamine and Cyanoacetic acid/ester | Incomplete reaction. | 118.14 (amine), 86.02 (acid) |
Logical Flow for Side-Product Identification:
Caption: Workflow for identifying and mitigating side-products.
Frequently Asked Questions (FAQs)
Q1: What is the best method to activate cyanoacetic acid for this reaction?
A1: The choice of activating agent is critical. While converting cyanoacetic acid to an acyl chloride is possible, it can be harsh. A more common and milder approach is the use of carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt). The HOBt additive helps to suppress racemization (not a concern here but good practice) and minimizes the formation of the N-acylurea side-product.[2]
Q2: I observe a persistent impurity with a mass corresponding to an N-acylurea adduct. How can I prevent its formation and remove it?
A2: N-acylurea formation is a known side reaction with carbodiimide coupling agents.[6][7] To minimize its formation, you can try adding the coupling agent slowly to the reaction mixture at a lower temperature (e.g., 0 °C). Removal can be challenging as it may have similar polarity to your product. Careful column chromatography is the most effective method for its removal. For characterization, N-acylureas have distinct signals in NMR and IR spectra.[8]
Q3: Can I use ethyl cyanoacetate instead of cyanoacetic acid?
A3: Yes, using an ester like ethyl cyanoacetate is a very common and effective strategy. The reaction of an amine with an ester to form an amide is a classic transformation. This approach avoids the need for a coupling agent but may require heating to drive the reaction to completion. The primary byproduct will be ethanol, which is easily removed. Be aware that under strongly basic conditions, ethyl cyanoacetate can self-condense.[3][4]
Q4: What are the recommended analytical methods for monitoring the reaction and assessing final purity?
A4: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC-UV): The preferred method for quantitative analysis of purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of the product and any side-products, which is crucial for troubleshooting.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, but amides can sometimes show poor peak shape or thermal degradation. Derivatization may be necessary for robust analysis.[11]
Experimental Protocols
Protocol 1: General Procedure for HPLC-UV Purity Analysis
This protocol provides a starting point for developing a robust analytical method for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start with 10% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 10% B over 1 minute.
-
Equilibrate at 10% B for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 1 mg/mL.
Reaction Scheme and Potential Side Reactions:
Caption: Main reaction pathway and potential side-reaction (dimerization).
References
- Wuxi Weiheng Chemical Co., Ltd. Synthetic Methods and Use of Isopropylamine.
- Google Patents. Preparation of cyanoacetic esters.
-
Fiveable. N-acylurea Definition. Available at: [Link]
-
Wikipedia. Ethyl cyanoacetate. Available at: [Link]
-
ResearchGate. How can I minimise the self condensation of ethyl cyanoacetate?. Available at: [Link]
-
Sci-Hub. ChemInform Abstract: DIMERIZATION OF α‐CYANOESTERS BY IODOSOBENZENE DIACETATE. Available at: [Link]
- Google Patents. Process for producing cyanoacetic acid esters.
-
ResearchGate. Dimerised ethyl cyanoacetate in heterocyclic dye synthesis: New pyridine azodyes and tetrazole dyes. Available at: [Link]
-
PubChem. 3-Isopropoxypropylamine. Available at: [Link]
-
PubMed. Synthesis of (E)-α,β-unsaturated carboxylic esters derivatives from cyanoacetic acid via promiscuous enzyme-promoted cascade esterification/Knoevenagel reaction. Available at: [Link]
-
Indian Academy of Sciences. Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Available at: [Link]
-
MDPI. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Available at: [Link]
-
ResearchGate. Scheme 3. Two-component synthesis of N-acylurea derivatives 12. Available at: [Link]
-
ResearchGate. Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Available at: [Link]
-
ACS Publications. Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction. Available at: [Link]
- Google Patents. Process for preparing cyanoacetic acid esters.
-
Chromatography Forum. cyanoacetamide by GC. Available at: [Link]
-
ResearchGate. Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria. Available at: [Link]
-
National Institutes of Health. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption. Available at: [Link]
-
ResearchGate. Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS. Available at: [Link]
Sources
- 1. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. fiveable.me [fiveable.me]
- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Scaling the Synthesis of 2-cyano-N-(3-isopropoxypropyl)acetamide
As Senior Application Scientists, we understand that transitioning a synthesis from the bench to a larger scale introduces complexities beyond simply multiplying reagent quantities. This guide is designed to provide practical, in-depth solutions to the challenges you may encounter when scaling up the production of 2-cyano-N-(3-isopropoxypropyl)acetamide. We will delve into the causality behind common issues and offer validated strategies to ensure a robust, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory-scale synthesis route for this compound?
The most direct and widely adopted method for synthesizing N-substituted cyanoacetamides is the nucleophilic acyl substitution reaction between an amine and an activated cyanoacetic acid derivative.[1] For this specific target molecule, the reaction involves the direct aminolysis of ethyl cyanoacetate with 3-isopropoxypropylamine.[2]
The reaction proceeds by the nucleophilic attack of the primary amine (3-isopropoxypropylamine) on the electrophilic carbonyl carbon of the ester (ethyl cyanoacetate). This forms a tetrahedral intermediate which then collapses, eliminating ethanol as a byproduct to yield the desired amide product. The reaction is typically driven to completion by heating, which helps to remove the ethanol byproduct.
Caption: Simplified reaction mechanism for amide formation.
Troubleshooting Guide: From Benchtop to Pilot Scale
Q2: We are experiencing a significant drop in yield upon scaling the reaction from 10g to 500g. What are the likely causes and how can we mitigate this?
A drop in yield during scale-up is a common problem often attributed to mass and heat transfer limitations.[2] In larger vessels, inefficient mixing and heating can lead to non-uniform reaction conditions.
Possible Causes & Solutions:
-
Inefficient Mixing: In a large reactor, localized "dead zones" can form where reagents are not adequately mixed. This prevents the reacting molecules from encountering each other, leading to an incomplete reaction.
-
Solution: Optimize the reactor's agitation system. This may involve changing the impeller type (e.g., from a simple magnetic stir bar to an overhead mechanical stirrer with a pitched-blade or anchor turbine), adjusting the stirring speed, or adding baffles to the reactor to improve turbulence and bulk fluid motion.
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to maintain a consistent temperature throughout the reaction mixture.
-
Solution: Ensure your reactor has an adequate heating mantle or jacket with a circulating thermal fluid. Monitor the internal temperature with a calibrated probe placed directly in the reaction mixture, not just measuring the jacket temperature. For highly exothermic reactions, a provision for cooling might be necessary to prevent runaway reactions and byproduct formation.[2]
-
-
Incomplete Removal of Byproduct: The formation of the amide from the ester and amine is often a reversible equilibrium. On a small scale, the ethanol byproduct can readily evaporate from an open or loosely covered flask. In a large, sealed reactor, ethanol can accumulate, shifting the equilibrium back towards the starting materials.
-
Solution: If possible, perform the reaction under a gentle stream of an inert gas (like nitrogen) to help carry away the ethanol vapor. Alternatively, equipping the reactor with a short-path distillation head can allow for the controlled removal of ethanol as it forms, driving the reaction to completion.
-
Caption: Decision flowchart for troubleshooting low yield during scale-up.
Q3: Our scaled-up batch resulted in a dark, oily crude product instead of the off-white solid we get at the lab scale. What causes this discoloration and how can we purify it?
An oily or discolored product typically indicates the presence of impurities or residual starting materials that depress the melting point and interfere with crystallization.[3]
Potential Causes and Decolorization/Purification Strategies:
-
Thermal Degradation: Excessive heating or localized hot spots in a poorly mixed reactor can cause the starting materials or product to decompose, forming colored, high-molecular-weight byproducts.[2]
-
Side Reactions: The starting material, ethyl cyanoacetate, has an acidic methylene group flanked by two electron-withdrawing groups, making it susceptible to self-condensation reactions, especially under basic conditions or at high temperatures.[4]
-
Unreacted Starting Materials: Residual 3-isopropoxypropylamine or ethyl cyanoacetate can act as impurities that hinder crystallization.
Purification Protocol: Recrystallization with Activated Carbon
Recrystallization is often the most effective method for removing both colored impurities and byproducts.[3]
| Step | Action | Rationale |
| 1. Solvent Selection | Test solubility in various solvents (e.g., Isopropanol, Ethyl Acetate/Hexanes, Toluene). A good solvent will dissolve the compound when hot but have low solubility when cold.[3] | This differential solubility is the basis of purification by recrystallization. |
| 2. Dissolution | Dissolve the crude oily product in a minimum amount of the chosen hot solvent in an appropriately sized flask. | Using the minimum amount of solvent ensures that the solution will be supersaturated upon cooling, maximizing product recovery. |
| 3. Decolorization | Add a small amount of activated carbon (charcoal) to the hot solution (approx. 1-2% by weight of the crude product). | Activated carbon has a high surface area and adsorbs large, colored impurity molecules.[3] |
| 4. Hot Filtration | Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. | The funnel must be hot to prevent the desired product from prematurely crystallizing and being lost during filtration. |
| 5. Crystallization | Allow the clear, hot filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. | Slow cooling promotes the formation of larger, purer crystals. |
| 6. Isolation & Drying | Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. | Washing with cold solvent removes any residual mother liquor containing dissolved impurities. |
Q4: How can we monitor the reaction's progress effectively during a large-scale run to determine the endpoint?
Relying solely on reaction time is unreliable during scale-up. Active monitoring is crucial.
-
Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method for in-process checks.[2] A sample can be taken from the reactor, diluted, and spotted on a TLC plate alongside standards of the starting materials. The reaction is complete when the spot corresponding to the limiting reagent (typically the amine) is no longer visible.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.[2] It can accurately determine the percentage of remaining starting materials and the formation of the product. Developing an HPLC method during lab-scale experiments is essential for a smooth transition to pilot scale.
Experimental Protocol: Scaled Synthesis (500g Target)
This protocol is a guideline and should be adapted based on your specific equipment and safety procedures.
Reagents:
-
Ethyl Cyanoacetate (CAS: 105-56-6)[4]
-
3-Isopropoxypropylamine (CAS: 2906-12-9)
-
Toluene (or other suitable high-boiling solvent)
Procedure:
-
Reactor Setup: In a 2L jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, and a condenser, charge 3-isopropoxypropylamine (e.g., 1.0 equivalent).
-
Reagent Addition: Begin stirring and add ethyl cyanoacetate (e.g., 1.05 equivalents) to the reactor. A slight excess of the less expensive reagent can help drive the reaction to completion.
-
Heating: Heat the reaction mixture to a target internal temperature (e.g., 90-110 °C). The optimal temperature should be determined during lab-scale optimization to be high enough for a reasonable reaction rate but low enough to prevent degradation.
-
Monitoring: After 1 hour at temperature, begin taking samples periodically (e.g., every 30-60 minutes) to monitor the reaction progress by TLC or HPLC.[2]
-
Endpoint: Continue heating until the analysis shows >98% conversion of the limiting starting material.
-
Workup: Cool the reaction mixture. If a solvent was used, remove it under reduced pressure. The crude product can then be purified as described in Q3.
References
-
Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). CYANOACETAMIDE. Organic Syntheses. [Link]
-
Wikipedia. (2023). 2-Cyanoacetamide. [Link]
-
ResearchGate. (2020). 2-Cyanoacetamide. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. [Link]
-
Ingham, G. A., & Inglis, J. C. (n.d.). ETHYL CYANOACETATE. Organic Syntheses. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. [Link]
-
Wikipedia. (2023). Ethyl cyanoacetate. [Link]
Sources
Technical Support Center: Troubleshooting Solubility Issues for 2-cyano-N-(3-isopropoxypropyl)acetamide
Welcome to the technical support center for "2-cyano-N-(3-isopropoxypropyl)acetamide." This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. Here, we provide in-depth, field-tested insights and practical troubleshooting strategies to ensure the successful dissolution of this compound in organic solvents, a critical step for reaction chemistry, formulation, and screening assays.
Understanding the Molecule: A Chemist's Perspective
This compound possesses a molecular structure that presents a nuanced solubility profile. With a molecular formula of C9H16N2O2 and a molecular weight of 184.24 g/mol , it features both polar and non-polar characteristics.[1][2] The cyano (-C≡N) and amide (-C(=O)N-) groups introduce polarity and the capacity for hydrogen bonding, while the isopropoxypropyl group contributes significant non-polar character. This amphiphilic nature means that its solubility is highly dependent on the chosen solvent system.
The fundamental principle of "like dissolves like" is the cornerstone of our troubleshooting approach. The polarity of the solvent must be carefully matched with the polarity of the solute to achieve effective dissolution.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new experiment. Which solvent should I try first for dissolving this compound?
A1: Based on the structure of this compound, a logical starting point is a moderately polar aprotic solvent. We recommend beginning with acetone or ethyl acetate . These solvents can interact with the polar functional groups of the molecule without the complexities of hydrogen bonding that protic solvents introduce.
For a more systematic approach, consider a preliminary solvent screen with a small amount of your compound across a polarity range. This will provide empirical data to guide your solvent selection.
Q2: My compound is not dissolving in my chosen solvent. What are the immediate troubleshooting steps?
A2: If you are facing poor solubility, a systematic approach is recommended. Before making significant changes to your experimental design, consider the following immediate actions:
-
Increase the Temperature: For most solid organic compounds, solubility increases with temperature.[3][4][5][6] Gently warm the mixture while stirring. Be mindful of the compound's thermal stability, although modest heating is generally safe.
-
Reduce Particle Size: If your compound is a crystalline solid, grinding it to a fine powder will increase the surface area available for solvation, which can significantly improve the rate of dissolution.
-
Agitation: Ensure vigorous and continuous stirring or sonication. This helps to break up agglomerates and refresh the solvent at the surface of the solid particles.
Q3: Is it appropriate to use a co-solvent?
A3: Yes, using a co-solvent is a powerful and common technique when a single solvent system is ineffective. A co-solvent system can fine-tune the polarity of the medium to better match that of the solute. For this compound, if you observe partial solubility in a non-polar solvent like hexanes, the addition of a more polar co-solvent such as acetone or isopropanol can significantly enhance solubility. The key is to find the optimal ratio of the two solvents.
In-Depth Troubleshooting Guides
Scenario 1: The compound "oils out" or forms a precipitate upon cooling.
Question: I successfully dissolved this compound in a hot solvent, but it precipitated out of solution as it cooled to room temperature. How can I maintain its solubility?
Answer: This phenomenon indicates that the compound has low solubility in the chosen solvent at lower temperatures. Here is a systematic approach to address this:
-
Maintain Elevated Temperature: If your experimental conditions permit, maintaining a higher temperature throughout your process may be the simplest solution.
-
Employ a Co-solvent System: A well-chosen co-solvent can improve solubility at lower temperatures. The goal is to create a solvent blend that provides a more favorable energetic environment for the solute.
-
Protocol for Co-solvent Screening:
-
Dissolve a small amount of your compound in the primary solvent in which it is sparingly soluble at room temperature.
-
Gradually add a second, miscible co-solvent with a different polarity until the compound dissolves completely.
-
Observe the solution as it cools to room temperature and note if precipitation occurs.
-
Experiment with different ratios to identify a system that maintains solubility.
-
-
-
Consider a Different Primary Solvent: It may be necessary to switch to a solvent in which the compound has inherently higher solubility at room temperature. Refer to the solvent selection guide below.
Scenario 2: The reaction is sluggish or incomplete, suggesting low dissolved concentration.
Question: My starting material appears to have dissolved, but the reaction is proceeding very slowly or not to completion. I suspect that the concentration of the dissolved this compound is too low for an efficient reaction rate. What should I do?
Answer: This is a common issue when working with sparingly soluble reagents. Here are several strategies to overcome this limitation:
-
Increase Solvent Volume: The most straightforward approach is to increase the volume of the solvent to dissolve more of the compound. However, this may not be practical for large-scale reactions or if it overly dilutes other reactants.
-
Optimize the Solvent System for Maximum Solubility:
-
Systematic Solvent Screening: A practical approach is to test the solubility of your compound in a range of solvents with varying polarities.
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Non-Polar | Hexane, Toluene | Low | The polar cyano and amide groups will have poor interactions with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Moderate to High | These solvents can interact with the polar functionalities of the molecule. DMF is often an excellent solvent for amides. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The isopropoxypropyl group may limit solubility in highly polar protic solvents. However, the amide group can hydrogen bond with these solvents. |
-
Phase-Transfer Catalysis: If your reaction involves another immiscible phase (e.g., an aqueous solution), a phase-transfer catalyst can be employed to transport the dissolved this compound to the reaction interface.
Visualizing the Troubleshooting Workflow
To aid in your decision-making process, the following workflow diagram outlines the key steps for addressing solubility issues with this compound.
Caption: A step-by-step decision tree for troubleshooting solubility issues.
Experimental Protocol: A Deeper Dive
The Impact of Temperature on Solubility: Learning from an Analog
While specific data for this compound is not available, extensive studies on the closely related compound, 2-cyanoacetamide, demonstrate the profound effect of temperature on solubility. This data serves as a valuable proxy for understanding the behavior of your compound.
| Solvent | Solubility of 2-cyanoacetamide ( g/100 mL of 95% ethanol) | Temperature (°C) |
| 95% Ethanol | 1.3 | 0 |
| 95% Ethanol | 3.1 | 26 |
| 95% Ethanol | 7.0 | 44 |
| 95% Ethanol | 14.0 | 62 |
| 95% Ethanol | 21.5 | 71 |
Data sourced from PubChem CID 7898.[4]
This table clearly illustrates that a significant increase in solubility can be achieved by heating the solution. A similar trend can be expected for this compound, although the absolute solubility values will differ due to the presence of the isopropoxypropyl group.
Step-by-Step Guide for a Co-Solvent Solubility Test
-
Preparation: In separate small vials, weigh out a small, consistent amount of this compound (e.g., 10 mg).
-
Primary Solvent Addition: To each vial, add a measured volume of a primary solvent in which the compound is poorly soluble (e.g., 1 mL of hexanes or toluene).
-
Co-solvent Titration: While stirring, add a more polar co-solvent (e.g., acetone or ethyl acetate) dropwise until the solid completely dissolves. Record the volume of co-solvent added.
-
Observation: Allow the solutions to stand at room temperature and then cool in an ice bath. Note any precipitation.
-
Analysis: The vial that required the least amount of co-solvent to achieve and maintain dissolution at the desired temperature indicates the most promising co-solvent system.
Final Recommendations
When encountering solubility issues with this compound, a methodical and informed approach is key to success. Always begin with the simplest and most direct troubleshooting steps, such as heating and agitation, before moving to more complex solutions like co-solvent systems. By understanding the underlying chemical principles and systematically exploring the variables of solvent polarity and temperature, you can efficiently identify the optimal conditions for your experiments.
References
-
Organic Syntheses Procedure. (n.d.). Cyanoacetamide. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2022). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7898, Cyanoacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. Retrieved from [Link]
-
MDPI. (2020). Accuracy of Molar Solubility Prediction from Hansen Parameters. An Exemplified Treatment of the Bioantioxidant l-Ascorbic Acid. Retrieved from [Link]
-
Semantic Scholar. (2019). Increasing the Prediction Efficiency of Hansen Solubility Parameters in Supercritical Fluids. Retrieved from [Link]
-
OSTI.GOV. (2018). A Bayesian Approach to Predict Solubility Parameters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds. Retrieved from [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. [PDF] Increasing the Prediction Efficiency of Hansen Solubility Parameters in Supercritical Fluids | Semantic Scholar [semanticscholar.org]
- 9. A Bayesian Approach to Predict Solubility Parameters (Journal Article) | OSTI.GOV [osti.gov]
- 10. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
Improving the regioselectivity of reactions with "2-cyano-N-(3-isopropoxypropyl)acetamide"
Technical Support Center: 2-cyano-N-(3-isopropoxypropyl)acetamide
Welcome to the technical support guide for reactions involving This compound . This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes, with a specific focus on controlling regioselectivity.
The core structure of this compound possesses multiple reactive sites. The active methylene group (α-carbon) is highly acidic and nucleophilic upon deprotonation. However, the resulting anion is an ambident nucleophile, with reactive centers at both the α-carbon and the amide oxygen (via the enolate tautomer), which is the primary source of regioselectivity challenges.
Troubleshooting Guide: Regioselectivity Issues
This section addresses specific problems you may encounter during the alkylation or acylation of this compound.
Issue 1: A mixture of C-alkylated and O-alkylated products is forming, with low yield of the desired C-alkylated isomer.
Root Cause Analysis: The formation of both C- and O-alkylated products is a classic problem when working with active methylene compounds like N-substituted cyanoacetamides. The deprotonated intermediate exists as a resonance-stabilized enolate, which can be attacked by electrophiles at either the carbon or the oxygen atom. This outcome is governed by the Hard and Soft Acids and Bases (HSAB) principle.
-
α-Carbon: A "soft" nucleophilic center.
-
Enolate Oxygen: A "hard" nucleophilic center.
To favor the desired C-alkylation, reaction conditions must be tailored to promote the interaction between the soft α-carbon and the electrophile.[1][2]
Solutions & Protocols:
-
Modify the Electrophile (Alkylating Agent):
-
Explanation: Soft electrophiles preferentially react with the soft carbon center. The softness of an alkyl halide increases with the polarizability of the halide (I > Br > Cl).[1]
-
Protocol: If you are using an alkyl chloride or tosylate (a hard electrophile), switch to the corresponding alkyl iodide. For example, substitute methyl chloride with methyl iodide.
-
-
Optimize the Solvent System:
-
Explanation: Polar aprotic solvents (e.g., DMF, DMSO) are excellent at solvating cations but leave the enolate anion "naked" and highly reactive, which can increase the proportion of O-alkylation (the thermodynamically controlled product).[3] Polar protic solvents (e.g., ethanol, methanol) can hydrogen-bond with the oxygen atom of the enolate, sterically hindering it and thereby favoring C-alkylation.[3]
-
Protocol: Switch from a polar aprotic solvent like DMF to a polar protic solvent such as absolute ethanol. If solubility is an issue, a mixture or a less polar aprotic solvent like THF may offer a better balance.
-
-
Change the Base and Counter-ion:
-
Explanation: The counter-ion of the base can influence the reaction's regioselectivity. Lithium ions (Li⁺), being small and hard, coordinate tightly to the hard oxygen atom of the enolate, effectively blocking it and directing alkylation to the carbon. Larger, softer cations like potassium (K⁺) or cesium (Cs⁺) result in a looser ion pair, allowing for more O-alkylation.[3]
-
Protocol: If using a base like potassium tert-butoxide (t-BuOK), switch to a lithium-based non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in an aprotic solvent like THF.
-
Summary of Conditions to Favor C-Alkylation vs. O-Alkylation:
| Factor | Favors C-Alkylation (Kinetic Product) | Favors O-Alkylation (Thermodynamic Product) |
| Electrophile | Soft (e.g., CH₃I, CH₃CH₂Br) | Hard (e.g., (CH₃)₃SiCl, R-OTs, Acyl Chlorides) |
| Solvent | Polar Protic (e.g., Ethanol, Methanol) | Polar Aprotic (e.g., DMF, DMSO, HMPA) |
| Base Counter-ion | Small, Hard (e.g., Li⁺) | Large, Soft (e.g., K⁺, Cs⁺, NR₄⁺) |
| Temperature | Low Temperature (-78 °C to 0 °C) | Higher Temperature (Room Temp. or above) |
Issue 2: The primary reaction observed is a Knoevenagel condensation with a solvent impurity (e.g., acetone) instead of the intended reaction.
Root Cause Analysis: The active methylene group of this compound is highly susceptible to undergoing a Knoevenagel condensation with any aldehydes or ketones present.[4] This reaction is typically catalyzed by a base, the same condition used for generating the nucleophile for alkylation.[5]
Solutions & Protocols:
-
Ensure Solvent Purity:
-
Explanation: Technical grade solvents can contain impurities like acetone (in isopropanol) or aldehydes from oxidation. These carbonyl compounds are potent electrophiles for the Knoevenagel reaction.
-
Protocol: Use anhydrous, high-purity solvents. If necessary, distill the solvent prior to use. For example, distill THF over sodium/benzophenone to remove water and peroxide impurities.
-
-
Control the Order of Addition:
-
Explanation: Generating the enolate in the absence of the competing electrophile can prevent side reactions.
-
Protocol: Adopt a reverse-addition strategy. Add the base to a solution of the cyanoacetamide at a low temperature (e.g., -78 °C) to pre-form the enolate. Then, slowly add the desired alkylating agent to this solution. This ensures the enolate reacts with the intended electrophile as soon as it is introduced.
-
Experimental Workflow for Controlled Alkylation
Caption: Key reactive sites on the molecule.
Q2: Can this molecule undergo self-condensation?
A2: Yes, under strong basic conditions, N-substituted cyanoacetamides can undergo a Thorpe-Ziegler type reaction. [6][7]This involves the nucleophilic attack of the α-carbon of one molecule onto the electrophilic carbon of the cyano group of another molecule. [8]This is generally an unwanted side reaction and can be suppressed by using a non-nucleophilic base, low temperatures, and by adding the electrophile promptly after enolate formation.
Q3: I need to perform a reaction with the amide N-H group. How can I avoid reactions at the α-carbon?
A3: Selectively reacting at the amide nitrogen in the presence of the more acidic α-carbon is challenging. Standard N-alkylation or N-acylation conditions will preferentially deprotonate the α-carbon. To achieve N-selectivity, you must use a strategy that circumvents this:
-
Reductive Amination: If your goal is N-alkylation, a more reliable route would be to synthesize the molecule differently. For instance, reacting cyanoacetic acid with the corresponding N-substituted amine (3-isopropoxypropan-1-amine) using a peptide coupling agent.
-
Protection Strategy: One could theoretically protect the active methylene group, perform the N-alkylation, and then deprotect. However, finding an orthogonal protecting group for such an acidic position is non-trivial.
-
Alternative Reactions: Certain reactions, like the Hofmann rearrangement, specifically involve the amide functional group, but these are transformative and would not preserve the core structure.
Q4: What is the best general-purpose base for reactions at the α-carbon?
A4: The choice of base is highly dependent on the subsequent reaction.
-
For Knoevenagel Condensations: A weak amine base like piperidine or triethylamine is often sufficient and helps avoid self-condensation of the aldehyde/ketone partner. [4][9]* For C-Alkylations: A strong, non-nucleophilic base is required for complete deprotonation. Sodium hydride (NaH) is a common choice. For maximum regioselectivity, a lithium base like LDA in THF at low temperature is often superior, as discussed in Issue 1. [7]
References
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. Available at: [Link]
-
Wikipedia. Thorpe reaction. Available at: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation. Available at: [Link]
-
Grokipedia. Thorpe reaction. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism. YouTube. Available at: [Link]
-
ResearchGate. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008). Available at: [Link]
-
ChemistryViews. (2012). C- or O-Alkylation?. Available at: [Link]
-
Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Knoevenagel Condensation [organic-chemistry.org]
Technical Support Center: Byproduct Identification in the Cyclization of 2-cyano-N-(3-isopropoxypropyl)acetamide
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-isopropoxypropyl)acetamide. The intramolecular cyclization of cyanoacetamides is a powerful method for creating substituted pyridone scaffolds, which are prevalent in medicinal chemistry.[1][2][3] However, like any complex organic transformation, this reaction is susceptible to the formation of side products and byproducts that can complicate purification and reduce yields.
This document serves as a technical troubleshooting resource, providing a logical framework for identifying unexpected products and offering insights into their formation and mitigation.
The Intended Transformation: Understanding the Goal
The primary objective of the reaction is the base- or acid-catalyzed intramolecular cyclization of this compound. This reaction typically proceeds through the activation of the methylene group adjacent to the cyano and carbonyl groups, followed by nucleophilic attack and subsequent dehydration/aromatization to form a stable heterocyclic ring system, such as a substituted 3-cyano-2-pyridone. The precise structure of the final product depends heavily on the specific reaction conditions employed.
Below is a generalized representation of a potential cyclization pathway.
Caption: Generalized pathway for the cyclization of the starting material.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the cyclization reaction in a practical, question-and-answer format.
FAQ 1: My LC-MS shows a major peak with the correct mass, but my NMR is inconsistent with the expected pyridone structure. What's going on?
This is a classic case of isomeric byproduct formation. While the mass is correct, the connectivity of the atoms is different.
Possible Cause:
-
Incomplete Aromatization: The reaction may have stalled at an intermediate stage, such as a 6-hydroxy-2-piperidone or a 3,4-dihydro derivative.[4] These intermediates are isomers of the final aromatized product but will have distinctly different NMR spectra, particularly in the aliphatic region.
-
Alternative Cyclization Pathway: Depending on the catalyst and conditions, the cyclization could proceed via a different mechanism, leading to a constitutional isomer.
Troubleshooting Steps:
-
Re-examine NMR Data: Look for sp3-hybridized carbon signals in the 13C NMR and corresponding aliphatic protons (CH, CH2) in the 1H NMR that would be absent in the fully aromatic pyridone ring.
-
Perform 2D NMR: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for establishing long-range C-H correlations and definitively proving the atomic connectivity of the unexpected product.
-
Adjust Reaction Conditions: To favor aromatization, consider increasing the reaction temperature, extending the reaction time, or introducing a mild oxidizing agent if the mechanism allows.
FAQ 2: I've isolated a byproduct with a mass that is 25 units lower than my starting material. What could this be?
A mass loss of 25 Da strongly suggests the loss of the cyano group (-C≡N, 26 Da) and the gain of a proton (+1 Da).
Possible Cause:
-
Decyanidative Aromatization: Under certain reaction conditions, particularly in the absence of an oxidizing agent, the cyclized intermediate can eliminate the cyano group to achieve aromatization.[5] This results in a 3-unsubstituted-2-pyridone derivative.
Troubleshooting Steps:
-
Confirm with High-Resolution MS: Obtain an exact mass to confirm the elemental composition corresponds to the loss of CN and gain of H.
-
Check IR Spectrum: The characteristic nitrile stretch (around 2200-2250 cm⁻¹) will be absent in the byproduct's IR spectrum.
-
Analyze Reaction Atmosphere: If this byproduct is undesired, ensure the reaction is run in the presence of a suitable oxidant (e.g., air, O₂) as specified in literature protocols for related transformations.[5]
FAQ 3: My reaction mixture contains a significant amount of a polar, water-soluble compound. My starting material seems to be consumed. What is it?
This often points to hydrolysis of one of the functional groups, especially if water is present in the solvent or introduced during workup under non-neutral pH.
Possible Causes:
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH).
-
Amide Hydrolysis: The primary N-(3-isopropoxypropyl)acetamide bond could be cleaved, leading back to cyanoacetic acid (or its derivatives) and 3-isopropoxypropan-1-amine.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to exclude atmospheric moisture.
-
Control pH During Workup: Neutralize the reaction mixture carefully before performing an aqueous extraction. Extreme pH (either acidic or basic) can promote hydrolysis.
-
Analyze the Byproduct: Isolate the polar compound. An NMR spectrum in D₂O can be very informative. The presence of a carboxylic acid peak (>10 ppm in 1H NMR) or additional amide protons is a strong indicator of hydrolysis.
Systematic Byproduct Identification Workflow
A structured approach is critical for efficiently identifying unknown impurities. Do not rely on a single analytical technique; a combination of methods provides the most reliable data.[6][7]
Caption: A systematic workflow for byproduct identification and process optimization.
Key Analytical Protocols
Accurate identification hinges on high-quality data. The following are standard protocols that can be adapted for this specific chemical system.
Protocol 4.1: HPLC for Reaction Monitoring and Purity Assessment
This protocol allows for the quantitative tracking of starting material consumption, product formation, and byproduct appearance.
Methodology:
-
Sample Preparation: Quench a small aliquot (~10-20 µL) of the reaction mixture and dilute it with the mobile phase solvent (e.g., acetonitrile/water).
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is generally a good starting point.
-
Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: Start with a low percentage of Solvent B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Detection: Monitor at a wavelength where the starting material and expected product have strong absorbance (e.g., 254 nm or 280 nm).
Protocol 4.2: LC-MS for Preliminary Identification
Coupling liquid chromatography with mass spectrometry provides molecular weight information for each peak separated by the HPLC.[8]
Methodology:
-
System: Utilize an HPLC system connected directly to a mass spectrometer (e.g., Quadrupole or Ion Trap).
-
HPLC Conditions: Employ the same or similar separation conditions as developed in Protocol 4.1. The use of volatile buffers like formic acid or ammonium acetate is crucial.
-
Ionization Source: Electrospray Ionization (ESI) is typically effective for this class of molecules. Run in both positive and negative ion modes to maximize the chance of observing the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Analysis: Correlate the retention time of each peak from the UV chromatogram with the mass spectrum obtained at that time. This provides the molecular weight of the main product and any byproducts.
Protocol 4.3: NMR for Definitive Structural Elucidation
NMR is the most powerful tool for determining the precise structure of an unknown compound.[6]
Methodology:
-
Sample Preparation: Isolate a pure sample of the byproduct (>5 mg is ideal) using preparative HPLC or column chromatography. Dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin coupling).
-
13C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the molecular puzzle.
-
COSY reveals which protons are coupled to each other (i.e., are on adjacent carbons).
-
HSQC correlates each proton with the carbon it is directly attached to.
-
HMBC shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting different fragments of the molecule.
-
Summary of Potential Byproducts and Mitigation Strategies
The following table summarizes the likely byproducts discussed, their potential causes, and strategies to minimize their formation.
| Byproduct Type | Potential Cause | Key Analytical Signature | Proposed Mitigation Strategy |
| Incomplete Cyclization/Aromatization | Insufficient reaction time, low temperature, or inappropriate catalyst. | Same mass as product; presence of aliphatic signals in NMR. | Increase reaction temperature, extend reaction time, or screen alternative catalysts. |
| Decyanidated Product | Reductive conditions or absence of an oxidant during aromatization.[5] | Mass loss of 25 Da; absence of -C≡N stretch in IR. | Ensure the reaction is performed in the presence of air or another mild oxidant. |
| Hydrolysis Products | Presence of water in reagents/solvents; non-neutral pH during workup. | Highly polar; mass corresponds to addition of H₂O. | Use anhydrous solvents and reagents; maintain neutral pH during aqueous workup. |
| Polymerization | Excessively high temperatures or concentrations; highly reactive intermediates. | Insoluble material; broad, unresolved peaks in NMR/HPLC. | Lower the reaction temperature; use a more dilute solution; add reagents slowly. |
References
-
Mechanism of the intramolecular cyclization of 3-cyanoacetamide pyrrole over the AC-SO3H catalyst. ResearchGate. [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0. [Link]
-
Wang, F., et al. (2017). One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides. Organic Chemistry Portal. [Link]
-
Wang, F., et al. (2017). One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides. The Journal of Organic Chemistry, 82(20), 11247–11252. [Link]
-
Troubleshooting. The Pharma Master. [Link]
-
On Byproducts and Side Products. Organic Process Research & Development, 16(12), 1875-1875. [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]
-
Intramolecular cyclization of N -cyano sulfoximines by N–CN bond activation. RSC Publishing. [Link]
-
Cyanoacetamide. Wikipedia. [Link]
-
Al-Omran, F., et al. (1997). Synthesis of heterocyclic compounds. Part 46. The reactions of malonamide and 2-cyanoacetamide with substituted propenones. Journal of the Chemical Society, Perkin Transactions 1, 91-96. [Link]
-
This compound (C9H16N2O2). PubChem. [Link]
-
Kumar, S., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Scientific Reports, 12(1), 1-11. [Link]
-
Karatasos, K., et al. (2021). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 17, 1856-1864. [Link]
-
Bezbradica, D., et al. (2007). Part IV. Influence of 3-alkyl-2,4-pentanedione and N-alkyl cyanoacetamide structure on the enzyme catalyzed synthesis of substituted 3-cyano-2-pyridones. Journal of the Serbian Chemical Society. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]
-
Orozco-Gonzalez, Y., et al. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304-4308. [Link]
-
Analytical Control Strategies for Process Chemists. ACS Publications. [Link]
-
Zhang, M., & Chen, Q. (2020). Harnessing the cyclization strategy for new drug discovery. Acta Pharmaceutica Sinica B, 10(5), 753–775. [Link]
Sources
- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of heterocyclic compounds. Part 46. The reactions of malonamide and 2-cyanoacetamide with substituted propenones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cyanoacetamide Derivatives in Synthesis: Spotlight on 2-cyano-N-(3-isopropoxypropyl)acetamide
In the landscape of modern organic synthesis, cyanoacetamide derivatives stand out as remarkably versatile building blocks. Their unique trifecta of reactive sites—the active methylene group, the electrophilic cyano carbon, and the nucleophilic amide—renders them invaluable precursors to a diverse array of heterocyclic compounds, many of which form the core of pharmacologically active molecules.[1][2] This guide provides a comparative analysis of the synthetic utility of various cyanoacetamide derivatives, with a special focus on the less-documented 2-cyano-N-(3-isopropoxypropyl)acetamide . We will delve into the influence of the N-substituent on reactivity in key transformations and provide field-proven insights to guide your experimental design.
The Enduring Utility of the Cyanoacetamide Scaffold
Cyanoacetamides are polyfunctional molecules that offer a rich platform for synthetic innovation.[2] The electron-withdrawing nature of the adjacent cyano and carbonyl groups significantly acidifies the α-protons, making the methylene group a potent nucleophile in a variety of condensation reactions. Concurrently, the cyano and amide functionalities can participate in cyclization reactions, serving as electrophilic and nucleophilic centers, respectively.[2] This multifaceted reactivity has established cyanoacetamides as staples in multicomponent reactions and in the synthesis of heterocycles such as pyridines, thiophenes, and pyrazoles.[3][4]
A Comparative Look at N-Substituted Cyanoacetamides in Key Syntheses
The identity of the nitrogen substituent (R in N-R) plays a pivotal role in modulating the steric and electronic properties of the cyanoacetamide, thereby influencing its reactivity, solubility, and the properties of the resulting products. To illustrate this, we will consider three representative N-substituted cyanoacetamides and compare their expected performance against our target molecule, This compound , in two cornerstone reactions: the Knoevenagel condensation and the Gewald three-component reaction.
For the purpose of this guide, we will compare:
-
2-cyano-N-phenylacetamide (A): An N-aryl derivative.
-
2-cyano-N-benzylacetamide (B): An N-aralkyl derivative.
-
2-cyano-N-cyclohexylacetamide (C): An N-cycloalkyl derivative.
-
This compound (D): Our target N-alkoxyalkyl derivative.
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an active methylene compound reacts with an aldehyde or ketone.[5] The resulting α,β-unsaturated cyanoacrylamides are themselves valuable intermediates for further synthetic elaborations.[6][7]
The Causality Behind Experimental Choices in Knoevenagel Condensation
The choice of base and solvent is critical. A mild base, such as piperidine or triethylamine, is typically sufficient to deprotonate the active methylene group without promoting side reactions.[6] The reaction is often carried out in a protic solvent like ethanol to facilitate the dissolution of reactants and the final dehydration step. The N-substituent can influence the rate of reaction through its electronic and steric effects.
Hypothetical Comparative Performance
| Derivative | N-Substituent | Expected Reactivity | Rationale |
| A | Phenyl | Moderate | The electron-withdrawing nature of the phenyl group slightly increases the acidity of the methylene protons, but the amide nitrogen's lone pair delocalization into the aromatic ring can reduce its basicity and nucleophilicity. |
| B | Benzyl | High | The benzyl group is largely electronically neutral but provides good solubility. The methylene spacer between the nitrogen and the phenyl ring prevents significant electronic delocalization, leading to predictable and often high reactivity. |
| C | Cyclohexyl | High | The electron-donating alkyl nature of the cyclohexyl group can slightly decrease the acidity of the methylene protons, but its steric bulk is generally well-tolerated in this reaction. High yields are often observed with N-alkyl cyanoacetamides.[6] |
| D | 3-Isopropoxypropyl | High | Similar to other N-alkyl derivatives, high reactivity is expected. The flexible alkyl chain and the ether linkage are unlikely to impose significant steric hindrance. The ether oxygen may offer improved solubility in polar solvents and could potentially chelate with certain catalysts, although this is less relevant in a simple base-catalyzed reaction. |
Experimental Protocol: Knoevenagel Condensation of 4-Chlorobenzaldehyde with N-Substituted Cyanoacetamides
This protocol is a generalized procedure based on established methodologies.[6][7]
-
To a solution of the respective N-substituted cyanoacetamide (10 mmol) in absolute ethanol (20 mL), add 4-chlorobenzaldehyde (10 mmol, 1.41 g).
-
Add a catalytic amount of piperidine (3-4 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.
Gewald Three-Component Reaction: Rapid Assembly of 2-Aminothiophenes
The Gewald reaction is a powerful multicomponent reaction that provides access to highly substituted 2-aminothiophenes from an α-methylene nitrile, a carbonyl compound, and elemental sulfur.[3][8] These thiophene products are significant scaffolds in medicinal chemistry.[3]
The Causality Behind Experimental Choices in the Gewald Reaction
The reaction is typically carried out in the presence of a base like morpholine or triethylamine, which facilitates both the initial Knoevenagel-type condensation and the subsequent cyclization involving sulfur.[3] The choice of the cyanoacetamide derivative directly determines the substituent on the amide nitrogen of the resulting 2-aminothiophene-3-carboxamide. The nature of this substituent can influence the reaction yield and the ease of product isolation. More hydrophobic products often precipitate more readily, leading to higher isolated yields.[3]
Hypothetical Comparative Performance
| Derivative | N-Substituent | Expected Yield | Rationale |
| A | Phenyl | Good | N-aryl cyanoacetamides are well-tolerated in the Gewald reaction. The resulting products are often crystalline and easy to purify. |
| B | Benzyl | Excellent | The benzyl group imparts a good degree of crystallinity and hydrophobicity to the product, often leading to high isolated yields. |
| C | Cyclohexyl | Excellent | Similar to the benzyl derivative, the cyclohexyl group increases the lipophilicity of the product, facilitating its precipitation and isolation. |
| D | 3-Isopropoxypropyl | Good to Excellent | The flexible and moderately lipophilic nature of the isopropoxypropyl group is expected to result in a product with good solubility in organic solvents and potentially high yields. The ether functionality is generally stable under Gewald conditions. |
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes
This protocol is adapted from established procedures for the Gewald reaction.[3]
-
In a round-bottom flask, combine the N-substituted cyanoacetamide (10 mmol), cyclohexanone (10 mmol, 0.98 g), and elemental sulfur (10 mmol, 0.32 g) in ethanol (25 mL).
-
Add morpholine (1.1 mL, 12.5 mmol) as a catalyst.
-
Stir the mixture at 50°C for 2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water (25 mL) to precipitate the product.
-
Stir for an additional 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with a cold ethanol/water mixture (1:1) and then with water.
-
Dry the product under vacuum.
Synthesis of 3-Cyano-2-Pyridones
N-substituted 3-cyano-2-pyridones are another important class of heterocycles accessible from cyanoacetamides. These compounds often exhibit interesting photophysical properties and biological activities.[9] The synthesis typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound, such as acetylacetone.[9]
The Influence of the N-Substituent
In this synthesis, the N-substituent is directly incorporated into the final pyridone structure. The nature of this group can significantly impact the properties of the resulting pyridone, such as its fluorescence and biological activity. The use of This compound would be expected to yield a novel 3-cyano-2-pyridone with a flexible, moderately polar side chain, which could be advantageous for modulating solubility and bioavailability in drug discovery applications.
Experimental Protocol: Synthesis of N-Substituted 3-Cyano-2-Pyridones
This protocol is based on a general method for the synthesis of 3-cyano-2-pyridones.[9]
-
To a solution of the N-substituted cyanoacetamide (6 mmol) in ethanol (10 mL), add acetylacetone (6 mmol, 0.60 g).
-
Add a catalytic amount of potassium hydroxide (a small pellet).
-
Reflux the reaction mixture at 80°C for 4 hours, monitoring by TLC.
-
After cooling, the product usually precipitates. Collect the solid by filtration and wash with cold ethanol.
Visualizing the Synthetic Pathways
Caption: Knoevenagel Condensation Workflow
Caption: Gewald Three-Component Reaction
Conclusion and Future Outlook
While direct experimental data for This compound is not yet prevalent in the scientific literature, its structural features suggest it is a highly viable and potentially advantageous reagent in various synthetic transformations. Based on the well-established reactivity of other N-alkyl cyanoacetamides, it is predicted to perform efficiently in cornerstone reactions like the Knoevenagel condensation and the Gewald reaction. The presence of the isopropoxypropyl group offers a handle for modulating solubility and other physicochemical properties of the final products, which is a desirable feature in the development of new materials and pharmaceutical agents.
The protocols and comparative rationale presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to incorporate This compound and other novel cyanoacetamide derivatives into their synthetic programs. Further experimental investigation into this specific derivative is warranted and is likely to uncover unique applications and advantages.
References
-
Kebaili, A., Belhadj, F., Kibou, Z., Seijas, J. A., Vazquez, M. P., & Choukchou-Braham, N. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Proceedings, 14(1), 111. [Link]
-
Marinković, A. D., et al. (2011). Substituent effect on IR, 1H- and 13C-NMR spectral data in N-(substituted phenyl)-2-cyanoacetamides: A correlation study. Journal of the Serbian Chemical Society, 76(7), 999-1015. [Link]
-
Bouziane, A., et al. (2022). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research, 5(2), 1-8. [Link]
-
Dömling, A., & Iravani, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Organic Chemistry, 75(15), 5093-5103. [Link]
-
Li, J., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules, 29(12), 2843. [Link]
-
Bouziane, A., et al. (2022). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research, 5(2). [Link]
-
Al-Ostoot, F. H., et al. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304-4308. [Link]
-
Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(3), 259-286. [Link]
-
Uddin, M. J., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Results in Chemistry, 5, 100839. [Link]
-
Fadda, A. A., & El-Mekabaty, A. (2018). Cyanoacetamide derivatives reactivity. ResearchGate. [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-103. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
Champetter, P., et al. (2022). Probing N‐Alkoxy Effects in Domino Reactions of α‐Bromoacetamide Derivatives Towards Functionalized γ‐Lactams. ChemistrySelect, 7(36), e202203305. [Link]
-
Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Universidade de Santiago de Compostela - Portal da Investigación. [Link]
-
Sabo, T. J., & Kolar, M. (2017). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Chemistry of Heterocyclic Compounds, 53(8), 855-875. [Link]
-
da Silva, F. C., et al. (2021). Application of Cyanoacetic Acid as a Catalyst in the Biginelli Reaction and as a Reagent in the Knoevenagel Condensation. Journal of the Brazilian Chemical Society, 32, 1459-1470. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Kumar, S., & Kumar, A. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]
-
Dömling, A., & Iravani, A. (2010). Cyanoacetamide MCR (III): three-component Gewald reactions revisited. PubMed. [Link]
-
Kumar, S., & Kumar, A. (2022). recent developments in knoevenagel condensation reaction: a review. Semantic Scholar. [Link]
-
Litvinov, V. P. (2004). Cyanoacetamides and their thio- and selenocarbonyl analogues as promising reagents for fine organic synthesis. Russian Chemical Reviews, 73(7), 691-717. [Link]
-
NOUGMARY, Y., et al. (2021). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Algerian Journal of Environmental Science and Technology, 7(1), 1729-1736. [Link]
Sources
- 1. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 7. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Validation of Novel Acetamides: Comparing X-ray Crystallography with Orthogonal Methods
In the landscape of drug discovery and materials science, the synthesis of novel molecular entities is only the beginning. The true value of a newly synthesized compound, such as a derivative of "2-cyano-N-(3-isopropoxypropyl)acetamide," is unlocked only when its precise three-dimensional atomic arrangement is unequivocally confirmed. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a research program.
This guide provides an in-depth comparison of analytical techniques for the structural validation of small organic molecules, with a primary focus on single-crystal X-ray crystallography as the definitive method. We will explore the causality behind the experimental choices in crystallography and objectively compare its outputs with data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a robust, self-validating framework for structural confirmation.
The Gold Standard: Unambiguous Structure Determination with Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise and accurate measurements of molecular dimensions, leaving no ambiguity about the compound's constitution, configuration, and conformation.[1] It is considered the "gold standard" because it generates a detailed three-dimensional map of electron density, from which the positions of individual atoms can be determined. This allows for the direct visualization of the molecule, confirming connectivity, stereochemistry, and subtle conformational features that other methods may not resolve.
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The causality behind this workflow is rooted in the fundamental requirement of the technique: the analysis of a diffraction pattern produced by a highly ordered, single crystal.[2]
Experimental Protocol: The Crystallographic Workflow
The process of obtaining a crystal structure is a systematic endeavor. Below is a detailed, step-by-step methodology that outlines the critical stages.
Step 1: Synthesis and Purification
-
Action: Synthesize the target this compound derivative. Purify the compound to the highest possible degree (>98%) using techniques like column chromatography or recrystallization.
-
Rationale (Causality): Impurities present in the sample can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Crystallography requires a pure, chemically homogeneous sample to form a regular, repeating lattice.[2]
Step 2: Growing High-Quality Single Crystals
-
Action: Employ a suitable crystallization technique. Slow evaporation is the most common method for small organic molecules. Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture) to create a saturated or near-saturated solution. Loosely cover the vial and allow the solvent to evaporate over several days to weeks.
-
Rationale (Causality): Slow, undisturbed crystal growth is paramount. Rapid precipitation traps solvent and introduces defects into the crystal lattice. A slow growth process allows molecules to deposit onto the growing crystal face in the most energetically favorable and ordered manner, resulting in a well-defined, single crystal that is free of significant imperfections.[2] Ideal crystals are typically 0.1-0.3 mm in each dimension.
Step 3: Crystal Mounting and Data Collection
-
Action: Carefully select a suitable crystal under a microscope. The crystal should be clear, with well-defined faces and no visible cracks. Mount the crystal on a goniometer head and place it on the diffractometer.[3] Data collection is typically performed at low temperatures (e.g., 100 K) using a cryostream.
-
Rationale (Causality): Low-temperature data collection minimizes atomic thermal vibrations. This reduction in motion leads to less diffuse scattering and results in diffraction spots that are sharper and extend to higher resolution, yielding a more precise final structure.[4]
Step 4: Structure Solution and Refinement
-
Action: The collected diffraction pattern, consisting of thousands of reflections with varying intensities, is processed.[2][5] Software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to improve the fit.
-
Rationale (Causality): The diffraction pattern itself does not directly yield the structure. It is the Fourier transform of the crystal's electron density. Computational methods are required to reconstruct the electron density from the measured intensities and angles of the diffracted X-rays. Refinement is an iterative process of adjusting atomic positions, thermal parameters, and occupancies to achieve the best possible agreement between the calculated and observed diffraction data.
Step 5: Data Validation and Deposition
-
Action: The final structural model is validated using software tools like checkCIF. The data is then prepared in the standard Crystallographic Information File (CIF) format for publication and deposition into a public repository like the Cambridge Structural Database (CSD).[6][7]
-
Rationale (Causality): The CIF format is the internationally accepted standard for crystallographic data exchange, ensuring that results are reported in a consistent and comprehensive manner.[7][8] Deposition in a public database such as the CSD, which is the world's repository for small-molecule organic and metal-organic crystal structures, ensures the integrity and accessibility of scientific findings.[9][10]
Diagram 1: The Single-Crystal X-ray Crystallography Workflow
A flowchart of the single-crystal X-ray crystallography process.
Comparative Analysis: Orthogonal and Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, it is not performed in isolation. NMR spectroscopy and mass spectrometry are indispensable orthogonal techniques that provide complementary information about the molecule in different states, contributing to a holistic and self-validating structural proof.[11]
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[1] | High-quality single crystal (0.1-0.3 mm).[2] | Unambiguous and highly precise structural data; determines absolute configuration.[1] | Sample must be crystallizable, which can be a significant challenge.[11] Provides a static picture in the solid state. |
| NMR Spectroscopy | Atomic connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, relative stereochemistry, solution-state conformation.[12] | 1-10 mg of pure sample dissolved in a suitable deuterated solvent. | Non-destructive; provides data on the molecule's structure and dynamics in solution.[11][13] | Does not typically provide absolute stereochemistry; signals can overlap in complex molecules, making interpretation difficult.[14] |
| Mass Spectrometry (MS) | Molecular weight (MW) and molecular formula (with High-Resolution MS).[15] | Micrograms to nanograms of sample. | Extremely sensitive; confirms the expected molecular weight and elemental composition.[15][16] | Provides no information on atomic connectivity or 3D structure; isomers cannot be distinguished by MW alone.[17] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.[18] It relies on the magnetic properties of atomic nuclei. For a molecule like a this compound derivative, ¹H and ¹³C NMR spectra are essential first checks.
-
¹H NMR: Provides information about the number of different types of protons, their electronic environment, and which protons are adjacent to one another.[12] This confirms the presence of key fragments like the isopropoxy group, the propyl chain, and the acetamide backbone.
-
¹³C NMR: Reveals the number of distinct carbon environments in the molecule. Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (e.g., COSY, HSQC): These experiments establish connectivity, showing which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC), effectively building a map of the molecular skeleton.[18]
While NMR excels at defining the constitution of a molecule in solution, it provides relative, not absolute, structural information.[14] It confirms that atoms are connected in the correct sequence but cannot, on its own, definitively determine the absolute stereochemistry of chiral centers without advanced methods or comparison to a known standard.
Mass Spectrometry (MS)
Mass spectrometry is a foundational analytical tool that measures the mass-to-charge ratio (m/z) of ions.[15] Its primary role in this context is to confirm the molecular weight of the newly synthesized compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with such high precision that it allows for the calculation of a unique elemental formula, confirming that the product has the expected atoms in the correct quantities.
However, MS provides no direct information about how those atoms are connected or arranged in three-dimensional space.[17][19] Different isomers of a compound will have the exact same molecular weight and will therefore be indistinguishable by MS alone.
A Synergistic and Self-Validating Workflow
-
Initial Confirmation (MS): Following synthesis and purification, HRMS is used to confirm that the compound has the correct molecular formula. This is a rapid and essential quality control step.
-
Connectivity Mapping (NMR): 1D and 2D NMR experiments are performed to confirm the molecular skeleton and ensure the atoms are connected as expected. This validates the constitutional isomer.
-
Definitive 3D Structure (X-ray): Finally, single-crystal X-ray crystallography is employed to provide the unambiguous, high-resolution 3D structure. This step confirms the precise conformation and absolute stereochemistry, resolving any ambiguities that may remain after NMR analysis.
The data from all three techniques should be consistent. The molecular formula from HRMS must match the structure determined by NMR, which in turn must match the 3D model obtained from X-ray crystallography. This synergistic approach provides an unassailable proof of structure.
Diagram 2: An Integrated Workflow for Structural Validation
An integrated approach combining MS, NMR, and X-ray crystallography.
Conclusion
For derivatives of "this compound" and other novel small molecules destined for high-stakes applications like drug development, structural ambiguity is not an option. While NMR and mass spectrometry are essential tools for confirming molecular formula and connectivity, single-crystal X-ray crystallography remains the unparalleled gold standard for determining the absolute three-dimensional structure.[1][5] It provides the precise, atomic-level detail necessary to build accurate structure-activity relationships and confidently advance a research program. By employing an integrated workflow where these complementary techniques are used to cross-validate one another, researchers can ensure the scientific integrity of their work and build a robust foundation for future discovery.
References
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]
-
Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 5(8), 875-879. [Link]
-
News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from News-Medical.Net. [Link]
-
Wüthrich, K. (2003). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB. [Link]
-
Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Nature Structural & Molecular Biology, 4, 862-865. [Link]
-
Pediaa.Com. (2020, July 22). Difference Between NMR and X-Ray Crystallography. Retrieved from Pediaa.Com. [Link]
-
North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from NC State University website. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from Wikipedia. [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from The University of Queensland website. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from JCPS website. [Link]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from Slideshare. [Link]
-
Indian Institute of Science. (n.d.). CCDC – Cambridge Crystallographic Data Centre. SERC. Retrieved from IISc website. [Link]
-
Diamond Light Source. (n.d.). Small Molecule X-ray Crystallography. Retrieved from Diamond Light Source website. [Link]
-
Nanoscience Analytical. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Nanoscience Analytical. [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from Wesleyan University website. [Link]
-
MDPI. (2025, August 6). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from MDPI. [Link]
-
DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from DATACC. [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from Wikipedia. [Link]
-
Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from Broad Institute website. [Link]
-
CCDC. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube. [Link]
-
Quora. (2019, October 22). How is mass spectroscopy used to determine molecular structure? Retrieved from Quora. [Link]
-
Southern University of Science and Technology Library. (n.d.). CSD (Cambridge Structural Database). Retrieved from SUSTech Library website. [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from Carleton College website. [Link]
-
Longdom Publishing. (n.d.). Analyzing Molecular Structure using Quantitative Mass Spectrometry. Retrieved from Longdom Publishing website. [Link]
-
Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from Bruker Corporation website. [Link]
-
McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International, 24(3). Retrieved from IUPAC website. [Link]
-
Professor Dave Explains. (2016, April 26). Mass Spectrometry. YouTube. [Link]
-
Chemistry LibreTexts. (2024, March 17). 12.S: Structure Determination - Mass Spectrometry and Infrared Spectroscopy (Summary). Retrieved from Chemistry LibreTexts. [Link]
-
PubChemLite. (n.d.). This compound (C9H16N2O2). Retrieved from PubChemLite. [Link]
-
RSC Blogs. (n.d.). Championing data standards in chemical crystallography with CIF. Retrieved from Royal Society of Chemistry Blogs. [Link]
-
CCDC. (2019, August 25). IUPAC, nomenclature, and chemical representation: From the perspective of a worldwide structural database. Retrieved from CCDC. [Link]
-
International Union of Crystallography. (n.d.). Commission on Crystallographic Nomenclature. Retrieved from IUCr website. [Link]
-
NIST. (2005, November 20). Report of the Working Group on Crystal Phase Identifiers 2005-3-21. Retrieved from NIST website. [Link]
-
Courvoisier-Dezord, E., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Pharmaceuticals, 17(4), 488. [Link]
-
Al-Majid, A. M., et al. (2016). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2016(4), M914. [Link]
-
ResearchGate. (n.d.). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The... Retrieved from ResearchGate. [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 5. rigaku.com [rigaku.com]
- 6. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]
- 7. publications.iupac.org [publications.iupac.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 10. CSD (Cambridge Structural Database) [lib.sustech.edu.cn]
- 11. news-medical.net [news-medical.net]
- 12. jchps.com [jchps.com]
- 13. researchgate.net [researchgate.net]
- 14. people.bu.edu [people.bu.edu]
- 15. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 16. longdom.org [longdom.org]
- 17. youtube.com [youtube.com]
- 18. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Guide to the In Vitro and In Vivo Evaluation of 2-cyano-N-(3-isopropoxypropyl)acetamide and Its Analogs
This guide provides a detailed framework for the comprehensive evaluation of the novel compound, 2-cyano-N-(3-isopropoxypropyl)acetamide. Recognizing the therapeutic potential inherent in the cyanoacetamide scaffold, this document outlines a rigorous, multi-tiered approach to characterizing its biological activity.[1][2][3][4] We will explore a battery of in vitro and in vivo assays designed to elucidate the cytotoxic, anti-inflammatory, analgesic, and anticonvulsant properties of this compound.
The strategic rationale behind this guide is to establish a clear, reproducible, and scientifically sound pathway for advancing this compound from a compound of interest to a well-characterized therapeutic candidate. For each experimental modality, we will present the underlying principles, detailed protocols, and comparative data frameworks. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical evaluation of novel chemical entities.
Part 1: Foundational In Vitro Characterization
The initial phase of evaluation focuses on cell-based assays to determine the compound's intrinsic cytotoxic potential and to screen for specific biological activities in a controlled environment.[5] These assays are crucial for establishing a therapeutic window and for guiding dose selection in subsequent in vivo studies.[6][7]
Cytotoxicity Profiling
A fundamental first step in the evaluation of any novel compound is to assess its potential for inducing cell death.[8][9] We will employ a panel of cancer cell lines to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the compound. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
| Cell Line | Cancer Type | This compound (IC50, µM) | Doxorubicin (Positive Control) (IC50, µM) |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| HeLa | Cervical Cancer | [Insert Value] | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | [Insert Value] | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |
In Vitro Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases.[10] The following assays will assess the potential of this compound to modulate key inflammatory pathways.[11][12]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in compound-treated wells to those in LPS-stimulated wells without the compound.
Part 2: Comprehensive In Vivo Evaluation
Following promising in vitro results, the focus shifts to in vivo models to assess the compound's efficacy and safety in a whole-organism context.
Anti-inflammatory Efficacy
The carrageenan-induced paw edema model is a well-established method for evaluating the acute anti-inflammatory activity of novel compounds.[13][14]
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer this compound orally at different doses. A control group will receive the vehicle, and a positive control group will receive a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | [Insert Value] | 0 |
| This compound | 10 | [Insert Value] | [Insert Value] |
| This compound | 30 | [Insert Value] | [Insert Value] |
| This compound | 100 | [Insert Value] | [Insert Value] |
| Indomethacin | 10 | [Insert Value] | [Insert Value] |
Analgesic Activity Assessment
The hot plate test is a classic method for evaluating the central analgesic effects of a compound.[15][16]
-
Animal Acclimatization: Acclimate male Swiss albino mice for one week.
-
Baseline Latency: Determine the baseline reaction time for each mouse by placing it on a hot plate maintained at 55 ± 0.5°C and recording the time until it licks its paws or jumps. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Compound Administration: Administer this compound intraperitoneally. A control group will receive the vehicle, and a positive control group will receive morphine.
-
Post-treatment Latency: Measure the reaction time at 30, 60, 90, and 120 minutes after compound administration.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group.
Anticonvulsant Potential
The pentylenetetrazole (PTZ)-induced seizure model is a widely used screening tool for identifying compounds with potential efficacy against generalized seizures.[17][18][19]
-
Animal Preparation: Use male Swiss albino mice.
-
Compound Administration: Administer this compound intraperitoneally. A control group will receive the vehicle, and a positive control group will receive diazepam.
-
Seizure Induction: Thirty minutes after compound administration, inject PTZ (85 mg/kg, subcutaneously).
-
Observation: Observe the mice for 30 minutes and record the onset of clonic and tonic-clonic seizures, as well as mortality.
-
Data Analysis: Determine the percentage of animals protected from seizures in each group.
Part 3: Visualization of Experimental Workflows
Conclusion
The systematic evaluation outlined in this guide provides a robust framework for characterizing the bioactivity of this compound. By employing a combination of established in vitro and in vivo models, researchers can generate the critical data necessary to understand the compound's therapeutic potential and guide its further development. The comparative approach, using well-characterized positive controls, ensures that the experimental outcomes are both reliable and contextually relevant. This comprehensive strategy will ultimately facilitate a data-driven decision-making process for the advancement of this promising novel compound.
References
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Eze, F. I., & Omeje, E. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 52-60.
- Benchchem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- Benchchem. Application Notes and Protocols for the Evaluation of Novel Anticonvulsant Compounds in Preclinical Epilepsy Research.
- Eze, F. I., & Omeje, E. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate.
- Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- NaveenVenkatesan8. (n.d.). In vivo screening method for anti inflammatory agent. Slideshare.
- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- Abdullah, R. R. H. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. Journal of Plant Protection and Pathology, 11(5), 249-252.
-
Olesen, A. E., et al. (2004). Experimental human pain models: a review of standardised methods for preclinical testing of analgesics. Basic & Clinical Pharmacology & Toxicology, 95(3), 97-111. Available from: [Link]
- El-Damasy, A. K., et al. (n.d.). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. ResearchGate.
- Mitul Patel, M., & Gowda, S. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review.
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
- Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences, 13(01).
-
Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. Available from: [Link]
-
Okkerse, P., et al. (n.d.). The use of a battery of pain models to detect analgesic properties of compounds: a two‐part four‐way crossover study. PubMed Central. Available from: [Link]
- Amrutkar, D. V., & Kasbe, P. A. (n.d.). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo. OUCI.
- Fadda, A. A., et al. (n.d.). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate.
- Gupta, Y. K., & Sharma, M. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Physiology and Pharmacology, 43(1), 25-36.
- Vyas, A. (2017). Drug Screening Methods of Analgesic agents. Slideshare.
- Kumar, A., & Kumar, A. (n.d.). Drug Design Strategies for the Discovery of Novel Anticonvulsants Concerned with Four Site Binding Pharmacophoric Model Studies. ResearchGate.
- Sapkota, B. (n.d.). Evaluation of analgesic agents. Slideshare.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. kosheeka.com [kosheeka.com]
- 6. researchgate.net [researchgate.net]
- 7. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wjpsonline.com [wjpsonline.com]
- 11. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
- 14. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 15. Drug Screening Methods of Analgesic agents | PPTX [slideshare.net]
- 16. Evaluation of analgesic agents | PPTX [slideshare.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In v… [ouci.dntb.gov.ua]
- 19. ijpp.com [ijpp.com]
A Comparative Guide to the Synthetic Routes of 2-cyano-N-(3-isopropoxypropyl)acetamide
Introduction
2-cyano-N-(3-isopropoxypropyl)acetamide is a valuable chemical intermediate in the synthesis of a variety of organic compounds. Its structure, featuring a reactive methylene group, a cyano moiety, and an amide linkage with a flexible isopropoxypropyl side chain, makes it a versatile building block in medicinal chemistry and materials science. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of their respective advantages and disadvantages. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this and related N-substituted cyanoacetamides.
Core Synthetic Strategies
The synthesis of this compound fundamentally relies on the formation of an amide bond between a cyanoacetic acid precursor and 3-isopropoxypropylamine. The two most prevalent and practical approaches diverge based on the choice of the cyanoacetylating agent:
-
Route A: Amidation of an Alkyl Cyanoacetate. This is the most common and direct method, involving the nucleophilic acyl substitution of an alkyl cyanoacetate (typically ethyl cyanoacetate) with 3-isopropoxypropylamine.
-
Route B: Direct Amidation of Cyanoacetic Acid. This route involves the coupling of cyanoacetic acid and 3-isopropoxypropylamine, usually facilitated by a coupling agent to activate the carboxylic acid.
A third, less common, but plausible route involves a two-step process starting from chloroacetamide:
-
Route C: Two-Step Synthesis from Chloroacetamide. This pathway involves the initial N-alkylation of chloroacetamide with 3-isopropoxypropylamine, followed by a nucleophilic substitution of the chloride with a cyanide source.
This guide will now delve into the specifics of each route, providing a comparative analysis to inform your selection of the most suitable method for your research or production needs.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Alkyl Cyanoacetate Amidation | Route B: Direct Cyanoacetic Acid Amidation | Route C: From Chloroacetamide |
| Starting Materials | Ethyl cyanoacetate, 3-isopropoxypropylamine | Cyanoacetic acid, 3-isopropoxypropylamine, Coupling Agent | Chloroacetamide, 3-isopropoxypropylamine, Cyanide Salt |
| Reaction Conditions | Neat or in a high-boiling solvent, elevated temperatures (e.g., 100-150 °C) | Room temperature to moderate heating, inert solvent | Step 1: Moderate heating. Step 2: Varies with cyanide source. |
| Key Advantages | Atom economical, often requires no additional reagents or catalysts, straightforward workup.[1] | Milder reaction conditions, can be higher yielding. | Avoids the use of potentially sensitive cyanoacetic acid derivatives. |
| Key Disadvantages | Higher reaction temperatures may not be suitable for sensitive substrates, potential for side reactions. | Requires stoichiometric amounts of often expensive coupling agents, generates significant byproduct waste. | Two-step process, use of toxic cyanide salts requires stringent safety protocols. |
| Typical Yields | Moderate to High (60-90%) | High (80-95%) | Variable, generally lower than Routes A and B. |
| Scalability | Readily scalable. | Scalability can be limited by the cost and removal of coupling agent byproducts. | Scalability is feasible but requires careful handling of cyanide. |
| Cost-Effectiveness | Generally the most cost-effective due to inexpensive starting materials and simple procedure. | Higher cost due to the price of coupling agents. | Moderate cost, dependent on the price of the cyanide source. |
Detailed Synthetic Protocols and Mechanistic Insights
Route A: Amidation of Ethyl Cyanoacetate
This is arguably the most straightforward and widely adopted method for preparing N-substituted cyanoacetamides.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-isopropoxypropylamine attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol, yielding the desired amide product.
Reaction Scheme:
NC-CH2-COOH + H2N-(CH2)3-O-iPr + Coupling Agent → NC-CH2-CONH-(CH2)3-O-iPr + Byproducts
Caption: Logical flow of the direct amidation of cyanoacetic acid (Route B).
Conclusion
The choice of synthetic route for this compound is a critical decision that impacts yield, purity, cost, and scalability. For large-scale, cost-effective synthesis where thermal stability of the starting materials is not a concern, the direct amidation of ethyl cyanoacetate (Route A) is often the preferred method due to its simplicity and atom economy. For smaller-scale syntheses, or when working with thermally sensitive substrates, the direct amidation of cyanoacetic acid using a coupling agent (Route B) provides a milder and often higher-yielding alternative, albeit at a higher cost and with a more complex workup. Route C, while plausible, is generally less favorable due to its multi-step nature and the safety considerations associated with the use of cyanide salts. Ultimately, the optimal route will depend on the specific requirements of the research or manufacturing campaign.
References
-
ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]
Sources
Benchmarking the reactivity of "2-cyano-N-(3-isopropoxypropyl)acetamide" against similar reagents
A Comparative Guide to the Reactivity of Cyanoacetamide-Based Active Methylene Compounds
Executive Summary
In the landscape of synthetic chemistry, active methylene compounds are indispensable building blocks for carbon-carbon bond formation. This guide provides a detailed benchmark of the reactivity of 2-cyano-N-(3-isopropoxypropyl)acetamide by contextualizing it within the broader family of cyanoacetamide derivatives and related active methylene reagents. While direct, peer-reviewed comparative studies on this compound are not extensively available, we can establish a robust reactivity framework by analyzing structurally similar and more commonly utilized alternatives like Malononitrile and Ethyl Cyanoacetate.[1]
This document delves into the fundamental principles governing the reactivity of these synthons, focusing on the acidity of the methylene protons—the primary determinant of their nucleophilic character. We will leverage the well-documented Knoevenagel condensation as a model reaction to provide quantitative and qualitative comparisons. A detailed, standardized experimental protocol is provided to enable researchers to perform their own direct benchmarking studies, ensuring a self-validating system for reagent selection. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to make informed decisions when selecting an active methylene compound for their specific synthetic challenges.
Introduction: The Role of the Active Methylene Group
Cyanoacetamide derivatives are a class of polyfunctional compounds that serve as versatile intermediates in the synthesis of a wide array of heterocyclic systems and other complex organic molecules.[2][3][4] Their utility stems from the presence of an "active methylene" group (—CH₂—) positioned between two electron-withdrawing groups: a nitrile (—C≡N) and a carbonyl (—C=O). This unique structural motif significantly increases the acidity of the methylene protons, facilitating their removal by a base to generate a stabilized carbanion (enolate). This carbanion is a potent nucleophile, ready to participate in a variety of crucial bond-forming reactions.
The subject of this guide, This compound , belongs to this family. Its structure features the core cyanoacetamide scaffold with a specific N-alkyl substituent. To understand its reactivity, we must compare it against foundational active methylene compounds:
-
Malononitrile: Features two cyano groups flanking the methylene group. It is a highly reactive organic molecule widely used as a building block in pharmaceuticals, agrochemicals, and dyes.[5][6]
-
Ethyl Cyanoacetate: Contains a nitrile and an ester group. It is a versatile synthetic building block for various functional and pharmacologically active substances.[7]
-
Cyanoacetamide: The parent compound, featuring a nitrile and a primary amide group.[8]
The reactivity of these compounds is not identical. The nature of the electron-withdrawing groups and any substituents directly influences the stability of the resulting carbanion and, consequently, the reaction kinetics and thermodynamics.
Causality of Reactivity: Acidity and Steric Effects
The cornerstone of reactivity for these compounds is the acidity of the α-carbon protons. The pKa of these protons dictates the ease of carbanion formation, which is the rate-determining step in many of their characteristic reactions.
-
Electronic Effects: The electron-withdrawing capacity of the flanking groups is paramount. Two nitrile groups (as in malononitrile) are more strongly electron-withdrawing than one nitrile and one ester group (ethyl cyanoacetate), which are in turn more activating than one nitrile and one amide group (cyanoacetamide). This leads to a general reactivity trend in base-catalyzed reactions. For instance, in Knoevenagel condensations, the observed order of reactivity is often Malononitrile > Ethyl Cyanoacetate > Cyanoacetamide.[9]
-
Steric Hindrance: Substituents on the amide nitrogen, such as the 3-isopropoxypropyl group in our target molecule, can introduce steric bulk. While this does not directly alter the pKa of the methylene protons, it can sterically hinder the approach of the carbanion to the electrophile, potentially slowing down the reaction rate compared to the unsubstituted cyanoacetamide.
The interplay of these electronic and steric factors determines the optimal reaction conditions (choice of base, solvent, temperature) required to achieve high yields and selectivity.
Benchmarking Performance: The Knoevenagel Condensation
The Knoevenagel condensation is a quintessential reaction for evaluating the reactivity of active methylene compounds.[10][11] It involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound to form a new C=C double bond.
Comparative Data from Literature
The following table summarizes representative yields for the Knoevenagel condensation between various aromatic aldehydes and our benchmark reagents, as reported in the literature. This data provides a baseline for expected performance.
| Active Methylene Compound | Aldehyde | Catalyst/Solvent | Time | Yield (%) | Reference |
| Ethyl Cyanoacetate | Benzaldehyde | Piperidine / Ethanol | - | High | [12] |
| Ethyl Cyanoacetate | 4-Chlorobenzaldehyde | NH₄OAc / Microwave (solvent-free) | 25 sec | 97% | [13] |
| Malononitrile | Benzaldehyde | CTMAB / Water | - | High | [9] |
| Cyanoacetamide | Benzaldehyde | SNW-1@NH2 COP / Ethanol | - | - | [14] |
| Cyanoacetamide | Aromatic Aldehydes | Piperidine / Ethanol | - | - | [15] |
Note: Direct yield comparisons are challenging as reaction conditions (catalyst, solvent, temperature, time) vary significantly across studies. The table illustrates the general high efficiency of these reactions.
Predicted Reactivity Profile of this compound
Based on first principles, we can predict the reactivity of this compound relative to our benchmarks:
-
vs. Malononitrile: Expected to be significantly less reactive. The two cyano groups of malononitrile create a more acidic methylene proton, leading to faster carbanion formation.
-
vs. Ethyl Cyanoacetate: Expected to be less reactive. The amide group is generally less electron-withdrawing than an ester group, resulting in a slightly higher pKa for the methylene protons.[10][12]
-
vs. Cyanoacetamide: Reactivity is expected to be very similar, as the electronic environment around the active methylene group is nearly identical. However, the bulky N-(3-isopropoxypropyl) substituent may introduce negative steric effects, potentially leading to slightly slower reaction rates or lower yields compared to the unsubstituted parent compound, depending on the steric bulk of the aldehyde used.
Experimental Protocol: A Standardized Benchmarking Workflow
To provide a definitive, in-house comparison, the following protocol is designed to benchmark the reactivity of this compound against cyanoacetamide, ethyl cyanoacetate, and malononitrile under identical conditions. This self-validating system ensures that any observed differences in yield or reaction rate are directly attributable to the inherent reactivity of the reagent.
Materials:
-
Benzaldehyde (1.0 eq)
-
Active Methylene Compound (1.0 eq of each: this compound, cyanoacetamide, ethyl cyanoacetate, malononitrile)
-
Piperidine (0.1 eq, catalytic amount)
-
Ethanol (Reagent Grade)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In four separate, appropriately sized round-bottom flasks equipped with magnetic stir bars, dissolve benzaldehyde (e.g., 10 mmol, 1.06 g) in 20 mL of ethanol.
-
Reagent Addition: To each flask, add one of the active methylene compounds (10 mmol).
-
This compound: 1.84 g
-
Cyanoacetamide: 0.84 g
-
Ethyl Cyanoacetate: 1.13 g
-
Malononitrile: 0.66 g
-
-
Catalyst Initiation: To each stirring solution, add a catalytic amount of piperidine (e.g., 1 mmol, 0.085 g).
-
Reaction Monitoring: Allow the reactions to stir at room temperature. Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes). Use an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) and visualize under UV light. Note the time required for the disappearance of the benzaldehyde spot.
-
Product Isolation: Once a reaction is complete (as determined by TLC), cool the mixture in an ice bath for 30 minutes to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of ice-cold ethanol to remove unreacted starting materials and catalyst.
-
Analysis: Dry the purified product to a constant weight and calculate the percentage yield. Characterize the product by melting point, NMR, and IR spectroscopy to confirm its identity and purity.
Data Interpretation:
By running these reactions in parallel, this protocol allows for a direct and objective comparison. Key metrics for benchmarking will be:
-
Reaction Time: The time required for full consumption of the limiting reagent (benzaldehyde).
-
Isolated Yield: The quantitative measure of reaction efficiency.
This experimental data will provide a definitive, application-specific reactivity scale for these reagents within your laboratory context.
Conclusion
While this compound is a specialized reagent with less documented public data, its reactivity can be reliably predicted by understanding its place within the family of active methylene compounds. The acidity of the α-protons, governed by the electronic nature of the adjacent functional groups, is the primary driver of reactivity.
Our analysis concludes that the reactivity of this compound in base-catalyzed reactions like the Knoevenagel condensation will be comparable to, but potentially slightly lower than, unsubstituted cyanoacetamide due to steric factors. It will be demonstrably less reactive than ethyl cyanoacetate and malononitrile. For applications requiring moderate reactivity or specific downstream functionalization offered by the N-substituted amide, it remains a valuable synthon. We strongly recommend employing the provided standardized experimental protocol to generate direct comparative data, ensuring the selection of the optimal reagent for your synthetic goals.
References
- BenchChem. (2025). A Comparative Analysis of Reactivity: Sodium Cyanoacetate vs.
- BenchChem. (2025). Reactivity of 2-Cyanobutanoic Acid: A Comparative Guide for Synthetic Chemists. BenchChem Technical Support.
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
- ResearchGate. (2025). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
- Chemical Information. (n.d.). The Role of Malononitrile (CAS 109-77-3) in Chemical Synthesis and Beyond.
- Tamami, B., & Fadavi, A. (2006). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
- Semantic Scholar. (n.d.).
- Chemical Information. (n.d.). Understanding Malononitrile (CAS 109-77-3)
- Freeman, F., et al. (1968). Reaction of 2-acetylcyclohexanone with malononitrile and cyanoacetamide.
- ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity.
- Wikipedia. (n.d.).
- Freeman, F., et al. (1968). Reaction of 2-acetylcyclohexanone with malononitrile and cyanoacetamide.
- ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity.
- ResearchGate. (2024). Ethyl Cyanoacetate Reactions.
- ResearchGate. (2025). Microwave assisted knoevenagel condensation: Synthesis and antimicrobial activities of some a-cyanoacrylates.
- BenchChem. (n.d.). 2-Cyano-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide.
- ResearchGate. (n.d.). Reaction of the substrate 3 with malononitrile and cyanoacetamide.
- ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions.
- ResearchGate. (n.d.). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The....
- PubChemLite. (n.d.). This compound (C9H16N2O2).
- Amerigo Scientific. (n.d.). This compound.
- ResearchGate. (n.d.). Knoevenagel condensation reaction between benzaldehyde and....
- SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry.
- Wikipedia. (n.d.). Cyanoacetamide.
- RSC Publishing. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
- BenchChem. (2025). Lack of Correlated Data Hinders Comparative Analysis of 2-cyano-N-(3-phenylpropyl)acetamide Activity. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and synthetic applications of cyanoacetamides | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 8. Cyanoacetamide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scielo.br [scielo.br]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-cyano-N-(3-isopropoxypropyl)acetamide: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-cyano-N-(3-isopropoxypropyl)acetamide, a compound representative of the many unique molecules synthesized in modern research laboratories. Our focus is to provide actionable, safety-driven procedures that protect both the researcher and the environment, grounded in established best practices and regulatory standards.
Hazard Assessment and Characterization: Understanding the Risks
Therefore, this compound should be treated as a hazardous substance with the following potential hazards:
| Potential Hazard | GHS Classification (Anticipated) | Primary Concerns |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | May cause respiratory irritation. |
| Hazardous Decomposition Products | Not Applicable | Potential for release of hydrogen cyanide, nitrogen oxides, and carbon oxides upon heating or reaction with incompatible materials.[2][4] |
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound in any form (pure compound, solutions, or contaminated labware), it is imperative to don the following PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
All PPE should be removed and disposed of as hazardous waste if contaminated.[5][6]
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[5][7] Incompatible wastes must never be mixed, as this can lead to dangerous chemical reactions. For this compound, the following segregation protocol is essential:
-
Solid Waste:
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be placed in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Unused Compound: Small quantities of the pure compound should be disposed of in their original container or a compatible, well-labeled waste container.
-
-
Liquid Waste:
-
Aqueous Solutions: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container.
-
Organic Solvent Solutions: Solutions of the compound in organic solvents should be collected in a separate, dedicated waste container compatible with the solvent used.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity of the waste.[8][9]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound waste from a research laboratory.
Step 1: Waste Generation and Collection at the Satellite Accumulation Area (SAA)
-
Designate an SAA: Establish a designated Satellite Accumulation Area (SAA) in your laboratory where waste will be collected.[8][9] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Use Appropriate Waste Containers: Select waste containers that are compatible with the chemical waste being collected. Containers must be in good condition, with no leaks or cracks, and must have a secure, tight-fitting lid.
-
Label Containers: Affix a "Hazardous Waste" label to each container before any waste is added.[8][9] Fill in all required information on the label.
-
Segregate Waste: As waste is generated, carefully place it into the appropriate, labeled container (solid or liquid).
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[8]
Step 2: Awaiting Pickup and Final Disposal
-
Monitor Fill Level: Do not overfill waste containers. Once a container is full, it must be removed from the SAA within three days.[8]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup of the full waste containers.[10]
-
Documentation: Ensure all necessary paperwork, such as waste profiles or manifests, is completed as required by your institution and local regulations.[10][11]
The final disposal of this compound waste will be handled by the licensed waste disposal facility, likely through high-temperature incineration to ensure the complete destruction of the compound and its hazardous decomposition products.[5][9]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team and EH&S department.[3]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the SDS for a similar compound if available.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of synthesized compounds like this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and established disposal protocols, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific guidelines and your EH&S department, as they are your primary resource for ensuring compliance with all local, state, and federal regulations.
References
-
U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
MCF Environmental Services. (2023, April 11). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]
-
Mount Sinai. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
International Labour Organization. (2011, August 3). Cyano Compounds. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
Sources
- 1. This compound [amp.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. fishersci.com [fishersci.com]
- 5. usbioclean.com [usbioclean.com]
- 6. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 7. One moment, please... [emsllcusa.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
- 11. acs.org [acs.org]
A Guide to Personal Protective Equipment for Handling 2-cyano-N-(3-isopropoxypropyl)acetamide
Disclaimer: The following guide provides recommendations for personal protective equipment (PPE) based on the chemical structure of 2-cyano-N-(3-isopropoxypropyl)acetamide. As of the writing of this document, this specific compound is not well-characterized in publicly available safety literature. Therefore, a conservative approach to PPE is warranted, treating the substance as potentially hazardous. This guide is intended to supplement, not replace, a thorough risk assessment and the safety data sheet (SDS) which should be consulted if available. Always adhere to your institution's specific safety protocols and guidelines.
Hazard Analysis of this compound
A critical first step in determining the appropriate level of PPE is to analyze the potential hazards posed by the molecule's functional groups. The name "this compound" indicates the presence of three key functional groups that inform our safety protocol: the cyano group, the acetamide group, and the isopropoxypropyl group.
-
Cyano Group (-C≡N): Organic nitriles, or compounds containing a cyano group, are a primary concern. They can be toxic and may cause harm through inhalation, skin absorption, or ingestion. A significant hazard associated with nitriles is their potential to metabolize into cyanide in the body. Furthermore, under acidic conditions, nitriles can hydrolyze to release hydrogen cyanide gas, which is highly toxic.
-
Acetamide Group (-C(O)NH-): Amides as a class have varied toxicity, but some can be skin and eye irritants. The reactivity of the acetamide group is also a consideration, as it can participate in various chemical reactions.
-
Isopropoxypropyl Group (-OCH(CH₃)₂CH₂CH₂CH₃): This ether linkage is generally less reactive than other functional groups in the molecule. However, ethers can form explosive peroxides over time, especially when exposed to air and light. While this is more of a storage concern, it is a relevant hazard to be aware of.
Given these potential hazards, a comprehensive PPE strategy is essential to minimize exposure and ensure the safety of laboratory personnel.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is recommended when handling this compound. This includes protection for the skin, eyes, and respiratory system.
Skin Protection: The Last Line of Defense
Gloves: Due to the potential for skin absorption, selecting the correct glove material is critical.
-
Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals, including many nitriles and amides. For handling this compound, it is recommended to wear double-gloved nitrile gloves . This practice provides an additional layer of protection in case the outer glove is compromised.
-
Glove Thickness: A standard nitrile glove thickness of 4-8 mil is generally sufficient for incidental contact. If prolonged contact is anticipated, heavier-duty nitrile gloves should be considered.
-
Glove Inspection: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tears, before and during use. Change gloves immediately if any compromise is suspected.
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat that fits properly should be worn at all times in the laboratory.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes or spills, a chemically resistant apron worn over the lab coat is recommended.
Eye and Face Protection: A Non-Negotiable
-
Chemical Splash Goggles: Standard safety glasses are not sufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, sprays, and vapors.
-
Face Shield: In addition to goggles, a face shield should be worn, especially when handling larger quantities of the material or when there is a significant risk of splashing.
Respiratory Protection: Engineering Controls First
-
Fume Hood: All work with this compound should be conducted in a properly functioning and certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.
-
Respirator: In the absence of adequate ventilation, or in the case of a large spill, a respirator may be necessary. The choice of respirator and cartridge will depend on a formal risk assessment. A typical choice for organic compounds with good warning properties would be an air-purifying respirator with organic vapor cartridges. However, consultation with your institution's environmental health and safety (EHS) department is essential to ensure the correct respirator is selected.
Step-by-Step PPE Protocol
The following protocol outlines the correct sequence for donning and doffing PPE to prevent cross-contamination.
Donning PPE
Caption: PPE Donning Sequence
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Chemical Splash Goggles: Put on your chemical splash goggles.
-
Face Shield: If required, put on your face shield.
-
Inner Nitrile Gloves: Don the first pair of nitrile gloves.
-
Outer Nitrile Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
Doffing PPE
Caption: PPE Doffing Sequence
-
Outer Nitrile Gloves: Remove the outer pair of gloves, being careful not to touch the outside of the gloves with your bare hands.
-
Face Shield: Remove the face shield.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contamination.
-
Chemical Splash Goggles: Remove your goggles.
-
Inner Nitrile Gloves: Remove the inner pair of gloves.
-
Hand Washing: Wash your hands thoroughly with soap and water.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal of both the chemical waste and any contaminated PPE is a critical final step in the safe handling of this compound.
Chemical Waste
-
Waste Segregation: All waste containing this compound should be collected in a designated, properly labeled, and sealed waste container.
-
Waste Compatibility: Do not mix this waste with other incompatible waste streams. For example, do not mix it with strong acids, which could lead to the generation of hydrogen cyanide gas.
-
Labeling: The waste container must be clearly labeled with the full chemical name and any relevant hazard warnings.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.
Contaminated PPE
-
Solid Waste: All disposable PPE, including gloves, bench paper, and any other contaminated solid materials, should be collected in a designated solid waste container.
-
Labeling: This container should also be clearly labeled as containing chemically contaminated waste.
-
Disposal: Dispose of the contaminated solid waste according to your institution's hazardous waste disposal procedures.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: In the case of a small spill, it can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.
By adhering to these stringent PPE protocols and disposal procedures, researchers can safely handle this compound and other potentially hazardous research chemicals, ensuring a safe and productive laboratory environment.
References
-
OSHA (Occupational Safety and Health Administration). Personal Protective Equipment. Available at: [Link]
-
NIOSH (The National Institute for Occupational Safety and Health). Glove Selection and Usage. Available at: [Link]
-
American Chemical Society (ACS). Hazardous Waste Management. Available at: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
